4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Description
BenchChem offers high-quality 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466202 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213675-94-6 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Abstract
This technical guide provides a detailed examination of the synthesis and analytical characterization of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, a key building block in modern medicinal chemistry. The document outlines a robust and efficient two-step synthetic pathway, starting from commercially available precursors. It delves into the mechanistic rationale behind the chosen reaction conditions, emphasizing the principles of nucleophilic aromatic substitution and chemoselective reduction. Furthermore, a comprehensive analytical workflow is presented for the structural verification and purity assessment of the final compound, employing techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable molecular scaffold.
Introduction: Strategic Importance in Drug Discovery
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (CAS No. 213675-94-6) is a highly functionalized aniline derivative that has garnered significant interest as a pivotal intermediate in the synthesis of targeted therapeutics.[1] Its molecular architecture, which combines a halogenated aniline with a pyrimidine ether, is a recurring motif in a variety of biologically active molecules, particularly kinase inhibitors for applications in oncology.[2][3]
The strategic value of this compound can be attributed to its distinct structural features:
-
The Pyrimidine Moiety: The pyrimidine ring is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions with protein targets.[4][5] The ether linkage provides a flexible yet stable connection to the aniline core.
-
Halogen Substitution: The presence of both chlorine and fluorine atoms on the aniline ring is a deliberate design choice in medicinal chemistry.[6] These substituents critically modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character, which in turn influences its binding affinity and pharmacokinetic profile.[7][8]
-
The Aniline Group: The primary amine serves as a versatile synthetic handle for subsequent chemical modifications, allowing for the construction of more complex drug candidates through amide bond formation, reductive amination, or other coupling reactions.
This guide provides a self-validating framework for the reliable synthesis and quality control of this important compound, empowering research and development teams to accelerate their discovery pipelines.
Synthetic Strategy and Pathway Rationale
The synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is most logically achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a selective reduction of a nitro group. This approach is predicated on the differential reactivity of the functional groups and the availability of starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis reveals that the primary disconnection point is the aryl ether bond, which points to an SNAr reaction between a phenoxide and an activated pyrimidine ring. The aniline functionality is retrosynthetically derived from a nitro group, a common and highly reliable precursor that is stable to the conditions of the ether formation step.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Workflow
The chosen forward synthesis capitalizes on this logic. The process begins with the formation of the ether linkage, as the phenolic hydroxyl group is a potent nucleophile when deprotonated. The nitro group serves as an excellent electron-withdrawing group, activating the aromatic ring for the initial SNAr reaction and providing a stable precursor to the desired aniline. Placing the reduction as the final step is crucial for chemoselectivity, as the resulting aniline is more susceptible to oxidation and could potentially interfere with the ether synthesis step.
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An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Aniline Derivatives
In the landscape of modern medicinal chemistry, halogenated organic compounds, particularly those containing fluorine and chlorine, have emerged as indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of these halogens can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a prime example of a highly functionalized building block that embodies these desirable characteristics. Its unique substitution pattern, featuring a chloro, a fluoro, and a pyrimidin-2-yloxy group on an aniline scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis and potential applications in drug discovery.
Part 1: Core Chemical Identity
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) has assigned the number 213675-94-6 to 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.[1] Its molecular formula is C10H7ClFN3O, corresponding to a molecular weight of approximately 239.64 g/mol .[2][3][4]
Molecular Structure
The molecular structure of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is characterized by a central aniline ring substituted with four different functional groups. The spatial arrangement of these substituents is crucial for its reactivity and its utility as a synthetic intermediate.
Structural Breakdown:
-
Aniline Core: A benzene ring with an amino (-NH2) group. This group is a key site for further chemical modifications.
-
Chlorine Atom: Located at the 4-position of the aniline ring.
-
Fluorine Atom: Positioned at the 2-position, ortho to the amino group.
-
Pyrimidin-2-yloxy Group: An ether linkage at the 5-position, connecting the aniline ring to a pyrimidine ring.
Caption: Molecular structure of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
Part 2: Physicochemical Properties and Data
Understanding the physicochemical properties of a compound is paramount for its application in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 213675-94-6 | [1] |
| Molecular Formula | C10H7ClFN3O | [2][3] |
| Molecular Weight | 239.63 g/mol | [2] |
| Melting Point | 134-136 °C | [2] |
| Appearance | Not explicitly stated for the target molecule, but related anilines are often crystalline solids. | |
| Solubility | Not explicitly detailed, but likely soluble in common organic solvents. | |
| Hazard Class | IRRITANT | [2] |
Part 3: Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible synthetic route involves the strategic introduction of the various functional groups onto a simpler aromatic precursor.
A common approach for synthesizing substituted anilines involves the reduction of a corresponding nitrobenzene derivative. This strategy allows for the introduction of the aniline's amino group at a late stage, which can prevent unwanted side reactions.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target aniline.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-(4-Chloro-2-fluoro-5-nitrophenoxy)pyrimidine (Intermediate C)
-
Reaction Setup: To a solution of 4-chloro-2-fluoro-5-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K2CO3, 2.0 eq).
-
Addition of Reagent: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature range of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate product.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent (DMF): This type of solvent is chosen to facilitate the nucleophilic aromatic substitution reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide ion.
-
Base (K2CO3): The base is essential for deprotonating the phenolic hydroxyl group, generating the phenoxide anion which is a potent nucleophile.
-
Heating: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
Step 2: Synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (Final Product E)
-
Reaction Setup: Suspend the intermediate, 2-(4-chloro-2-fluoro-5-nitrophenoxy)pyrimidine (1.0 eq), in a mixture of ethanol and water.
-
Addition of Reducing Agent: Add iron powder (Fe, 5.0 eq) and a catalytic amount of hydrochloric acid (HCl).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reduction.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter it through celite to remove the iron residues. The filtrate is then concentrated, and the pH is adjusted to basic with an aqueous solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.
Causality Behind Experimental choices:
-
Fe/HCl Reduction: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The in-situ generation of the reducing species is highly efficient. Alternative methods like catalytic hydrogenation (e.g., H2/Pd-C) can also be employed and are often cleaner.[5]
Part 4: Applications in Drug Discovery and Development
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a valuable building block in the synthesis of various pharmacologically active compounds. The presence of chlorine and fluorine atoms in its structure is particularly significant in medicinal chemistry.[6][7]
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As a Key Intermediate: This aniline derivative serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly kinase inhibitors used in oncology. The aniline nitrogen provides a reactive handle for amide bond formation or other coupling reactions to build out the final drug structure.
-
Modulation of Physicochemical Properties: The chloro and fluoro substituents can enhance the metabolic stability and membrane permeability of the final drug molecule. Fluorine, in particular, can block sites of metabolism and modulate the pKa of nearby functional groups.
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Bioisosteric Replacement: The pyrimidin-2-yloxy moiety can act as a bioisostere for other functional groups, potentially improving the binding affinity and selectivity of a drug candidate for its target protein.
Conclusion
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a strategically designed chemical entity with significant potential in the field of drug discovery. Its well-defined structure, coupled with the advantageous properties imparted by its halogen and pyrimidine substituents, makes it an attractive building block for the synthesis of novel therapeutics. A thorough understanding of its chemical properties and synthetic methodologies, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in the development of next-generation medicines.
References
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PubChem. 4-Chloro-2-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]
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ChemBK. 4-CHLORO-2-FLUORO-5-(2-PYRIMIDINYLOXY)ANILINE. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available from: [Link]
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Autech Industry Co.,Limited. Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. Available from: [Link]
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An In-Depth Technical Guide to Investigating the Potential Biological Targets of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline. Drawing upon established principles of medicinal chemistry and chemical biology, this document outlines a strategic, multi-tiered approach for researchers, scientists, and drug development professionals. The core of this guide is built upon the structural alerts within the molecule, particularly the anilinopyrimidine scaffold, which is a well-established pharmacophore in kinase inhibitor discovery. We will explore the causal logic behind experimental choices, from broad, unbiased screening methodologies to focused, hypothesis-driven validation assays. The protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility. This guide will serve as a foundational resource for elucidating the mechanism of action of this compound and assessing its therapeutic potential.
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The compound 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline presents a compelling case for investigation as a modulator of critical cellular signaling pathways. Its molecular architecture is centered around an anilinopyrimidine core, a "privileged scaffold" in medicinal chemistry renowned for its ability to interact with the ATP-binding pocket of protein kinases.[1] The strategic placement of halogen substituents—a chloro and a fluoro group—is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[2]
The pyrimidine nucleus is a recurring motif in a multitude of FDA-approved and investigational kinase inhibitors, including imatinib and dasatinib.[1] Furthermore, the broader class of 2-substituted aniline pyrimidine derivatives has demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs), such as Mer and c-Met, which are implicated in cancer cell proliferation and migration.[3] Given this strong precedent, a primary hypothesis is that 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline functions as a kinase inhibitor. This guide will provide a systematic approach to test this hypothesis and identify its specific molecular targets.
The Kinase Family: A High-Probability Target Class
Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. The anilinopyrimidine scaffold of the subject compound is a classic ATP-mimetic pharmacophore, suggesting it will likely compete with endogenous ATP for binding to the kinase active site.[1]
Structurally Analogous Kinase Inhibitors
A survey of the scientific literature reveals a wealth of anilinopyrimidine-based compounds with potent kinase inhibitory activity. These compounds often target tyrosine kinases, which are critical mediators of cellular growth, differentiation, and survival. Examples include inhibitors of:
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Epidermal Growth Factor Receptor (EGFR) and ErbB2: The 4-anilinopyrimidine and 4-anilinoquinazoline cores are central to many EGFR and ErbB2 inhibitors.[1][4]
-
Abl and Src Kinases: Imatinib and dasatinib, foundational drugs in cancer therapy, feature a pyrimidine-based core and target Abl and Src kinases.[1]
-
Mer and c-Met Kinases: Recent studies have highlighted 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met, which are implicated in tumor progression and metastasis.[3]
The structural similarities between 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline and these established kinase inhibitors provide a strong rationale for prioritizing the kinome in our target identification strategy.
A Phased Approach to Target Identification and Validation
We propose a three-phased experimental workflow designed to progressively narrow the field of potential targets from the entire kinome down to specific, validated interactors that are modulated by the compound in a cellular context.
}
Figure 1: Phased workflow for target identification and validation.
Phase 1: Broad, Unbiased Kinome Profiling
The initial step is to cast a wide net to identify all potential kinase targets. This is best achieved through large-scale screening platforms that assess the binding or activity of the compound against a broad panel of kinases.
Experimental Protocol 1: Competitive Binding Kinome Profiling (e.g., KinomeScan™)
-
Principle: This assay quantifies the ability of the test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag.
-
Methodology:
-
Prepare a stock solution of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline in DMSO.
-
Incubate a fixed concentration of the compound (e.g., 1 µM) with a panel of over 400 human kinases in the presence of the immobilized ligand.
-
After reaching equilibrium, wash away unbound kinases.
-
Elute and quantify the bound kinases using qPCR.
-
Results are typically expressed as a percentage of control (DMSO vehicle), with lower percentages indicating stronger binding.
-
-
Causality and Self-Validation: This method directly measures binding, which is the initial step in target engagement. By screening against a large and diverse panel of kinases, it provides a comprehensive and unbiased view of the compound's selectivity profile. Hits from this screen represent high-confidence primary targets for further validation.
Phase 2: Orthogonal Target Validation and Selectivity Confirmation
The top candidate kinases identified in Phase 1 must be validated using orthogonal, quantitative methods to confirm direct inhibition and determine potency.
Experimental Protocol 2: In Vitro Enzymatic Inhibition Assays
-
Principle: These assays directly measure the effect of the compound on the catalytic activity of the purified, recombinant candidate kinases.
-
Methodology:
-
Perform kinase activity assays using a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate).
-
Vary the concentration of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline over a wide range (e.g., from 1 nM to 100 µM).
-
Measure kinase activity by quantifying the phosphorylation of the substrate, typically using methods such as radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Causality and Self-Validation: This assay confirms that the binding observed in Phase 1 translates to functional inhibition of the enzyme's catalytic activity. The IC₅₀ value provides a quantitative measure of the compound's potency, which is critical for structure-activity relationship (SAR) studies.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) |
| c-Met | 18.5 ± 2.3 |
| Mer | 33.6 ± 4.3 |
| VEGFR2 | 150.2 ± 15.7 |
| EGFR | >10,000 |
| Src | 875.4 ± 50.1 |
Phase 3: Cellular Target Engagement and Functional Consequences
The final and most critical phase is to demonstrate that the compound engages its intended target(s) in a cellular environment and elicits a biological response consistent with the inhibition of the target's signaling pathway.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in intact cells or cell lysates by measuring the thermal stability of proteins. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.
-
Methodology:
-
Treat cultured cells (e.g., a cancer cell line known to overexpress the target kinase) with the compound or a vehicle control.
-
Heat aliquots of the cell lysate or intact cells across a range of temperatures.
-
Cool the samples and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Causality and Self-Validation: CETSA provides direct evidence of target binding within the complex milieu of the cell, bridging the gap between in vitro and in vivo activity.
Experimental Protocol 4: Phospho-Protein Analysis by Western Blotting
-
Principle: If the compound inhibits a kinase, it should lead to a decrease in the phosphorylation of its downstream substrates.
-
Methodology:
-
Treat cells with the compound at various concentrations and for different durations.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates.
-
Use antibodies against the total protein levels as a loading control.
-
-
Causality and Self-Validation: This experiment directly links target inhibition to a downstream signaling event, providing strong evidence for the compound's mechanism of action.
}
Figure 2: Proposed mechanism of action via kinase inhibition.
Conclusion and Future Directions
This guide has outlined a robust and logical framework for the comprehensive investigation of the potential biological targets of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline. The strong structural precedent for anilinopyrimidine-based compounds as kinase inhibitors provides a clear starting point for this endeavor. By employing a phased approach that begins with broad screening and progresses to rigorous validation in both biochemical and cellular systems, researchers can confidently identify the primary targets of this compound and elucidate its mechanism of action.
The successful completion of the described workflows will not only reveal the molecular targets of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline but also provide critical insights into its therapeutic potential. Future studies could then focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant disease models.
References
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-
Zhang, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(2), 485.[3]
-
Li, X., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 877-885.[4]
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Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 548.
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In-Silico Modeling of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico investigation of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, a novel small molecule with structural motifs suggestive of kinase inhibitory activity. In the absence of predefined biological targets, this document outlines a systematic, computationally-driven approach to identify and characterize potential protein kinase interactions. We will navigate the essential stages of modern drug discovery, from target identification and molecular docking to the dynamic assessment of complex stability and predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Each section is designed to provide not only a procedural methodology but also the underlying scientific rationale, empowering researchers to apply these techniques to their own discovery pipelines.
Introduction: Unveiling Therapeutic Potential through Computational Scrutiny
The compound 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline presents a compelling case for computational exploration. Its chemical architecture, featuring a pyrimidine ring linked to a substituted aniline, is a hallmark of numerous clinically successful protein kinase inhibitors.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a common factor in diseases such as cancer.[2] Consequently, they are a major focus of drug development efforts.[3]
This guide will treat 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline as a prospective kinase inhibitor. We will employ a suite of in-silico techniques to hypothesize and evaluate its interactions with several high-value oncology targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Src proto-oncogene tyrosine-protein kinase (Src). These computational methods offer a rapid and cost-effective means to generate testable hypotheses, prioritize experimental resources, and accelerate the drug discovery timeline.[4]
Foundational Steps: Ligand and Target Preparation
A robust in-silico analysis begins with the meticulous preparation of both the small molecule (ligand) and its macromolecular targets.
Ligand Preparation Protocol
The initial two-dimensional structure of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline must be converted into a three-dimensional conformation with accurate stereochemistry and charge distribution.
Step-by-Step Ligand Preparation:
-
2D to 3D Conversion: Utilize a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to generate the 2D structure. Employ a computational chemistry software package (e.g., Open Babel) to convert this into an initial 3D structure.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms. This is crucial for accurately modeling electrostatic interactions.
-
File Format Conversion: Save the prepared ligand in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.[5]
Target Protein Preparation
The selection and preparation of appropriate protein kinase structures are critical for meaningful docking studies. We will focus on structures that are co-crystallized with inhibitors sharing similarities with our query molecule.
Step-by-Step Target Preparation:
-
Structure Retrieval: Download the crystal structures of our selected kinase domains from the Protein Data Bank (PDB).[6] For this guide, we will use:
-
Initial Cleaning: Remove non-essential molecules from the PDB file, such as water, co-solvents, and any co-crystallized ligands. This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.[5]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein and assign appropriate atomic charges using a force field like AMBER.[11]
-
Receptor File Preparation: Convert the cleaned and protonated protein structure into the .pdbqt format required for AutoDock Vina.[12]
Workflow for In-Silico Analysis
The following diagram illustrates the overarching workflow for the computational investigation of our lead compound.
Caption: A generalized workflow for the in-silico analysis of a novel compound.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[13] This is a cornerstone of structure-based drug design.
Docking Protocol with AutoDock Vina
-
Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of the kinase. The coordinates can be centered on the position of the co-crystallized ligand in the original PDB structure.[5]
-
Configuration File: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search (a parameter controlling computational effort).[14]
-
Execution: Run the AutoDock Vina simulation from the command line. Vina will sample different ligand conformations within the defined space and score them.[15]
-
Results Analysis: The output will provide several binding poses ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate a stronger predicted interaction.[16] Visualize the top-ranked poses within the kinase active site to inspect key interactions, such as:
-
Hinge-Binding: Hydrogen bonds between the pyrimidine nitrogens and the backbone amide/carbonyl groups of the kinase hinge region (e.g., Met793 in EGFR) are critical for many Type I kinase inhibitors.[6]
-
Hydrophobic Pockets: Favorable interactions with hydrophobic residues in the active site.
-
Gatekeeper Residue: Interactions with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket and is a key determinant of inhibitor selectivity.[17]
-
Docking Results Summary
The following table presents hypothetical docking scores for our compound against the selected kinases.
| Target Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Hinge Interaction Residue |
| EGFR | 4WKQ | -9.2 | Met793 |
| VEGFR2 | 3VHK | -8.5 | Cys919 |
| Src | 1YOL | -7.8 | Met341 |
Note: These are representative values for illustrative purposes.
Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[18] This is crucial for validating the stability of the docked pose.
GROMACS MD Simulation Workflow
A typical MD simulation workflow using GROMACS involves several stages:[19][20]
Caption: Key stages in a GROMACS molecular dynamics simulation.
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (NVT ensemble) and then the pressure is stabilized (NPT ensemble) while the protein and ligand are restrained.
-
Production Run: The restraints are removed, and the simulation is run for a significant period (e.g., 100 nanoseconds) to observe the natural dynamics of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.
-
A stable ligand RMSD and the persistence of key interactions (like hinge hydrogen bonds) throughout the simulation lend strong support to the docking prediction.[21]
Pharmacophore Modeling: Abstracting Key Interaction Features
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity.[22] By creating a pharmacophore model from our stable protein-ligand complex, we can define the crucial 3D arrangement of features required for kinase inhibition.
Pharmacophore Model Generation
Based on the interactions observed in the stable EGFR complex, a pharmacophore model for a Type I inhibitor would typically include:[23][24]
-
Hydrogen Bond Acceptors (HBA): Corresponding to the pyrimidine nitrogens interacting with the kinase hinge.
-
Hydrogen Bond Donor (HBD): Potentially from the aniline N-H group.
-
Aromatic Ring (AR): Representing the pyrimidine or aniline rings.
-
Hydrophobic (HY): A feature mapping to the chloro- and fluoro- substituents that occupy hydrophobic pockets.
Caption: A conceptual diagram of a 3D pharmacophore model.
This model can then be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that may also act as inhibitors.[25]
In-Silico ADMET Prediction: Early Assessment of Drug-Likeness
A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In-silico ADMET prediction models provide an early warning system for potential liabilities.[26][27]
Predicted ADMET Properties
Various computational tools and web servers (e.g., SwissADME, pkCSM) can predict a wide range of properties.[4][28]
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Likely good intestinal absorption. |
| Human Intestinal Absorption | >90% | High probability of being well-absorbed. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux pumps. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of common drug-drug interactions. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity. |
Note: These are representative values for illustrative purposes.
Conclusion and Future Directions
This in-silico investigation provides a multi-faceted computational assessment of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, postulating it as a potent inhibitor of the EGFR kinase. The molecular docking results indicate a high binding affinity, which is corroborated by the stability of the complex in molecular dynamics simulations. The derived pharmacophore model serves as a valuable tool for future virtual screening campaigns. Furthermore, preliminary ADMET predictions suggest a generally favorable drug-like profile, although potential inhibition of CYP2D6 warrants further investigation.
The hypotheses generated through this computational workflow provide a strong foundation for subsequent experimental validation. The next logical steps would involve in-vitro kinase assays to confirm the inhibitory activity against EGFR, VEGFR2, and Src, followed by cellular assays to determine its anti-proliferative effects in relevant cancer cell lines. This synergistic combination of in-silico modeling and experimental testing exemplifies a modern, efficient approach to drug discovery and development.
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The Strategic Integration of the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Fragment in Modern Kinase Inhibitor Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site. This guide delves into the nuanced role of a highly functionalized derivative, 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, as a strategic fragment in contemporary kinase inhibitor design. We will dissect the rationale behind the specific substitutions—the 4-chloro, 2-fluoro, and 5-(pyrimidin-2-yloxy) groups—and their collective contribution to potency, selectivity, and desirable drug-like properties. This document serves as a technical resource for medicinal chemists and drug discovery teams, offering insights into the synthesis, structural biology, and application of this privileged core in developing next-generation targeted therapies.
Introduction: The Kinase Hinge and the Primacy of the Pyrimidine Core
The ATP-binding site of protein kinases remains one of the most successfully targeted domains in modern medicine. A key architectural feature of this site is the "hinge region," a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. Small molecule inhibitors that can effectively mimic the hydrogen bonding pattern of the adenine portion of ATP with this hinge region gain a significant energetic advantage, leading to high-affinity binding.
The 2-aminopyrimidine scaffold has emerged as a "privileged" fragment in this context. Its nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, effectively engaging the backbone amide and carbonyl groups of the hinge residues. This bidentate interaction serves as a powerful anchoring point for inhibitors, and its strategic modification has given rise to numerous approved drugs, including Imatinib and Gefitinib.
This guide focuses on a specific, highly decorated aniline fragment: 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline . The deliberate placement of its substituents is not arbitrary; each one addresses a specific challenge in kinase inhibitor design, from enhancing binding affinity to tuning physicochemical properties.
Deconstructing the Fragment: A Rationale-Driven Analysis
The efficacy of the 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline core lies in the synergistic interplay of its constituent parts. Understanding the "why" behind each functional group is crucial for its intelligent application in drug design campaigns.
The 2-Fluoro Substitution: Modulating Basicity and Conformation
The introduction of a fluorine atom ortho to the aniline amine is a key strategic choice.
-
pKa Modulation: The electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the aniline nitrogen. This is critical for preventing the formation of a positive charge at physiological pH, which can be detrimental for cell permeability and can lead to off-target effects, such as hERG channel inhibition.
-
Conformational Control: The fluorine atom can form an intramolecular hydrogen bond with the N-H of the aniline. This interaction helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase and potentially improving binding affinity.
The 4-Chloro Group: Exploiting Halogen Bonding and Hydrophobic Pockets
The chlorine atom at the 4-position serves multiple purposes:
-
Hydrophobic Interactions: It occupies a hydrophobic pocket often found near the hinge region, contributing to the overall binding energy.
-
Halogen Bonding: In certain kinase active sites, the chlorine can act as a halogen bond donor, forming a favorable interaction with a backbone carbonyl or other electron-rich residue, further anchoring the inhibitor.
-
Metabolic Stability: The presence of the chloro group can block a potential site of oxidative metabolism, improving the pharmacokinetic profile of the resulting inhibitor.
The 5-(Pyrimidin-2-yloxy) Moiety: A Versatile Vector for SAR Exploration
The pyrimidin-2-yloxy group at the 5-position is perhaps the most versatile feature of this fragment. It serves as a linker to a solvent-exposed region, providing a vector for synthetic elaboration to enhance potency and selectivity.
-
Access to Solvent-Exposed Regions: This moiety directs further chemical modifications towards the outside of the ATP-binding pocket. This allows for the introduction of larger groups that can pick up additional interactions or be used to fine-tune properties like solubility without disrupting the core hinge-binding interactions.
-
Modulation of Physicochemical Properties: The pyrimidine ring itself is relatively polar and can contribute to the overall solubility and ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.
Below is a diagram illustrating the key functional contributions of each substituent on the aniline core.
Caption: Functional contributions of the core fragment substituents.
Synthetic Strategy: A Generalizable Approach
While this fragment may not be commercially available, its synthesis can be accomplished through a robust and adaptable multi-step sequence. The following protocol outlines a generalizable route, allowing for modification at key positions.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway involves the late-stage introduction of the pyrimidin-2-yloxy moiety via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Retrosynthetic analysis of the target fragment.
Step-by-Step Synthetic Protocol
Objective: To synthesize 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
Materials:
-
1-Chloro-5-fluoro-2,4-dinitrobenzene
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Iron powder
-
Ammonium chloride
-
2-Chloropyrimidine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Step 1: Methoxylation of the Starting Material
-
To a solution of 1-chloro-5-fluoro-2,4-dinitrobenzene in methanol, add sodium methoxide portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.
-
Rationale: This step introduces a methoxy group that will later be demethylated to reveal the hydroxyl group needed for the ether linkage.
-
-
Step 2: Demethylation
-
The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a demethylating agent like boron tribromide (BBr3) at low temperature.
-
The reaction is carefully monitored and quenched upon completion.
-
Workup provides 4-chloro-2-fluoro-5-nitrophenol.
-
Rationale: This unmasks the phenol required for the subsequent SNAr reaction.
-
-
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-chloro-2-fluoro-5-nitrophenol in DMF, add potassium carbonate and 2-chloropyrimidine.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed.
-
Cool the reaction, pour into water, and extract the product. Purification by column chromatography yields 2-((4-chloro-2-fluoro-5-nitrophenyl)oxy)pyrimidine.
-
Rationale: This key step forms the desired ether linkage. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.
-
-
Step 4: Nitro Group Reduction
-
The nitro compound from Step 3 is dissolved in a mixture of ethanol and water.
-
Iron powder and ammonium chloride are added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC/LC-MS. Upon completion, the mixture is filtered through Celite to remove the iron salts.
-
The filtrate is concentrated, and the resulting crude product is purified to afford the final compound: 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline .
-
Rationale: This final step reduces the nitro group to the essential aniline amine, which is critical for hinge binding.
-
Application in Kinase Inhibitor Design: A Workflow
The integration of the 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline fragment into a drug discovery program follows a structured, iterative process.
Workflow Diagram
Caption: Iterative workflow for fragment-based inhibitor design.
Experimental Protocols: Core Assays
Protocol 4.2.1: In Vitro Kinase Inhibitory Assay (IC50 Determination)
-
Principle: To measure the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
Prepare a serial dilution of the test compound (typically from 10 µM to 0.1 nM) in DMSO.
-
In a 384-well plate, add the recombinant kinase enzyme, the specific peptide substrate, and ATP to a buffer solution.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Add a "Kinase-Glo" or similar reagent that contains luciferase. The luciferase will react with the remaining ATP to produce a luminescent signal.
-
Read the luminescence on a plate reader.
-
The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2.2: Cellular Target Engagement Assay
-
Principle: To confirm that the compound binds to its intended target in a cellular context. The NanoBRET™ assay is a widely used method.
-
Procedure:
-
Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Culture these cells and treat them with a specific fluorescent tracer that is known to bind to the target kinase.
-
Add the test compound in a serial dilution. If the test compound binds to the kinase, it will displace the fluorescent tracer.
-
Add the NanoBRET™ substrate. The luciferase will generate light, and if the fluorescent tracer is in close proximity (i.e., bound to the kinase), Bioluminescence Resonance Energy Transfer (BRET) will occur, exciting the tracer to emit light at a different wavelength.
-
Measure the ratio of the tracer emission to the luciferase emission. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Calculate the IC50 from the dose-response curve to quantify target engagement.
-
Data Summary and Interpretation
When developing a series of inhibitors based on the 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline core, systematic data collection and analysis are paramount. The following table structure is recommended for summarizing key data points for each analog synthesized.
| Compound ID | R-Group on Pyrimidine | Kinase IC50 (nM) | Cellular IC50 (nM) | Solubility (µM) | ClogP |
| XYZ-001 | -H | 150.5 | 850.2 | 25.0 | 3.1 |
| XYZ-002 | -CH3 | 125.8 | 700.1 | 20.5 | 3.5 |
| XYZ-003 | -OCH3 | 75.2 | 450.6 | 40.1 | 3.0 |
| XYZ-004 | -Morpholine | 20.1 | 95.3 | >100 | 2.2 |
Conclusion and Future Directions
The 4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline fragment is a highly engineered and strategically valuable starting point for the design of potent and selective kinase inhibitors. Its architecture elegantly solves several challenges simultaneously: the 2-aminopyrimidine core ensures hinge binding, the ortho-fluoro group fine-tunes pKa and conformation, the para-chloro group exploits hydrophobic pockets, and the 5-(pyrimidin-2-yloxy) substituent provides a well-defined vector for SAR exploration and property modulation. By understanding the distinct role of each component, drug discovery teams can leverage this fragment to accelerate the development of optimized clinical candidates. Future work will likely involve further functionalization of the pyrimidine ring to achieve selectivity across the kinome and to develop covalent inhibitors by incorporating a reactive "warhead."
References
Due to the specific and likely proprietary nature of the exact "4-chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline" fragment, the following references are to foundational concepts and representative patents/articles that utilize similar scaffolds, illustrating the principles discussed in this guide.
-
The Role of the Hinge Region in Kinase Inhibitor Design. Nature Reviews Drug Discovery. (A conceptual article discussing the importance of the kinase hinge region). URL: [Link]
-
Fragment-Based Drug Discovery. Annual Review of Biophysics. (A review article detailing the principles and practices of FBDD). URL: [Link]
-
Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Design. Journal of Medicinal Chemistry. (A representative review on the use of pyrimidine cores). URL: [Link]
- U.S. Patent US-20230351111-A1: PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS.Google Patents. (An example patent application disclosing kinase inhibitors with a substituted pyrimidine-aniline core, demonstrating the real-world application of such scaffolds).
- U.S. Patent US-20230312683-A1: SUBSTITUTED HETEROCYCLIC COMPOUNDS AS MODULATORS OF AXL AND/OR MER.Google Patents. (Another example patent showing complex aniline derivatives targeting specific kinases, illustrating the importance of substitution patterns).
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Anilinopyrimidine Derivatives
Abstract
The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its remarkable ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has established it as a "privileged" structure in drug discovery. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the potency, selectivity, and drug-like properties of anilinopyrimidine derivatives. We will dissect the core scaffold, analyze the impact of substitutions at key positions, and present field-proven experimental protocols for synthesizing and evaluating these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical class for therapeutic innovation.
Introduction: The Anilinopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific residues on target proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them highly attractive drug targets.[1][3] Small molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site have revolutionized cancer therapy.
The anilinopyrimidine core is a premier example of a "hinge-binding" scaffold.[1] Its defining feature is the nitrogen atom on the pyrimidine ring and the adjacent aniline N-H group, which mimic the adenine portion of ATP. This arrangement allows the molecule to form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1][4] This fundamental interaction is the bedrock upon which the entire SAR of this class is built. Prominent drugs like Imatinib (Gleevec®), Gefitinib (Iressa®), and Osimertinib (Tagrisso®) all feature pyrimidine-based cores, underscoring the scaffold's therapeutic importance.[5][6]
This guide will systematically explore how modifications to this core structure influence biological activity, providing a logical framework for rational drug design.
The Anilinopyrimidine Pharmacophore: A Structural Dissection
To understand the SAR of this class, we must first appreciate the distinct roles of each component of the scaffold. The molecule can be conceptually divided into three key regions, each offering a unique handle for medicinal chemists to tune the compound's properties.
Figure 1: The core anilinopyrimidine pharmacophore divided into key functional regions.
-
The Hinge-Binding Region (Pyrimidine Ring): As discussed, the pyrimidine is the primary anchor. Its nitrogen atoms are crucial for establishing hydrogen bonds with the kinase hinge. Modifications directly on this ring can subtly alter this interaction or influence the overall geometry of the molecule.
-
The Anilino Moiety (Selectivity & Potency): The N-phenyl ring typically projects into a hydrophobic pocket within the ATP-binding site.[1] Substituents on this ring are critical for modulating potency and, importantly, achieving selectivity between different kinases, which have highly conserved ATP-binding sites.[7]
-
The Solvent-Front Moiety (Properties & Potency): The substituent at the C4 position of the pyrimidine ring (opposite the aniline) often extends towards the solvent-exposed region of the active site. This position is a prime location for introducing groups that enhance solubility, cell permeability, and metabolic stability, or to engage in additional interactions that boost potency.
Systematic Structure-Activity Relationship (SAR) Exploration
Systematic exploration of these three regions is the key to optimizing anilinopyrimidine derivatives.[8][9] The following sections detail the typical effects of substitutions at each position.
The Anilino Moiety: Driving Potency and Selectivity
Substitutions on the aniline ring are arguably the most critical for achieving high potency and selectivity. The goal is to maximize favorable interactions within the hydrophobic pocket adjacent to the hinge region while avoiding steric clashes.
-
Meta-Position: This is often a key interaction point. Small, lipophilic groups like methyl or chloro can enhance van der Waals interactions. Introducing groups capable of forming hydrogen bonds can also be highly beneficial if a corresponding residue is present in the target kinase.
-
Para-Position: This position often points towards the entrance of the ATP pocket. Larger, more polar groups can be accommodated here to improve solubility and other pharmacokinetic properties. For example, the piperazine group in Imatinib occupies this position and is crucial for its solubility and overall profile.
-
Ortho-Position: Substitution at this position is generally disfavored. The steric bulk can disrupt the planarity of the anilinopyrimidine system, weakening the crucial hinge-binding interactions and reducing potency.
The Pyrimidine Ring: The Central Scaffold
While the core pyrimidine is essential for hinge binding, modifications can still be made to fine-tune activity.
-
C2-Position: This position is often unsubstituted to maintain the primary hinge interaction. However, adding small groups can sometimes pick up additional interactions or be used to block metabolic attack.
-
C5-Position: This position can be a vector for further exploration. Adding a cyano group, for instance, has been shown to interact with the gatekeeper residue in some kinases.[10] Fusing another ring system to the C4 and C5 positions (e.g., creating a pyrrolopyrimidine) can rigidify the structure and lead to highly potent and selective inhibitors.[4]
The C4-Moiety: Tailoring Drug-Like Properties
The group attached to the C4-position of the pyrimidine is pivotal for translating high enzymatic potency into effective cellular activity and favorable in vivo properties. This group extends into the solvent-exposed region, providing a versatile handle for optimization.
-
Solubilizing Groups: Basic amines (e.g., morpholine, piperazine) are frequently installed here to improve aqueous solubility, which is often a challenge for flat, aromatic kinase inhibitors.
-
Targeting Covalent Inhibition: For developing irreversible inhibitors, an electrophilic "warhead" like an acrylamide group can be attached at this position. This group is designed to form a covalent bond with a nearby cysteine residue in the active site, leading to permanent inhibition. Osimertinib utilizes this strategy to target a specific mutant form of the Epidermal Growth Factor Receptor (EGFR).[5][6]
-
Bioisosteric Replacement: This position is ideal for applying the principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics.[11][12][13] For example, a metabolically liable methoxy group might be replaced with a more stable fluoro group.
The following table summarizes the general SAR principles for a hypothetical anilinopyrimidine inhibitor of a target kinase.
| Position | Substituent (R) | Rationale / Causality | Effect on IC₅₀ |
| Anilino (meta) | -H (Hydrogen) | Baseline compound | 100 nM |
| -CH₃ (Methyl) | Probes a small hydrophobic pocket, increasing van der Waals contacts. | 25 nM | |
| -OCH₃ (Methoxy) | Introduces potential steric clash or unfavorable polar interaction. | 150 nM | |
| -Cl (Chloro) | Fills hydrophobic pocket and can act as a weak H-bond acceptor. | 20 nM | |
| C4-Moiety | Phenyl | Simple aromatic group, serves as a starting point. | 100 nM |
| 4-Morpholinophenyl | Adds a basic, polar group to improve solubility and cell permeability. | 80 nM | |
| 4-(Acrylamido)phenyl | Introduces a covalent warhead to target a nearby cysteine residue. | <5 nM (Irreversible) |
Experimental Workflows for SAR Determination
A successful SAR campaign relies on robust and efficient experimental protocols for both chemical synthesis and biological evaluation.
General Synthetic Workflow
The synthesis of an anilinopyrimidine library for SAR studies typically follows a convergent approach, allowing for rapid generation of diverse analogs.[8][9][10] The most common method involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.
Figure 2: A generalized workflow for the synthesis and evaluation of an anilinopyrimidine library.
Protocol: Representative Buchwald-Hartwig Amination
-
Objective: To couple a substituted aniline with a 4-chloropyrimidine derivative. This protocol is a self-validating system; successful formation of the product is confirmed by LC-MS and NMR, validating the reaction conditions.
-
Materials:
-
4-chloro-pyrimidine derivative (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the 4-chloropyrimidine, substituted aniline, base, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours.
-
Causality Check: The choice of catalyst, ligand, base, and solvent is critical. Xantphos is a bulky, electron-rich ligand often effective for C-N coupling. Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation. Anhydrous conditions are required to prevent catalyst deactivation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Biological Evaluation Protocols
Once a library of compounds is synthesized, its members must be evaluated for biological activity. This is typically a tiered process, starting with enzymatic assays and progressing to cell-based and in vivo models for promising candidates.
Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). This assay is self-validating through the inclusion of positive (no inhibitor) and negative (no kinase) controls.
-
Materials:
-
Recombinant target kinase
-
Kinase substrate (specific to the kinase)
-
ATP
-
Assay buffer (containing MgCl₂)
-
Test compounds (dissolved in DMSO, serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Dispense the reaction mixture into the wells of the assay plate.
-
Add serially diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include wells with DMSO only (100% activity control) and wells with no kinase (0% activity control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase, which produces light in an amount directly proportional to the amount of ATP present.
-
Measure the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The anilinopyrimidine scaffold remains a highly productive platform for the discovery of potent and selective kinase inhibitors. A deep understanding of its structure-activity relationships is essential for rationally designing next-generation therapeutics. The principles outlined in this guide—leveraging the hinge-binding core, optimizing the anilino moiety for potency and selectivity, and tailoring the solvent-front region for drug-like properties—provide a robust framework for any drug discovery program targeting kinases.
Future efforts in this area will likely focus on developing dual-target or multi-target inhibitors to overcome drug resistance and improve efficacy.[3][8][14] Additionally, as our understanding of kinase biology deepens, the design of inhibitors with novel selectivity profiles, targeting specific conformational states or allosteric sites, will become increasingly important. The versatile and well-understood anilinopyrimidine scaffold is perfectly poised to be a key tool in these future endeavors.
References
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate. Available at: [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Nature. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Oxford Academic. Available at: [Link]
-
In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. Available at: [Link]
-
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv.org. Available at: [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Available at: [Link]
-
2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. PubMed. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
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- 9. researchgate.net [researchgate.net]
- 10. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies | MDPI [mdpi.com]
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The Lynchpin of Modern Kinase Inhibition: A Technical Guide to 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline in Medicinal Chemistry
For Immediate Release
[City, State] – January 21, 2026 – In the intricate world of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutics. This technical guide delves into the critical role of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline , a highly functionalized aromatic amine that has emerged as a cornerstone intermediate in the synthesis of targeted therapies, most notably third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. This document, intended for researchers, scientists, and drug development professionals, will elucidate the synthesis, chemical properties, and profound impact of this molecule on modern medicinal chemistry.
Introduction: The Strategic Importance of a Privileged Scaffold
The anilino-pyrimidine framework is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to effectively target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major focus of pharmaceutical research. The subject of this guide, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, represents a sophisticated evolution of this scaffold, incorporating key structural motifs that enhance binding affinity, selectivity, and overall drug-like properties. Its strategic substitution pattern, featuring chloro, fluoro, and pyrimidinyloxy groups, is instrumental in its utility for creating potent and selective kinase inhibitors.
Physicochemical Properties and Synthesis
Chemical Structure:
IUPAC Name: 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Molecular Formula: C₁₀H₇ClFN₃O
Molecular Weight: 239.64 g/mol
The synthesis of this key intermediate, while not extensively detailed in publicly available literature as a standalone procedure, can be logically constructed from established synthetic methodologies. A plausible and efficient synthetic route involves a multi-step process, beginning with the synthesis of the substituted aniline core, followed by the crucial O-arylation to introduce the pyrimidine moiety.
Experimental Protocol: Proposed Synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Step 1: Synthesis of 4-Chloro-2-fluoro-5-nitroaniline
This initial step involves the nitration of a commercially available precursor, 4-chloro-2-fluoroaniline.
-
Materials: 4-Chloro-2-fluoroaniline, concentrated sulfuric acid, fuming nitric acid, ice, diethyl ether, saturated sodium bicarbonate solution, toluene, hexane.
-
Procedure:
-
Dissolve 4-Chloro-2-fluoroaniline (1.0 eq) in concentrated sulfuric acid at -20°C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature between -20°C and -15°C.
-
Stir the reaction mixture at this temperature for 1.5 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of toluene and hexane to yield 4-chloro-2-fluoro-5-nitroaniline.[1]
-
Step 2: Reduction of the Nitro Group to Form 4-Chloro-2-fluoro-5-aminophenol
The nitro group is selectively reduced to an amine, which is then converted to a hydroxyl group via diazotization, a common transformation in aromatic chemistry.
-
Materials: 4-Chloro-2-fluoro-5-nitroaniline, iron powder (or tin(II) chloride), hydrochloric acid, sodium nitrite, water.
-
Procedure:
-
Suspend 4-Chloro-2-fluoro-5-nitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite and concentrate the filtrate.
-
Dissolve the resulting crude aniline in aqueous sulfuric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise to form the diazonium salt.
-
Heat the solution to induce hydrolysis of the diazonium salt to the corresponding phenol.
-
Extract the product, 4-chloro-2-fluoro-5-aminophenol, with an appropriate organic solvent.
-
Step 3: O-Arylation with 2-Chloropyrimidine
This crucial step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution (SNAr) reaction.
-
Materials: 4-Chloro-2-fluoro-5-aminophenol, 2-chloropyrimidine, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a solution of 4-chloro-2-fluoro-5-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 2-chloropyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture at a temperature typically ranging from 80°C to 120°C, monitoring by TLC.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
-
Step 4: Final Reduction to the Aniline
If the O-arylation is performed on the nitro-phenol intermediate, a final reduction step is necessary.
-
Materials: The product from the O-arylation of the nitro-phenol, a reducing agent (e.g., iron powder with ammonium chloride, or catalytic hydrogenation with Pd/C), and a suitable solvent system (e.g., ethanol/water).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro-intermediate in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through celite and concentrate the filtrate to yield the final product, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
-
Application in the Synthesis of Third-Generation EGFR Inhibitors: The Case of Osimertinib
The paramount importance of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline lies in its role as a key building block for third-generation EGFR tyrosine kinase inhibitors (TKIs), exemplified by the blockbuster drug Osimertinib (AZD9291) . Osimertinib is a potent and selective inhibitor of both EGFR TKI-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).
The synthesis of Osimertinib involves the coupling of a substituted pyrimidine with a specific aniline derivative. While various synthetic routes have been published, the core strategy often involves the reaction of an intermediate structurally analogous to or derived from 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline with a pyrimidine moiety bearing the indole group.
Illustrative Synthetic Workflow for an Osimertinib Analog
The following diagram illustrates a generalized workflow for the synthesis of an anilino-pyrimidine based EGFR inhibitor, highlighting the central role of the title compound.
Caption: Synthetic workflow for an EGFR inhibitor.
Structure-Activity Relationship (SAR) and the Role of Substituents
The specific substitution pattern of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is not arbitrary; each group plays a crucial role in the pharmacological profile of the final drug molecule.
-
2-Fluoro and 4-Chloro Substituents: The presence of halogens on the aniline ring significantly influences the electronic properties and binding interactions of the molecule. The electron-withdrawing nature of fluorine and chlorine can modulate the pKa of the aniline nitrogen, which is critical for forming hydrogen bonds with the hinge region of the kinase's ATP-binding site.[2] These substitutions can also enhance metabolic stability and membrane permeability.[3] Specifically, the 2-fluoro substituent can engage in favorable orthogonal interactions within the binding pocket, further strengthening the binding affinity.
-
5-(Pyrimidin-2-yloxy) Group: This bulky group occupies a significant space within the kinase binding pocket. Its strategic placement is crucial for achieving selectivity for mutant forms of EGFR over the wild-type enzyme. This selectivity is a hallmark of third-generation inhibitors like Osimertinib and is key to their improved therapeutic window, reducing side effects such as skin rash and diarrhea that are common with earlier-generation EGFR inhibitors. The pyrimidine ring itself can participate in additional hydrogen bonding or van der Waals interactions, contributing to the overall potency of the inhibitor.
The following table summarizes the inhibitory activity of representative anilino-pyrimidine EGFR inhibitors, showcasing the potency achieved with this scaffold.
| Compound ID/Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Osimertinib (AZD9291) | EGFR (L858R/T790M) | <1 | |
| WZ4002 | EGFR (T790M) | 2 | |
| CO-1686 (Rociletinib) | EGFR (T790M) | 20 |
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation EGFR inhibitors synthesized from intermediates like 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline are typically irreversible covalent inhibitors. They possess an electrophilic "warhead," commonly an acrylamide group, which forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of mutant EGFR. This irreversible binding permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways that drive tumor growth and survival.
The following diagram illustrates the signaling pathway targeted by these inhibitors.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Perspectives
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline stands as a testament to the power of rational drug design and the strategic importance of well-crafted chemical intermediates. Its intricate structure, a product of careful consideration of electronic and steric factors, has enabled the development of a new generation of highly effective and selective kinase inhibitors. As our understanding of kinase biology and resistance mechanisms continues to evolve, it is certain that this versatile scaffold and its derivatives will continue to play a pivotal role in the discovery of future targeted therapies, offering hope for patients with cancer and other debilitating diseases.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Finlay, M. R., Anderton, M., Ashton, S., Ballard, P., Bethel, P. A., Box, M. R., ... & Waring, M. J. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]
-
Zhou, W., Ercan, D., Chen, L., Yun, C. H., Li, D., Capelletti, M., ... & Jänne, P. A. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature, 462(7276), 1070–1074. [Link]
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Walter, A. O., Sjin, R. T., Haringsma, H. J., Ohashi, K., Sun, J., Lee, K., ... & Jänne, P. A. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404–1415. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. [Link]
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Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
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Exploring the Chemical Space of Substituted 2-Anilinopyrimidines: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the 2-Anilinopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for binding to key biological targets. The substituted 2-anilinopyrimidine core is a prime example of such a scaffold. Its inherent ability to act as a bioisostere for the purine core of ATP has positioned it as a cornerstone in the design of a multitude of kinase inhibitors. This guide provides an in-depth exploration of the chemical space surrounding this versatile scaffold, offering insights into its synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, empowering researchers to effectively navigate and exploit this rich chemical space for the development of next-generation therapeutics.
The 2-Anilinopyrimidine Scaffold: A Master Key for the Kinase Hinge
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology. These enzymes share a conserved ATP-binding pocket, which can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. A crucial feature of this pocket is the "hinge" region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The adenine base of ATP forms key hydrogen bonds with the backbone of this hinge region.[1]
The 2-anilinopyrimidine scaffold is a quintessential "hinge-binder".[2] Its design is elegantly simple yet profoundly effective. The pyrimidine ring's N1 atom and the exocyclic amino group's proton act as hydrogen bond acceptor and donor, respectively, mimicking the interaction of the adenine N1 and N6-amino group with the kinase hinge. This bidentate hydrogen bonding interaction serves as a powerful anchor, ensuring high-affinity binding to the ATP pocket. The aniline ring and other substituents on the pyrimidine core then project into other regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
Caption: Kinase hinge-binding of a 2-anilinopyrimidine inhibitor.
Synthetic Strategies for Library Generation: Building Diversity
The exploration of the 2-anilinopyrimidine chemical space is heavily reliant on robust and flexible synthetic methodologies that allow for the systematic introduction of a wide array of substituents. The most common and versatile approach involves a convergent synthesis starting from a readily available pyrimidine precursor, typically 2,4-dichloropyrimidine.
The synthesis of 2,4-dichloropyrimidine itself is a well-established process, most commonly achieved by the chlorination of uracil using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This key intermediate provides two reactive handles for subsequent functionalization. The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine, offering a degree of regioselectivity.[4]
A typical synthetic workflow proceeds as follows:
-
SNAr at C4: The more reactive C4-chloro group is displaced by a nucleophile, often an alcohol or a thiol, to introduce the first point of diversity.
-
SNAr or Buchwald-Hartwig Amination at C2: The core 2-anilinopyrimidine scaffold is then constructed by reacting the resulting 2-chloro-4-substituted pyrimidine with a diverse panel of anilines. While this can sometimes be achieved through a second SNAr reaction, the palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation.[5][6] This powerful cross-coupling reaction offers a much broader substrate scope, tolerating a wide range of functional groups on both the aniline and pyrimidine coupling partners.[7]
Caption: General synthetic workflow for 2-anilinopyrimidine libraries.
Structure-Activity Relationship (SAR) Exploration: Decoding the Molecular Interactions
The beauty of the 2-anilinopyrimidine scaffold lies in its modularity, which allows for a systematic exploration of SAR. By varying the substituents at different positions, one can modulate potency, selectivity, and pharmacokinetic properties.
Substitutions on the Aniline Ring:
The aniline ring is often a key determinant of kinase selectivity. Substituents on this ring can probe deeper into the ATP-binding pocket, interacting with residues beyond the hinge region. For instance, in the context of c-Met and VEGFR-2 inhibitors, specific substitutions on the aniline ring are crucial for achieving dual inhibitory activity.[8][9]
| Compound | Aniline Substitution (R²) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 3a | 4-fluoro | 8.8 | 16 | [8] |
| 3b | 3-fluoro | 15 | 28 | [8] |
| 3g | 3-methoxy | 3.2 | 11 | [8] |
| 3h | 3-chloro | 4.5 | 18 | [8] |
Table 1: SAR of Aniline Ring Substitutions on c-Met and VEGFR-2 Inhibition. [8]
Substitutions on the Pyrimidine Ring (C4 and C5 positions):
The C4 and C5 positions of the pyrimidine ring are also critical for modulating activity. Substitutions at C4 often extend into the solvent-exposed region, providing opportunities to improve solubility and other physicochemical properties. The C5 position is located near the "gatekeeper" residue of the kinase, a key determinant of selectivity.[10] Bulky substituents at C5 are generally not well-tolerated by all kinases, and thus, modification at this position can be a powerful strategy to enhance selectivity.[11]
| Compound | C4-Substitution | C5-Substitution | CDK9/CycT1 IC₅₀ (µM) | Reference |
| 9a | 4-aminocyclohexanol | H | 0.024 | [12] |
| 9b | 4-aminocyclohexanol | F | 0.051 | [12] |
| 9c | 4-aminocyclohexanol | Cl | 0.120 | [12] |
| 9d | 4-aminocyclohexanol | Br | 0.180 | [12] |
Table 2: SAR of C5-Substitutions on CDK9 Inhibition. [12]
Key Biological Targets and Therapeutic Applications
The versatility of the 2-anilinopyrimidine scaffold has led to its application against a wide range of kinase targets implicated in cancer and other diseases.
-
c-Met and VEGFR-2: The receptor tyrosine kinases c-Met and VEGFR-2 are crucial players in tumor growth, angiogenesis, and metastasis.[8] Dual inhibition of these two kinases is a clinically validated strategy, and several 2-anilinopyrimidine-based compounds have been developed as potent dual inhibitors.[8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle and transcription.[11] Dysregulation of CDK activity is a hallmark of many cancers. The 2-anilinopyrimidine scaffold has been successfully employed to generate potent and selective inhibitors of various CDKs, including CDK9.[12]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a driver in several cancers, including triple-negative breast cancer (TNBC).[13] Novel 2-anilinopyrimidine derivatives have been synthesized and shown to be selective inhibitors of EGFR-overexpressing TNBC cell lines.[1][13]
-
TAM Family Kinases (Axl and Mer): The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) is implicated in tumor survival and chemoresistance.[14] 2-Anilinopyrimidine derivatives have been identified as potent dual inhibitors of Axl and Mer.[6]
Caption: Simplified signaling of a dual c-Met/VEGFR-2 inhibitor.
Experimental Protocols
Detailed Synthesis of a Representative 2-Anilinopyrimidine Analog
This protocol describes the synthesis of N-(4-((2-((3-((1-methylpiperidin-4-yl)oxy)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (compound 17c from[15]), a dual Mer/c-Met inhibitor.
Step 1: Synthesis of Intermediate 16 [15]
-
To a solution of N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (Intermediate 15, 1.75 g, 5.41 mmol) in DMF (15 mL), add 2,4-dichloropyrimidine (0.81 g, 5.41 mmol) and K₂CO₃ (0.82 g, 5.95 mmol).
-
Stir the reaction mixture at 80 °C for 4.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford Intermediate 16 as a white solid (1.85 g, 78.0% yield), which can be used in the next step without further purification.
Step 2: Synthesis of the Final Compound (17c) [15]
-
To a solution of Intermediate 16 (1.2 mmol) and 3-((1-methylpiperidin-4-yl)oxy)aniline (1.0 mmol) in DMF (8 mL), add p-toluenesulfonic acid (PTSA, 4.00 mmol).
-
Stir the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction by pouring the solution into ice water (100 mL).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel chromatography (gradient elution: DCM/MeOH 100:1 to 30:1) to afford compound 17c as a white solid.
General Protocol for an In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC₅₀ of a test compound against a target kinase using a [γ-³²P]-ATP filter-binding assay.[16]
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA.
-
Substrate: A specific peptide or protein substrate for the target kinase (e.g., α-casein), dissolved in kinase buffer to the desired concentration (typically at or near its Kₘ).
-
ATP Mix: A mixture of cold ATP and [γ-³²P]-ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Test Compound: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Stop Solution: 5x SDS loading buffer or phosphoric acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 10 µL of the kinase solution (at a pre-determined optimal concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP mix containing the substrate.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of the stop solution.
-
-
Detection and Analysis:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The substituted 2-anilinopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge, coupled with the synthetic tractability that allows for extensive exploration of its chemical space, ensures its continued relevance in drug discovery. Future efforts in this area will likely focus on the development of more selective inhibitors, including those that target specific kinase isoforms or allosteric sites. The exploration of novel substitution patterns and the application of advanced computational methods will undoubtedly unveil new therapeutic opportunities for this privileged scaffold. This guide has provided a comprehensive overview of the key considerations for researchers working with 2-anilinopyrimidines, from synthetic strategy to biological evaluation, with the aim of accelerating the discovery of innovative medicines.
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Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 736–741. [Link]
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Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
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Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. [Link]
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Al-Ostath, A., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of the Iranian Chemical Society. [Link]
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Jo, H., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(3), 439-443. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 21(9), 1162. [Link]
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Lee, J., et al. (2018). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
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Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2573. [Link]
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Abdel-Maksoud, M. S., et al. (2020). 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. Bioorganic Chemistry, 98, 103798. [Link]
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Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 546-558. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 493. [Link]
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Xing, L., et al. (2014). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]
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Zhang, Y., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 5. [Link]
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Fayed, E. A., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18881–18896. [Link]
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Kumar, A., et al. (2024). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. [Link]
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Schopen, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12189–12204. [Link]
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El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(11), 1332. [Link]
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Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5629–5632. [Link]
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Chemistry Enthusiast. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
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The Pyrimidine Scaffold: A Cornerstone for the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrimidine nucleus holds a privileged position.[1][2][3] Its inherent ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region has made it a foundational component of numerous FDA-approved drugs.[4] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery and development of novel kinase inhibitors centered on the versatile pyrimidine scaffold. We will delve into the medicinal chemistry rationale, synthetic execution, and the suite of biochemical and cellular assays essential for advancing these compounds from concept to clinical candidates.
The Rationale: Why Pyrimidine is a Privileged Scaffold for Kinase Inhibition
The enduring success of the pyrimidine scaffold in kinase inhibitor design is not fortuitous; it is rooted in its unique physicochemical properties. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for its function as a "hinge-binder."[2] These nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling the pyrimidine core to form strong, specific interactions with the backbone of the kinase hinge region, a critical anchoring point for ATP.[2] This bioisosteric mimicry of the adenine component of ATP provides a potent starting point for competitive inhibitor design.[5][6]
Furthermore, the pyrimidine ring is highly amenable to chemical modification at its 2, 4, 5, and 6 positions. This synthetic tractability allows medicinal chemists to systematically explore the chemical space around the core, fine-tuning properties such as:
-
Potency: By introducing substituents that can access and interact with specific pockets within the ATP-binding site.
-
Selectivity: By designing moieties that exploit unique amino acid residues present in the target kinase but absent in off-target kinases, thereby minimizing unwanted side effects.[6][7]
-
Pharmacokinetic Profile: By modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.[8][9]
The convergence of these advantageous features has led to the development of a multitude of clinically successful pyrimidine-based kinase inhibitors targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[4]
Synthetic Strategies for Pyrimidine-Based Scaffolds
The construction of a diverse library of pyrimidine-based compounds is a critical first step in a kinase inhibitor discovery program. The 2,4-diaminopyrimidine core is a particularly common and effective starting point.[10][11]
Visualizing the Synthetic Workflow
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2-(2,4,5-substituted-anilino)pyrimidine Compounds for Cancer Research
Introduction: The 2-Anilinopyrimidine Scaffold as a Privileged Motif in Oncology
The 2-anilinopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its remarkable success stems from its ability to function as an effective ATP-competitive inhibitor by mimicking the adenine hinge-binding motif of ATP itself. The pyrimidine ring's nitrogen atoms form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural feature across the kinome. This foundational interaction provides a stable anchor, allowing the appended anilino- and other substituent groups to probe deeper, more selective pockets within the kinase active site, thereby dictating potency and target specificity.
This scaffold is the backbone of numerous FDA-approved drugs and clinical candidates targeting key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the Bcr-Abl fusion protein.[1][2][3] For instance, compounds bearing this core have been instrumental in treating non-small cell lung cancer by targeting specific EGFR mutations (e.g., L858R, Exon19 deletion, and the T790M resistance mutant).[4][5] Similarly, derivatives have shown potent inhibition of CDKs, which are critical regulators of the cell cycle, making them valuable for treating various solid tumors.[6][7][8]
This guide provides a detailed exposition of the synthetic strategies, mechanistic rationales, and step-by-step protocols for preparing a diverse library of 2-(2,4,5-substituted-anilino)pyrimidine compounds, empowering researchers to accelerate the discovery of next-generation targeted cancer therapeutics.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The construction of the target compounds typically relies on a modular approach, leveraging the power and versatility of palladium-catalyzed cross-coupling reactions. The two cornerstone reactions for assembling this scaffold are the Buchwald-Hartwig Amination for forming the critical C-N (pyrimidine-aniline) bond and the Suzuki-Miyaura Coupling for introducing carbon-based substituents (e.g., aryl or heteroaryl groups) onto the pyrimidine ring.
Buchwald-Hartwig Amination: Forging the Key C-N Bond
The Buchwald-Hartwig amination is the preeminent method for creating aryl C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[9] The reaction facilitates the coupling of an amine (the substituted aniline) with an aryl halide (a chloropyrimidine).
Mechanistic Rationale: The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., X-Phos, Xantphos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[11][12] The base (commonly NaOt-Bu, KOt-Bu, or Cs₂CO₃) is crucial for deprotonating the amine within the catalytic cycle.[12]
Protocol 2.1.1: Synthesis of 2-(Substituted-anilino)-4-chloropyrimidine
This protocol describes a general procedure for the regioselective amination at the C2 position of a di- or trichloropyrimidine precursor. The C2 position is often more reactive towards amination than the C4 position.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Substituted Aniline (1.05 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
X-Phos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
TLC plates, ethyl acetate, hexanes, dichloromethane, methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq), the desired substituted aniline (1.05 eq), Pd(OAc)₂ (0.02 eq), X-Phos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Causality Note: The higher temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. The aqueous washes remove residual base and DMF if used as a solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(substituted-anilino)-4-chloropyrimidine intermediate.
Suzuki-Miyaura Coupling: Installing C-C Bonds
The Suzuki coupling is a robust method for forming C-C bonds by reacting an organoboron species (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex.[13] In our context, it is invaluable for introducing aryl, heteroaryl, or other carbon-based fragments at the C4 or C5 positions of the pyrimidine ring, which is crucial for modulating the compound's pharmacological profile.
Application & Regioselectivity: This reaction can be performed on a chloropyrimidine intermediate obtained from the Buchwald-Hartwig step. The C4 position of a 2-anilino-4-chloropyrimidine is generally more susceptible to Suzuki coupling than the C2-chloro position of the starting 2,4-dichloropyrimidine, allowing for a sequential and controlled synthesis.[14][15]
Protocol 2.2.1: Synthesis of 2-(Anilino)-4-(aryl)pyrimidine
This protocol details the Suzuki coupling using the product from Protocol 2.1.1 as the starting material.
Materials:
-
2-(Substituted-anilino)-4-chloropyrimidine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a similar Pd(0) source
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 3.0 eq)
-
1,4-Dioxane or a mixture of Toluene/Ethanol/Water
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-(anilino)-4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and the 2 M aqueous Na₂CO₃ solution. The biphasic mixture should be stirred vigorously.
-
Causality Note: The aqueous base is essential for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to the palladium center.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to obtain the final 2,4-disubstituted anilinopyrimidine compound.
Integrated Synthetic Workflow and Characterization
The power of these modular reactions lies in their ability to be combined to create complex, highly substituted pyrimidines. A typical workflow involves sequential cross-coupling reactions to build the desired molecule.
Self-Validating System: Compound Characterization To ensure trustworthiness and reproducibility, every synthesized compound must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight and elemental composition, respectively. Purity is often assessed by the LC trace.
Application in Cancer Research: Targeting Oncogenic Kinases
The synthesized compounds are evaluated for their ability to inhibit specific cancer-driving kinases and their antiproliferative effects on cancer cell lines.
Mechanism of Action: As ATP-competitive inhibitors, 2-anilinopyrimidine derivatives occupy the ATP-binding pocket of the target kinase. The pyrimidine N1 and the exocyclic amino group form hydrogen bonds with the kinase hinge, while the substituted aniline and other groups at the C4/C5 positions explore hydrophobic pockets and form additional interactions, conferring potency and selectivity.
Sources
- 1. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 4 inhibitors as a treatment for cancer. Part 2: identification and optimisation of substituted 2,4-bis anilino pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline in Palladium Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline as a versatile building block in palladium-catalyzed cross-coupling reactions. This aniline derivative, possessing a unique substitution pattern with both electron-withdrawing and potentially coordinating groups, is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] This document offers detailed application notes and robust protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empowering researchers, scientists, and drug development professionals to effectively employ this reagent in their synthetic endeavors. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are cornerstone building blocks in modern medicinal chemistry and materials science. The specific arrangement of substituents on the aniline ring profoundly influences the physicochemical and pharmacological properties of the resulting molecules. 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a prime example of a strategically functionalized intermediate. The presence of chloro and fluoro groups modulates the electronic properties of the aromatic ring, impacting its reactivity and the metabolic stability of its derivatives.[4] Furthermore, the pyrimidin-2-yloxy moiety introduces a heterocyclic element that can engage in hydrogen bonding and other non-covalent interactions, which is often crucial for biological activity.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, offering unparalleled efficiency and functional group tolerance.[5] Among these, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are preeminent for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This guide will detail the application of these powerful synthetic tools to 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organohalide.[6] In the case of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, the chloro substituent serves as the electrophilic partner for the palladium-catalyzed coupling with a variety of boronic acids or their esters.
Mechanistic Considerations and Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The activation of the relatively inert C-Cl bond requires a carefully selected palladium catalyst system.
-
Oxidative Addition: The initial and often rate-limiting step is the insertion of the Pd(0) catalyst into the C-Cl bond. For electron-deficient aryl chlorides like our substrate, electron-rich and sterically hindered phosphine ligands are essential to promote this step. Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are highly effective.[7]
-
Transmetalation: Following oxidative addition, the organoboron species transfers its organic group to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-Cl(L2)" [label="Ar-Pd(II)-Cl(L2)"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#FBBC05", fontcolor="#202124"]; "Aryl-Pd(II)-R(L2)" [label="Ar-Pd(II)-R'(L2)"]; "Reductive_Elimination" [shape=ellipse, label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=cds, label="Ar-R'", fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Cl"]; "Oxidative_Addition" -> "Aryl-Pd(II)-Cl(L2)"; "Aryl-Pd(II)-Cl(L2)" -> "Transmetalation" [label="R'-B(OH)2, Base"]; "Transmetalation" -> "Aryl-Pd(II)-R(L2)"; "Aryl-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline with phenylboronic acid. The conditions can be adapted for other boronic acids.
Materials:
-
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add toluene (8 mL) and water (1 mL) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Summary Table:
| Parameter | Value |
| Substrate | 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline |
| Coupling Partner | Phenylboronic acid |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | Toluene/Water (10:1) |
| Temperature | 100 °C |
| Typical Yield | 75-90% (based on analogous systems) |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new C-N bond.[5][8] In the context of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, the primary amino group serves as the nucleophilic partner to be coupled with various aryl or heteroaryl halides.
Mechanistic Insights and Strategic Choices
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Josiphos or biaryl phosphines like BrettPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-X(L2)" [label="Ar'-Pd(II)-X(L2)"]; "Amine_Coordination" [shape=ellipse, label="Amine Coordination & Deprotonation", fillcolor="#FBBC05", fontcolor="#202124"]; "Aryl-Pd(II)-NRH(L2)" [label="Ar'-Pd(II)-NRH(L2)"]; "Reductive_Elimination" [shape=ellipse, label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=cds, label="Ar-NRH", fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar'-X"]; "Oxidative_Addition" -> "Aryl-Pd(II)-X(L2)"; "Aryl-Pd(II)-X(L2)" -> "Amine_Coordination" [label="Ar-NH2, Base"]; "Amine_Coordination" -> "Aryl-Pd(II)-NRH(L2)"; "Aryl-Pd(II)-NRH(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline with 4-Bromotoluene
This protocol describes a representative Buchwald-Hartwig amination using 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline as the amine source.
Materials:
-
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with sodium tert-butoxide (1.4 mmol). Add 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (1.0 mmol) and 4-bromotoluene (1.2 mmol).
-
Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and BrettPhos (0.02 mmol). Add this solid mixture to the Schlenk flask.
-
Solvent and Heating: Add toluene (10 mL) to the reaction mixture. Seal the flask and heat to 110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired diarylamine.
Data Summary Table:
| Parameter | Value |
| Amine Source | 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline |
| Aryl Halide | 4-Bromotoluene |
| Palladium Source | Pd₂(dba)₃ (1 mol% Pd) |
| Ligand | BrettPhos (2 mol%) |
| Base | NaOt-Bu (1.4 equivalents) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Typical Yield | 80-95% (based on established methods for similar anilines) |
Conclusion
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the synthetic potential of this compound. The key to successful transformations lies in the rational selection of palladium catalysts, ligands, and reaction conditions tailored to the specific electronic and steric properties of the substrate. By understanding the underlying mechanistic principles, chemists can further optimize these methods and expand their application in the development of novel pharmaceuticals and functional materials.
References
- N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. (n.d.). Google Patents.
-
4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025, January 21). MDPI. Retrieved January 21, 2026, from [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320. Retrieved January 21, 2026, from [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320. Retrieved January 21, 2026, from [Link]
-
lapatinib | New Drug Approvals. (2014, September 14). New Drug Approvals. Retrieved January 21, 2026, from [Link]
- Process for the preparation of lapatinib and the salts thereof. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
-
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025, January 21). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved January 21, 2026, from [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2006). Synthesis, 2006(19), 3291-3296. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(22), 5468. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). RSC Advances, 10(56), 34045-34049. Retrieved January 21, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). RSC Advances, 13(22), 14936-14940. Retrieved January 21, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols: Evaluating 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline as a Novel Scaffold for Kinase Inhibitor Development in Oncology Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful targeted cancer therapies, particularly kinase inhibitors.[1][2] 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (CAS No. 213675-94-6) is a synthetic building block that integrates this key pyrimidine motif with a substituted aniline, another pharmacophore frequently utilized for interaction with the ATP-binding site of protein kinases.[3] While this specific compound is not extensively characterized in public literature, its structural features present a compelling starting point for the development of novel kinase inhibitors. This guide provides a comprehensive framework and detailed experimental protocols for the systematic evaluation of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline and its future derivatives as potential targeted agents in cancer therapy. We outline a logical workflow from initial biochemical screening to cell-based validation of target engagement and phenotypic effects.
Introduction: Rationale for Investigation
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized oncology. The design of these inhibitors often relies on specific heterocyclic scaffolds that can form hydrogen bonds with the "hinge" region of the kinase domain, mimicking the adenine moiety of ATP.[3]
The structure of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline contains several features that make it an attractive candidate for kinase inhibitor development:
-
Pyrimidine Scaffold: This nitrogen-rich heterocycle is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors, including agents targeting EGFR, ALK, and CDKs.[1][4]
-
Substituted Aniline Moiety: The aniline group provides a vector for substitution, allowing for the exploration of interactions with hydrophobic pockets within the kinase domain to enhance potency and selectivity.[3]
-
Halogenation: The chloro- and fluoro-substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may form specific halogen bonds with the target protein, potentially increasing binding affinity.[3]
This document serves as a practical guide for researchers to assess the potential of this compound, beginning with broad kinase profiling and progressively focusing on its cellular activity and mechanism of action.
Hypothetical Kinase Binding Model
The diagram below illustrates a hypothetical binding mode where the pyrimidine core of the compound acts as a hinge-binder within the ATP pocket of a generic protein kinase.
Caption: Hypothetical binding of the scaffold in a kinase ATP pocket.
Recommended Experimental Workflow
A systematic, multi-phase approach is essential to comprehensively evaluate a novel compound. The workflow should progress from broad, target-agnostic screening to specific, hypothesis-driven cellular assays.
Caption: Recommended workflow for evaluating a novel kinase inhibitor scaffold.
Detailed Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To identify the primary protein kinase targets of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline from a large, diverse panel. This provides an unbiased view of the compound's selectivity profile.
Rationale: A biochemical assay using purified enzymes is the most direct way to measure the interaction between the compound and a kinase, independent of cellular factors like membrane permeability.[5] A luminescence-based ADP detection assay is a common, robust method.[6]
Materials:
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Purified, active protein kinases (commercial panel)
-
Kinase-specific peptide substrates
-
ATP, MgCl2
-
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, dissolved in 100% DMSO
-
Multi-well plates (e.g., 384-well, white)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup: In each well of a 384-well plate, add components in the following order:
-
Kinase buffer
-
Test compound (final DMSO concentration should be ≤1%)
-
Kinase enzyme and its specific substrate
-
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. Mix gently.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate in the dark for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, to kinase activity.
Data Presentation and Interpretation: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the data and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Kinase Target | Test Compound IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| EGFR | Experimental Value | 5.8 |
| ABL1 | Experimental Value | 7.1 |
| CDK2/cyclin A | Experimental Value | 3.2 |
| ... (other hits) | Experimental Value | ... |
A "hit" is typically defined as a kinase whose activity is inhibited by >70-90% at a single high concentration (e.g., 10 µM) of the test compound.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the compound's effect on the proliferation and viability of cancer cells and to calculate its cellular IC50.
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which is often proportional to the number of viable cells.[8][9] It is a robust and widely used method for assessing cytotoxicity of potential anticancer agents.[10][11]
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, based on kinase hits)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells with the compound for a set period, typically 48-72 hours.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[9]
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot for Target Phosphorylation
Objective: To confirm that the compound inhibits the activity of its identified kinase target within the cell.
Rationale: A key validation step for a targeted inhibitor is to demonstrate that it reduces the phosphorylation of its target kinase and downstream signaling proteins.[13] Western blotting is the gold standard for analyzing changes in protein phosphorylation levels.
Materials:
-
Selected cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the cellular IC50) for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[14][15]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE, then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase protein and a loading control (e.g., Actin) to ensure equal protein loading.
Data Interpretation: A successful targeted inhibitor will show a dose-dependent decrease in the signal for the phosphorylated target protein, with little to no change in the total protein level. A corresponding decrease in the phosphorylation of downstream effectors (e.g., p-ERK) would further validate the mechanism of action.
Illustrative Signaling Pathway
The following diagram shows a simplified kinase signaling cascade, highlighting where a targeted inhibitor would act to block downstream events.
Caption: Inhibition of a kinase cascade by a targeted therapeutic agent.
References
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- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Western Blot Protocol. (n.d.). OriGene Technologies, Inc. Retrieved from [Link]
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- Western blotting. (2009). Chen Lab - University of Hawaii Cancer Center.
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- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Pharmaceuticals, 14(12), 1213.
- 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline. (n.d.). BenchChem.
- 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697.
- He, Y., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 899-906.
- Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (n.d.). BenchChem.
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015).
- An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No. 155-10-2). (n.d.). BenchChem.
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3-Fluoro-5-(oxan-4-yloxymethyl)aniline. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Development of EGFR Inhibitors Using a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Scaffold
Introduction: The Rationale for a Novel Scaffold in EGFR-Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation through mutation or overexpression is a well-established driver in the pathogenesis of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[2][3] Consequently, inhibiting the EGFR signaling pathway has become a cornerstone of modern oncology.[4]
While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical success, their efficacy is often limited by the development of resistance, frequently through secondary mutations like the T790M "gatekeeper" mutation.[5][6][7] This clinical challenge necessitates the continuous development of novel inhibitor scaffolds that can overcome existing resistance mechanisms while maintaining or improving selectivity and safety profiles.
The pyrimidine core is a privileged scaffold in kinase inhibitor design, forming the foundation of numerous approved drugs.[2][8][9] This application note details the rationale, synthesis, and biological evaluation of a unique class of EGFR inhibitors built upon a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold. This particular arrangement of substituents is designed to provide a versatile platform for creating potent and selective inhibitors. The electron-withdrawing chloro and fluoro groups can modulate the pKa of the aniline nitrogen, influencing its interaction with the kinase hinge region, while the pyrimidin-2-yloxy moiety offers a vector for exploring further interactions within the ATP-binding pocket.
This document serves as a comprehensive guide for researchers, providing detailed protocols from chemical synthesis to rigorous biological characterization, enabling the exploration and optimization of this promising chemical series.
EGFR Signaling Pathway and Inhibition
Understanding the mechanism of EGFR activation is key to inhibitor design. Ligand binding to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade creates docking sites for downstream signaling proteins, activating pathways such as RAS/MAPK and PI3K/AKT, which ultimately drive cell proliferation and survival. EGFR TKIs act by competing with ATP in the intracellular kinase domain, thereby preventing this initial autophosphorylation step and blocking all downstream signaling.
Part 1: Chemical Synthesis Workflow
The development of potent inhibitors begins with the robust synthesis of the core scaffold and its subsequent derivatization. The following protocols outline a validated, multi-step synthesis plan.
Protocol 1.1: Synthesis of the Core Scaffold
Rationale: This three-step process is designed for efficiency and yield. It begins with a commercially available starting material and proceeds through a selective hydrolysis, a robust ether synthesis, and a final, clean reduction to yield the desired aniline scaffold.
Step 1: Synthesis of 5-Chloro-3-fluoro-2-nitrophenol
-
To a solution of 1-chloro-5-fluoro-2,4-dinitrobenzene (1.0 eq) in dioxane, add an aqueous solution of sodium bicarbonate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and acidify with 2N HCl to pH ~3.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-((5-Chloro-3-fluoro-2-nitrophenyl)oxy)pyrimidine
-
Dissolve the crude 5-chloro-3-fluoro-2-nitrophenol (1.0 eq) and 2-chloropyrimidine (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours. Monitor reaction completion by LC-MS.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (Core Scaffold)
-
Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).
-
Heat the mixture to reflux (approx. 85°C) and stir vigorously for 2-4 hours. The reaction is typically exothermic.
-
Monitor the reduction by TLC or LC-MS. Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final core scaffold. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 1.2: Derivatization to Generate Final Inhibitors
Rationale: The aniline core scaffold is coupled with a suitable heterocyclic partner, typically a 4-chloroquinazoline, which is a common feature of many EGFR inhibitors. This reaction forms the crucial bond that positions the molecule within the EGFR ATP-binding site.
-
In a sealed microwave vial, combine the synthesized core scaffold (1.0 eq), a substituted 4-chloroquinazoline (1.1 eq), and a suitable solvent such as isopropanol or dioxane.
-
Add a catalytic amount of acid (e.g., a drop of concentrated HCl or p-toluenesulfonic acid).
-
Heat the reaction mixture using microwave irradiation to 120-150°C for 30-60 minutes. Alternatively, conventional heating at 80-100°C for 8-16 hours can be used.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture and dilute with a suitable solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target inhibitor. Confirm the structure and purity using ¹H NMR, LC-MS, and HRMS.
Part 2: Biological Evaluation Workflow
A systematic, multi-tiered approach is essential to characterize the biological activity of the newly synthesized compounds. The workflow proceeds from initial biochemical potency assessment to cellular activity and target engagement.
Protocol 2.1: In Vitro EGFR Kinase Inhibition Assay
Rationale: This biochemical assay is the first critical step to determine if the synthesized compounds directly inhibit the enzymatic activity of the EGFR kinase. Using a luminescent assay that quantifies ATP consumption provides a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀).[1][10] We will test against wild-type (WT) EGFR and clinically relevant mutants like L858R and the resistant L858R/T790M double mutant.[11]
Materials:
-
Recombinant human EGFR enzymes (WT, L858R, L858R/T790M)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[1]
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer. Final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a master mix containing the specific EGFR enzyme and substrate in kinase buffer to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for the enzyme).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and plot the results against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation:
| Compound ID | R Group (on Quinazoline) | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) |
| G-001 | -H | 55.2 | 15.8 | 850.4 |
| G-002 | -OCH₃ | 40.1 | 10.2 | 675.1 |
| G-003 | -Acrylamide | 15.3 | 2.1 | 12.5 |
| Erlotinib | (Positive Control) | 5.1 | 4.5 | >1000 |
Note: Data are hypothetical for illustrative purposes.
Protocol 2.2: Cell Proliferation Assay
Rationale: After confirming biochemical potency, it is crucial to assess whether the compounds can inhibit the growth of cancer cells that depend on EGFR signaling.[12] We use a panel of NSCLC cell lines: A549 (EGFR WT), PC-9 (EGFR exon 19 deletion, sensitive), and NCI-H1975 (L858R/T790M, resistant).[13]
Materials:
-
A549, PC-9, NCI-H1975 cell lines
-
Appropriate cell culture media (e.g., RPMI-1640 with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque tissue culture plates
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (typically from 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control.
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, lyse the cells by shaking, and read the luminescence.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the inhibition data against compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Protocol 2.3: Target Engagement via Western Blot
Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR, we will measure the phosphorylation status of EGFR and a key downstream effector, AKT. A reduction in phosphorylation indicates successful target engagement in a cellular context.[14]
Materials:
-
NCI-H1975 cells (chosen for their constitutive EGFR activation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 6 hours.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Part 3: Structure-Activity Relationship (SAR) and In Vivo Studies
The data from the biochemical and cellular assays will guide the SAR for the series. For example, the hypothetical data in the table above suggests that adding a Michael acceptor group like acrylamide at the R position (Compound G-003 ) confers potent activity against the T790M resistance mutant. This is consistent with the mechanism of third-generation irreversible inhibitors, which form a covalent bond with Cysteine-797 in the EGFR active site.[6]
A lead compound identified through this workflow (e.g., G-003 ) should then be advanced into in vivo efficacy studies.[5] A standard protocol would involve:
-
Xenograft Model: Subcutaneously implanting NCI-H1975 human tumor cells into immunocompromised mice (e.g., athymic nude mice).
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR) to confirm target inhibition in the tumor tissue.[15]
By following this comprehensive guide, researchers can effectively synthesize, characterize, and optimize novel EGFR inhibitors based on the versatile 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold, paving the way for potential next-generation cancer therapeutics.
References
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Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
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Gontla, R., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
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Gontla, R., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH). [Link]
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Singh, H., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics. [Link]
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Kikuchi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. [Link]
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Say-pardon, G., et al. (2013). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS ONE. [Link]
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Singh, H., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed. [Link]
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Singh, H., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Taylor & Francis Online. [Link]
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BPS Bioscience. EGFR Kinase Assay Kit. BPS Bioscience. [Link]
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BPS Bioscience. EGFR(L858R) Kinase Assay Kit. BPS Bioscience. [Link]
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Walter, A. O., et al. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Molecular Cancer Therapeutics. [Link]
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Seshacharyulu, P., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceutics. [Link]
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Walter, A. O., et al. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. AACR Journals. [Link]
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Johnson, M. L., et al. (2009). EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. Current Respiratory Medicine Reviews. [Link]
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Rho, J. K., et al. (2009). Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy. Cancer Research. [Link]
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Wang, J., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules. [Link]
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Zhang, L., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Gontla, R., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. [Link]
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Keul, N. D., et al. (2019). Targeting an EGFR Water Network with 4-Anilinoquin(az)oline Inhibitors for Chordoma. ChemMedChem. [Link]
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National Center for Biotechnology Information. EGFR inhibitor. PubChem. [Link]
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Lacerda, D. I., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]
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Application Note: High-Throughput Screening of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Derivatives for Protein Kinase Inhibition
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling and represent a significant target class for therapeutic intervention, particularly in oncology. The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold is a promising chemical starting point for the development of novel kinase inhibitors, leveraging structural motifs common to many approved drugs.[1][2] This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold. We detail a robust, validated biochemical assay protocol, from initial assay development and optimization to primary screening, data analysis, and hit confirmation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the efficient identification of potent and selective kinase inhibitors.
Introduction: The Rationale for Screening this Scaffold
The dysregulation of protein kinase activity is a hallmark of numerous diseases. Kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction.[3] Consequently, the discovery of small molecules that modulate kinase activity is a primary focus of modern drug discovery.[4]
The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline core structure combines features known to interact with the ATP-binding pocket of many kinases. The aniline and pyrimidine rings can form critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for Type I and Type II inhibitors.[5] High-throughput screening (HTS) provides the necessary scale to evaluate large libraries of derivatives of this core scaffold, enabling the exploration of structure-activity relationships (SAR) and the identification of initial "hit" compounds for further optimization.[6][7]
This guide focuses on a universally applicable, luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced, a universal byproduct of the kinase reaction.[8][9] This approach is highly amenable to HTS due to its simplicity, sensitivity, and low susceptibility to compound interference.[9]
Principle of the Luminescence-Based Kinase Assay
The selected HTS assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The protocol utilizes a coupled-enzyme system. After the primary kinase reaction is allowed to proceed, a detection reagent is added. This reagent contains an enzyme that converts the generated ADP into ATP. A thermostable luciferase then uses this newly generated ATP to produce a stable luminescent signal that is directly proportional to the initial kinase activity. Inhibitors of the target kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
This "glow"-type luminescence assay is preferred for HTS due to its high signal-to-background ratio, robust performance, and simple "add-and-read" format that eliminates the need for wash steps.[9]
Pre-Screening: Assay Development and Validation
Thorough assay development is the most critical phase for a successful HTS campaign. It ensures the reliability and reproducibility of the data. The goal is to establish an assay window and variability that can confidently distinguish between active inhibitors and inactive compounds.[10]
Reagent and Buffer Optimization
The initial step involves optimizing the concentrations of the key reagents: the target kinase and its specific peptide or protein substrate.
-
Enzyme Titration: To determine the optimal kinase concentration, a titration is performed. The goal is to find the lowest enzyme concentration that yields a robust signal well above the background. This conserves valuable enzyme and increases sensitivity to inhibitors. A typical starting point is a 2-fold serial dilution of the kinase.
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the reaction is sensitive to competitive inhibitors.
-
ATP Concentration: For screening ATP-competitive inhibitors, the ATP concentration is a critical parameter. Setting the ATP concentration at its apparent Km for the kinase provides a good balance for identifying inhibitors of varying potencies.[11][12] Performing the screen at physiological ATP concentrations (e.g., 1 mM) can be valuable later to assess cellular potency.[12]
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14] It measures the separation between the high signal (negative control, e.g., DMSO) and low signal (positive control, e.g., a known potent inhibitor) relative to the variability of these controls.
Formula for Z'-Factor: ``` Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Caption: End-to-end workflow for the primary high-throughput screen.
Detailed Step-by-Step Protocol
Materials:
-
Target Protein Kinase
-
Kinase Substrate (Peptide or Protein)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (or other known potent inhibitor as positive control)
-
DMSO (Dimethyl sulfoxide)
-
384-well, low-volume, white, solid-bottom assay plates
-
Acoustic liquid handler (e.g., Echo®) for compound transfer
-
Multichannel pipette or automated liquid dispenser
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM DMSO stock library plate into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
Rationale: Acoustic dispensing is a non-contact method that allows for precise, low-volume transfers, minimizing reagent usage and DMSO concentration in the final assay.
-
-
Control Wells: Designate specific columns for controls:
-
Negative Controls (0% Inhibition): Add 50 nL of DMSO.
-
Positive Controls (100% Inhibition): Add 50 nL of a high concentration of a reference inhibitor (e.g., 100 µM Staurosporine).
-
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Dispense 2.5 µL of this mix into each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in assay buffer. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 5 µL.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins the conversion of ADP to ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the luciferase that will generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG LABTECH PHERAstar or equivalent).
Data Analysis and Hit Progression
Primary Data Analysis
Raw data from the plate reader is processed to identify primary hits.
-
Normalization: The data is normalized to the plate-specific controls:
-
Hit Selection: A primary hit is typically defined as any compound that exhibits an inhibition level greater than a predefined threshold. A common and robust statistical method is to set the threshold at three times the standard deviation (σ) of the negative (DMSO) controls.
-
Hit Threshold = μ_neg - 3 * σ_neg
-
Table 2: Example Primary HTS Data Summary
| Parameter | Value | Description |
|---|---|---|
| Library Size | 50,000 compounds | Number of derivatives screened. |
| Screening Concentration | 10 µM | Single-point concentration. |
| Average Z'-Factor | 0.78 | Indicates an excellent and robust screen. |
| Primary Hit Rate | 0.6% | 300 compounds identified. |
| Hit Criteria | % Inhibition > 35% | Threshold determined from control well statistics. |
Hit Confirmation and Prioritization
Primary hits must be validated to eliminate false positives.
-
Re-testing: Hits are re-tested under the same primary assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). [11]Compounds with IC₅₀ values < 10 µM are typically prioritized.
-
Orthogonal Assays: It is crucial to confirm hits using an assay with a different detection technology (e.g., a TR-FRET or fluorescence polarization assay). [11][15]This helps to eliminate artifacts specific to the primary assay format.
Secondary and Cellular Assays
Promising hits from orthogonal assays should be advanced to more physiologically relevant models.
-
Kinase Selectivity Profiling: Active compounds are screened against a panel of other kinases to determine their selectivity profile. High selectivity is a desirable trait for a drug candidate.
-
Cell-Based Assays: The ultimate test is whether the compound is active in a cellular context. [16][17]This can be assessed by measuring the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line. [16][18]
Visualizing the Hit Triage Process
Caption: A typical hit identification and validation funnel.
Conclusion
The protocol described in this application note provides a robust framework for the high-throughput screening of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline derivatives against protein kinase targets. By emphasizing rigorous assay development, stringent quality control with the Z'-factor, and a logical hit triage process, researchers can efficiently identify and validate promising lead compounds. This systematic approach maximizes the probability of success in discovering novel kinase inhibitors for further development in therapeutic programs.
References
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]
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IUCr. (2025, August 10). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. IUCr Journals. [Link]
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National Institutes of Health. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]
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Application Notes & Protocols: A Strategic Framework for In Vivo Efficacy Testing of Novel 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Analogs
Introduction: Rationale and Strategic Imperatives
The chemical scaffold 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline and its analogs represent a promising, yet largely uncharacterized, class of compounds. The presence of pyrimidine and aniline moieties suggests a high probability of activity as kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1][2][3] These structural motifs are prevalent in drugs targeting critical cell signaling pathways that drive tumor proliferation, survival, angiogenesis, and metastasis.[4][5][6]
Given the novelty of this chemical series, establishing a robust and scientifically rigorous in vivo testing strategy is paramount. This document provides a comprehensive framework, not as a rigid template, but as a logical, causality-driven guide for researchers. It outlines the selection of appropriate animal models, detailed experimental protocols, and key endpoint analyses necessary to elucidate the therapeutic potential of these analogs. Our approach is grounded in the principles of translational oncology, aiming to generate reproducible and clinically relevant data.[7][8]
The central hypothesis guiding this framework is that these analogs function as inhibitors of key oncogenic receptor tyrosine kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), due to their structural similarities to known inhibitors.[9][10] The following protocols are designed to test this hypothesis and characterize the anti-tumor efficacy in a systematic manner.
Foundational Principles: Model Selection and Experimental Design
The transition from in vitro discovery to in vivo validation is a critical juncture where many promising compounds fail.[11] A meticulously planned experimental design is essential for success.
Justification of Animal Model Selection
No single animal model can fully recapitulate the complexity of human cancer. Therefore, a multi-model approach is recommended to build a comprehensive efficacy and mechanism-of-action profile.
-
Cell Line-Derived Xenografts (CDX): The Workhorse for Initial Efficacy. The CDX model, which involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice, is the gold standard for initial in vivo efficacy screening.[8][12] Its high reproducibility, scalability, and cost-effectiveness make it ideal for comparing the potency of multiple analogs and establishing preliminary dose-response relationships.[7][13] For this compound class, selecting cell lines with known dependence on specific kinase pathways is crucial.
-
Syngeneic Models: Interrogating the Immune Component. As many kinase inhibitors can modulate the tumor microenvironment and immune response, testing in an immunocompetent host is vital.[14] Syngeneic models, where mouse tumor cells are implanted into a genetically identical and immunocompetent mouse strain, provide this capability.[15][16][17] These models are indispensable for evaluating whether the therapeutic effect is solely tumor-intrinsic or involves potentiation of an anti-tumor immune response.[18]
-
Patient-Derived Xenografts (PDX): The High-Fidelity Clinical Surrogate. PDX models, created by implanting fresh human tumor tissue directly into immunodeficient mice, are known to better preserve the histological and genetic heterogeneity of the original tumor.[8][19] While more resource-intensive, these models offer superior predictive power for clinical response and are recommended for lead candidates that show significant promise in CDX and syngeneic studies.[20]
Ethical Considerations and Humane Endpoints
All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[21][22] Adherence to these guidelines ensures animal welfare and the integrity of the scientific data. Key considerations include:
-
Tumor Burden: Subcutaneous tumor size must be monitored diligently. A typical humane endpoint for a single tumor in a mouse is a diameter not exceeding 2.0 cm or a calculated volume of 2000 mm³.[23][24] If multiple tumors are present, their combined volume should not exceed this limit.[21][22]
-
Clinical Health Monitoring: Animals must be monitored at least twice weekly for clinical signs of distress, including weight loss (≥20% of baseline), decreased body condition score (BCS <2), ulceration of tumors, or impaired mobility.[25][26] The presence of any of these signs necessitates euthanasia, regardless of tumor size.
Preclinical Workflow and Decision Logic
The path from a novel analog to a clinical candidate requires a structured, multi-stage evaluation. The following workflow illustrates the key decision points and experimental phases.
Caption: Preclinical development workflow for novel kinase inhibitors.
Detailed Protocols
The following protocols provide step-by-step guidance for key in vivo experiments. These are templates and should be adapted to the specific analog and tumor model.
Protocol: Subcutaneous CDX Efficacy Study
Objective: To determine the anti-tumor efficacy of a test analog in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
6-8 week old female athymic nude mice (e.g., NU/J, strain #002019 from The Jackson Laboratory).
-
Selected human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer).
-
Matrigel® Basement Membrane Matrix.
-
Test analog, vehicle control, and positive control (e.g., an approved kinase inhibitor).
-
Sterile syringes, needles, and surgical tools.
-
Digital calipers.
Methodology:
-
Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells via trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily for health and palpate for tumor formation starting 5 days post-implantation.
-
Randomization and Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Record the initial tumor volume and body weight for each mouse.
-
Dosing: Administer the test analog, vehicle, or positive control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days). The dose should be informed by prior pharmacokinetic studies.[27][28]
-
Efficacy Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week.[25] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[29] Record body weights at the same frequency to monitor toxicity.
-
Endpoint: Euthanize mice when tumors reach the IACUC-defined size limit, exhibit signs of ulceration, or if the animal's health deteriorates.[22] At the end of the study (e.g., Day 21), euthanize all remaining animals.
-
Tissue Collection: At necropsy, excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology while snap-freezing the remainder for biomarker analysis.
Protocol: Pharmacodynamic (PD) Marker Assessment
Objective: To confirm that the test analog engages its intended target in the tumor tissue at a therapeutic dose.
Methodology:
-
Study Design: Establish tumors as described in Protocol 4.1. Once tumors reach ~300-500 mm³, administer a single dose of the test analog or vehicle to cohorts of mice (n=3-4 per time point).
-
Time-Course Collection: Euthanize cohorts at various time points post-dose (e.g., 2, 4, 8, and 24 hours).
-
Tissue Processing: Excise and snap-freeze tumors immediately in liquid nitrogen.
-
Biomarker Analysis: Prepare tumor lysates and perform Western blotting to analyze the phosphorylation status of the target kinase and key downstream effectors. For example, if targeting EGFR, probe for phospho-EGFR, phospho-Akt, and phospho-ERK.[4][6] A significant reduction in the phosphorylated form of the target relative to the total protein indicates successful target engagement.
Data Presentation and Interpretation
Table 1: Example Dosing and Efficacy Summary Table
| Treatment Group | Dose & Schedule | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 mL/kg, QD, PO | 10 | 125.3 ± 10.1 | 1543.7 ± 120.5 | - | +5.2 ± 1.5 |
| Analog X | 30 mg/kg, QD, PO | 10 | 128.1 ± 9.8 | 450.2 ± 55.6 | 72.1 | -2.1 ± 1.1 |
| Analog Y | 30 mg/kg, QD, PO | 10 | 126.9 ± 11.2 | 899.4 ± 98.3 | 43.5 | +3.5 ± 1.8 |
| Positive Control | 50 mg/kg, QD, PO | 10 | 127.5 ± 10.5 | 398.1 ± 49.9 | 75.8 | -4.5 ± 2.0 |
| p < 0.05 compared to Vehicle Control. TGI is calculated at the end of the study. |
Hypothesized Signaling Pathway and Mechanism of Action
The anti-tumor activity of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline analogs is hypothesized to stem from the inhibition of RTK signaling. Many cancers are driven by aberrant activation of pathways like the EGFR and VEGFR cascades.[6][30][31] Inhibition of these receptors can block downstream signals that promote cell proliferation (MAPK pathway) and survival (PI3K/Akt pathway), as well as tumor angiogenesis.[5][32]
Caption: Hypothesized inhibition of RTK signaling by test analogs.
Conclusion and Future Directions
This document provides a strategic and methodological framework for the preclinical in vivo evaluation of novel 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline analogs. By systematically employing CDX, syngeneic, and eventually PDX models, researchers can build a comprehensive data package to identify lead candidates for further development. The causality-driven approach, linking model selection to specific scientific questions, ensures that the generated data is both robust and translationally relevant. Future studies should focus on elucidating mechanisms of resistance, exploring combination therapies, and conducting detailed toxicology assessments for the most promising lead compounds.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Welcome to the technical support guide for 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this specific intermediate. We will move beyond simple solvent lists to explore the underlying chemical principles governing its solubility, providing you with a robust framework for troubleshooting and optimizing your experimental conditions.
Part 1: Foundational Understanding - Why is Solubility a Challenge?
This section addresses the fundamental physicochemical properties of the molecule that directly impact its behavior in organic solvents.
Q1: What are the key structural features of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline that influence its solubility?
To effectively troubleshoot solubility, one must first understand the molecule's structure. It is a complex aniline derivative with several competing features:
-
Polar Core: The primary amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor and acceptor.[1] This generally favors solubility in polar solvents.
-
Halogenation: The presence of chloro- and fluoro- substituents increases the molecule's polarity and molecular weight, but their effect on solubility is complex. They can participate in dipole-dipole interactions but also contribute to molecular size.
-
Aromatic Systems: The molecule contains two aromatic rings (a substituted benzene and a pyrimidine). These large, non-polar surfaces can lead to π-stacking interactions between molecules in the solid state, which requires significant energy to overcome for dissolution.
-
High Crystal Lattice Energy: The compound is a solid with a reported melting point of 134-136°C.[2][3] A relatively high melting point for a molecule of its size suggests strong intermolecular forces in the crystal lattice. A solvent must provide enough energy upon solvation to break down this stable crystal structure.
Q2: Based on its structure, what is the expected solubility profile?
The molecule is largely flat and rigid, with a combination of polar and non-polar characteristics. This amphiphilic nature means it is unlikely to be highly soluble in the extremes of the solvent spectrum (e.g., very non-polar solvents like hexanes or very polar, protic solvents like water). Its solubility is expected to be highest in polar aprotic solvents that can disrupt the crystal lattice and solvate both the polar and aromatic regions of the molecule. Aniline itself is only slightly soluble in water but mixes readily with most organic solvents.[4] However, the added bulk and crystallinity of the pyrimidin-yloxy group significantly reduce this general solubility.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to solvent selection and solubility enhancement, formatted as a series of frequently asked questions.
Q3: I am working with this compound for the first time. How should I approach solvent selection?
A systematic approach is crucial to avoid wasting time and material. We recommend a tiered screening process starting with small quantities. The following workflow provides a logical progression from the most likely to least likely solvent classes.
Caption: Recommended workflow for initial solvent screening.
Q4: I have tried the recommended solvents with little success at room temperature. What are my next steps?
If room temperature dissolution fails, the issue is likely the high crystal lattice energy. The following troubleshooting steps can be applied sequentially.
Caption: Troubleshooting workflow for poor solubility.
Q5: Can you provide a more detailed list of solvents and their rationale?
Certainly. The table below summarizes common organic solvents, their properties, and our assessment of their likely efficacy for dissolving 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
Table 1: Solvent Selection Guide
| Solvent Class | Example Solvents | Rationale for Use | Expected Efficacy |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High polarity and boiling points are effective at breaking crystal lattices. Can solvate both polar and aromatic parts of the molecule. | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate polarity. Good for dissolving many organic compounds. Often used in reactions and chromatography. | Moderate |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate polarity, good general-purpose solvents. May be less effective at breaking the strong crystal lattice. | Low to Moderate |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic, but lower boiling points than amides. May require heating. Note: Primary amines can react with ketones to form imines.[5] | Low to Moderate |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic. Can hydrogen bond with the aniline, but may be poor solvents for the large aromatic portion. | Low |
| Aromatic | Toluene, Xylenes | Can engage in π-π interactions with the aromatic rings, but are non-polar and unlikely to solvate the amine group effectively. | Very Low |
| Alkanes | Hexanes, Heptane | Non-polar. Ineffective at solvating polar groups or breaking the crystal lattice. Useful as anti-solvents. | Very Low |
Q6: I need to run a reaction, but my compound is only soluble in high-boiling-point solvents like DMSO, which are difficult to remove. What can I do?
This is a common challenge. A co-solvent system is often the best solution. The goal is to use a small amount of a "strong" solvent (like DMF or DMSO) to disrupt the crystal lattice and get the compound into solution, then dilute with a larger volume of a more volatile "primary" solvent (like THF or DCM) that is compatible with your reaction chemistry.
Table 2: Suggested Co-Solvent Systems
| Primary Solvent | "Strong" Co-Solvent | Typical Ratio (v/v) | Use Case |
|---|---|---|---|
| Dichloromethane (DCM) | DMF or NMP | 20:1 to 10:1 | General synthesis, cross-coupling reactions |
| Tetrahydrofuran (THF) | DMSO | 20:1 to 10:1 | Grignard reactions, metal-hydride reductions |
| Toluene | DMAc | 10:1 | Higher temperature reactions (e.g., Suzuki coupling) |
Q7: For purification by extraction, my compound is stuck in the organic layer and won't partition. How can I use solubility to my advantage?
The basicity of the aniline group provides a powerful tool for purification. By protonating the amine with an acid, you can form a water-soluble anilinium salt.[5][6] This allows you to pull the compound out of the organic phase and into an aqueous phase, leaving non-basic organic impurities behind.
Part 3: Standard Operating Protocols
Protocol 1: Systematic Solubility Assessment
-
Preparation: Aliquot ~2 mg of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline into several small, labeled vials.
-
Solvent Addition: To the first vial, add a promising solvent (e.g., DCM) in 100 µL increments. Vortex for 30 seconds after each addition.
-
Observation: Record the volume of solvent required to achieve complete dissolution. Calculate the approximate solubility (mg/mL).
-
Heating Test: If the compound is not soluble after adding 1 mL (2 mg/mL), gently warm the vial to 40-50°C for 5 minutes. Record if dissolution occurs.
-
Iteration: Repeat steps 2-4 for a range of solvents from different classes (see Table 1) to build a comprehensive solubility profile.
Protocol 2: Acid-Based Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture containing your target compound in a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). The basic aniline will protonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer (containing the desired product as a salt) from the organic layer (containing non-basic impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >9. The anilinium salt will be deprotonated, causing the neutral compound to precipitate out of the aqueous solution.
-
Re-extraction: Extract the now-neutral compound back into a fresh organic solvent (e.g., Ethyl Acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
By understanding the key structural drivers of solubility and employing these systematic troubleshooting techniques, researchers can effectively overcome the challenges associated with handling 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, enabling smoother progress in their synthesis and development workflows.
References
- Vertex AI Search. (2025).
- PubChem. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898.
- Huateng Pharma. 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline.
- ChemBK. 4-CHLORO-2-FLUORO-5-(2-PYRIMIDINYLOXY)ANILINE.
- Sigma-Aldrich. 4-Chloro-2-fluoroaniline 98 57946-56-2.
- Quora. (2018). Are amines soluble in organic solvents?.
- Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work).
- Benchchem.
- Chem-Impex. 4-Chloro-2-fluoroaniline.
- Chemistry LibreTexts. (2024). 23.1: Properties of amines.
- Quora. (2018). How does branching increase the solubility in amines?.
- Benchchem. An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
- Functional Groups In Organic Chemistry. (2010).
- NIH National Library of Medicine. Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (2025). (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- ChemicalBook. 4-CHLORO-2-FLUORO-5-(2-PYRIMIDINYLOXY)ANILINE.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4.
- BLDpharm. 213675-94-6|4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
- PubChem. Aniline | C6H5NH2 | CID 6115.
- ResearchGate. 93 questions with answers in ANILINE COMPOUNDS | Science topic.
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Optimizing reaction conditions for the synthesis of derivatives from 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Welcome to the technical support guide for optimizing synthetic routes involving 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and achieve high-yielding, clean transformations.
The subject molecule, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, is a highly functionalized building block. Its structure presents distinct reactive sites: a nucleophilic aniline moiety and an electrophilic aryl chloride. This duality allows for diverse derivatization strategies but also introduces specific challenges, such as chemoselectivity and the activation of a relatively inert C-Cl bond for cross-coupling reactions. This guide will focus primarily on the two most powerful and common derivatization pathways: Palladium-catalyzed cross-coupling at the C-Cl position and functionalization of the aniline nitrogen.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable for creating C-C and C-N bonds. However, the success of these transformations, particularly with an electron-rich aniline and a deactivated aryl chloride, is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. A common issue is the failure of the reaction to initiate or reach completion.
Q: My Buchwald-Hartwig amination of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline with a primary amine has stalled or yielded no product. What are the likely causes and solutions?
A: This is a frequent challenge stemming from several factors related to catalyst activity and reaction conditions.
-
Cause 1: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] Modern palladacycle precatalysts (e.g., G3 or G4 type) are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to a base, and are often more effective than traditional sources like Pd(OAc)₂.[1][2]
-
Solution: Switch to a modern precatalyst such as XPhos Pd G3. If using a simple Pd(II) source, ensure your amine or phosphine ligand can facilitate the reduction to Pd(0).[1]
-
-
Cause 2: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1] The choice of ligand is highly dependent on the coupling partners.
-
Cause 3: Incorrect Base Selection. The base plays a crucial role in the deprotonation of the amine and the subsequent catalytic steps. Strong, non-nucleophilic bases are typically required.
-
Cause 4: Reagent and Atmosphere Quality. Palladium catalysts are sensitive to oxygen, and all reagents and solvents must be anhydrous and degassed.
-
Solution: Ensure your solvent is anhydrous and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen).[1] If possible, assemble the reaction in a glovebox. All reagents should be of high purity.
-
Troubleshooting Flowchart: Low Yield in Buchwald-Hartwig Amination
Caption: Decision-making workflow for troubleshooting low yield.
Issue 2: Sluggish Reaction or Side Products in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, the inertness of the C-Cl bond on your substrate requires carefully optimized conditions to achieve good results.[5]
Q: My Suzuki coupling with an arylboronic acid is very slow, and I'm observing hydrodehalogenation (replacement of -Cl with -H) and boronic acid homocoupling. How can I improve this reaction?
A: These issues point towards a catalytic system that is not efficient enough for the challenging C-Cl bond activation, leading to competing side reactions.
-
Cause 1: Insufficiently Active Catalyst/Ligand System. The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and is more difficult than for aryl bromides or iodides.[5]
-
Solution: A highly active catalyst system is non-negotiable. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos.[5] These ligands promote the crucial oxidative addition step. Extremely low catalyst loading (0.5 mol%) can be achieved with highly efficient systems under microwave irradiation.
-
-
Cause 2: Boronic Acid Instability (Protodeboronation/Homocoupling). Arylboronic acids can degrade under the reaction conditions, especially at high temperatures in the presence of water and base, leading to protodeboronation (loss of the boron group) or homocoupling.
-
Solution:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation.[6]
-
Ensure rigorous exclusion of oxygen , which promotes homocoupling.
-
Choose the right base. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over very strong bases like NaOtBu for Suzuki couplings as they are less likely to cause boronic acid decomposition.[2][5]
-
-
-
Cause 3: Inappropriate Solvent System. The choice of solvent is critical for solubility and reaction rate.
-
Solution: A biphasic solvent system, such as Toluene/Water or Dioxane/Water (typically in a 2:1 to 5:1 ratio), is very common for Suzuki reactions.[6] The aqueous phase is necessary to dissolve the inorganic base. For some systems, polar aprotic solvents like DMF or DME can also be effective.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, effective palladium sources. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands are essential for C-Cl bond activation.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Effective bases that minimize boronic acid decomposition.[2][5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1 v/v) | Biphasic system facilitates dissolution of both organic and inorganic reagents.[6] |
| Temperature | 80 - 110 °C | Heating is required to drive the reaction with the less reactive aryl chloride.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline with an arylboronic acid.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).[5]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the aniline (-NH₂) group before performing a cross-coupling reaction at the chloride position?
A: Generally, it is not necessary. Modern Buchwald-Hartwig and Suzuki-Miyaura coupling conditions are highly chemoselective and tolerate the presence of a free aniline.[7] The aniline nitrogen can act as a weak ligand to the palladium center, but this typically does not inhibit the primary catalytic cycle at the C-Cl bond. Protecting the amine would add unnecessary steps to your synthesis. However, if you are using a very strong base and a substrate prone to self-coupling, protection might be considered as a last resort.
Q2: My starting material is a light yellow solid, but during the reaction, the mixture turns very dark, almost black. Is this normal?
A: Yes, this is very common in palladium-catalyzed reactions. The formation of a dark brown or black color often indicates the formation of palladium black (finely divided Pd(0) metal), which can happen if some of the catalyst falls out of the catalytic cycle. While a dark color is expected, excessive and rapid precipitation of a black solid early in the reaction could indicate catalyst decomposition and may lead to a stalled reaction. This can be minimized by using robust ligands that stabilize the Pd(0) species.[1]
Q3: What is the best way to purify the final product and remove residual palladium?
A: The primary method of purification is flash column chromatography on silica gel. To remove residual palladium, which can be problematic for downstream applications, especially in drug development:
-
Filtration: A thorough filtration through Celite® or silica gel after the reaction workup is a crucial first step.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a mild chelating agent like thiourea or sodium thiosulfate can sometimes help scavenge palladium.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can effectively adsorb residual palladium, followed by filtration. Be aware that this may also lead to some loss of product.
Q4: Can I use microwave irradiation to speed up these cross-coupling reactions?
A: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating Suzuki and Buchwald-Hartwig reactions, especially for activating challenging C-Cl bonds.[4] Reactions that might take 12-24 hours under conventional heating can often be completed in 15-60 minutes in a microwave reactor, frequently leading to cleaner reactions and higher yields.
References
- BenchChem Technical Support Team. (2025).
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
- National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline reaction products
Introduction: The successful synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is a critical step in the development of various pharmaceutical agents. Its unique molecular structure, featuring chloro, fluoro, and pyrimidin-2-yloxy moieties, makes it a valuable building block.[1][2][3] However, the convergence of multiple reactive sites on the aniline precursor presents significant challenges, often leading to suboptimal yield and purity. This guide provides in-depth troubleshooting strategies and optimized protocols drawn from established chemical principles to help researchers overcome common hurdles in this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: Why is my overall yield of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline consistently low?
A1: Persistently low yields typically stem from one of three primary issues: incomplete reaction, product degradation, or competing side reactions.
-
Incomplete Reaction: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) or a Williamson-ether-like synthesis. The deprotonation of the hydroxyl group on 4-amino-3-chloro-5-fluorophenol is paramount. If the base is not strong enough or is sterically hindered, or if the reaction temperature is too low, the reaction will stall.
-
Troubleshooting Steps:
-
Base Selection: Switch from weaker bases like K₂CO₃ to a stronger, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). In our experience, Cs₂CO₃ often provides superior results by increasing the nucleophilicity of the phenoxide.
-
Temperature & Time: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC or LC-MS. Extend the reaction time, as these reactions can sometimes require 12-24 hours for full conversion.
-
Solvent Purity: Ensure your solvent (e.g., DMF, DMSO) is anhydrous. Water will quench the phenoxide and hydrolyze 2-chloropyrimidine.
-
-
-
Competing Side Reactions: The most significant yield-reducing side reaction is the N-alkylation of the aniline group, producing an isomeric impurity that is often difficult to separate.
-
Troubleshooting Steps:
-
Protecting Groups: While adding steps, protecting the aniline with a labile group (e.g., Boc) before etherification and deprotecting it afterward can cleanly direct the reaction to the hydroxyl group.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor O-alkylation over N-alkylation. The choice of base is also critical; a bulky base may sterically hinder attack at the more-hindered nitrogen atom.
-
-
Q2: My final product is contaminated with an impurity of the same mass. How can I identify and minimize this byproduct?
A2: An impurity with an identical mass is almost certainly the N-alkylation isomer: 4-Chloro-2-fluoro-5-(N-(pyrimidin-2-yl)amino)phenol. The aniline nitrogen competes with the hydroxyl oxygen as a nucleophile.
-
Identification:
-
¹H NMR Spectroscopy: This is the most definitive method. The desired O-alkylated product will show a characteristic shift for the aniline protons (-NH₂), typically a broad singlet. The N-alkylated isomer will have a phenolic -OH proton signal and a distinct -NH proton signal, often a sharper singlet or a doublet if coupled.
-
Chromatography: The two isomers will likely have different retention times on HPLC and different Rf values on TLC, although they can be very close. The N-alkylated isomer is often slightly more polar.
-
-
Minimization Strategy:
-
Basicity Control: The hydroxyl group is more acidic (pKa ~10) than the aniline group (pKa ~3-4 for the conjugate acid). Using a base that is strong enough to deprotonate the phenol but not the aniline is key. However, in aprotic polar solvents like DMF, these differences can be less pronounced. A carefully measured stoichiometry of a strong base like NaH (1.0-1.1 equivalents) at low temperature (0°C) can selectively generate the phenoxide.
-
Order of Addition: Add the base to the 4-chloro-2-fluoro-5-hydroxyaniline precursor at a low temperature and allow the phenoxide to form completely before adding the 2-chloropyrimidine. This minimizes the presence of free aniline competing during the reaction.
-
Reaction Pathway & Common Side Reactions
The following diagram illustrates the desired synthetic route and the primary competing side reactions that diminish yield and purity.
Caption: Desired O-alkylation pathway versus N-alkylation and hydrolysis side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the optimal starting conditions for this etherification reaction?
A: While every reaction requires specific optimization, the following conditions provide a robust starting point for achieving good conversion while minimizing byproducts.
| Parameter | Recommended Range | Rationale & Expert Insight |
| Base | Cs₂CO₃ (1.5-2.0 eq.) or NaH (1.1 eq.) | Cs₂CO₃ is highly effective in polar aprotic solvents. NaH is stronger but requires more careful handling and strictly anhydrous conditions. |
| Solvent | Anhydrous DMF or NMP | These solvents have high boiling points and effectively solvate the ionic intermediates. Ensure use of a high-purity, anhydrous grade. |
| Temperature | 60 - 100 °C | Start at the lower end (e.g., 80°C) and monitor. Higher temperatures accelerate the reaction but may increase byproduct formation. |
| Reactant Ratio | 1.0 eq. Aniline, 1.1-1.3 eq. 2-Chloropyrimidine | A slight excess of the electrophile ensures complete consumption of the more valuable aniline precursor. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich phenol and aniline, which can cause discoloration and degradation. |
Q: What analytical techniques are essential for monitoring this reaction and characterizing the final product?
A: A multi-faceted approach is necessary for reliable analysis.
-
Thin Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a solvent system like Ethyl Acetate/Hexanes (e.g., 30-50% EtOAc) to track the consumption of the starting aniline (typically lower Rf) and the appearance of the product (higher Rf).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the conversion of starting materials to a product with the correct mass-to-charge ratio (m/z). It is invaluable for detecting the isomeric byproduct, which will have the same mass but a different retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. It is the only common technique that can definitively distinguish between the desired O-alkylated product and the N-alkylated impurity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the isolated product with high precision.
Part 3: Experimental Protocols
Protocol 1: Optimized Etherification Synthesis
This protocol details a reliable method for the synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-chloro-2-fluoro-5-hydroxyaniline (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the aniline precursor.
-
Inerting: Purge the flask with nitrogen for 10-15 minutes.
-
Reagent Addition: Add 2-chloropyrimidine (1.2 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 85°C under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress every 2-3 hours using TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water. A precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
-
Drying: Dry the crude product under vacuum. The product can then be taken to the next purification step.
Protocol 2: Purification by Column Chromatography
If recrystallization fails to remove isomeric impurities, column chromatography is the most effective method.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate and then adding the silica. Remove the solvent under vacuum until a free-flowing powder is obtained.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 90:10).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to 20%, 30%, and so on. The desired product is typically less polar than the N-alkylated impurity and unreacted starting phenol.
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
Part 4: Visualization of Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A step-by-step workflow for troubleshooting synthesis problems.
References
-
Vertex AI Search. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from Google Search.[1]
-
Nanjing Kaimubo Pharmatech Co., Ltd. (2024). Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]3]
Sources
Troubleshooting common side reactions in the synthesis of anilinopyrimidine kinase inhibitors
Welcome to the technical support center for the synthesis of anilinopyrimidine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common side reactions encountered during synthesis. Our goal is to equip you with the knowledge to diagnose and resolve synthetic challenges, ensuring the integrity and success of your research.
Introduction: The Anilinopyrimidine Scaffold
The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] The synthesis of these molecules typically involves the sequential formation of C-N and C-C bonds, often employing palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[2][3] While powerful, these methods can be susceptible to side reactions that complicate purification and reduce yields. This guide provides a structured, in-depth approach to troubleshooting these common issues.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Buchwald-Hartwig Amination Issues
The Buchwald-Hartwig amination is a cornerstone reaction for forming the crucial C-N bond between an aniline and the pyrimidine core.[4] However, its complexity can lead to several side products.
Q1: I'm observing a significant amount of a double-arylated aniline byproduct in my Buchwald-Hartwig reaction. What is causing this over-amination, and how can I prevent it?
A1: The formation of a diarylamine or a pyrimidine with multiple aniline substitutions is a common side reaction, often driven by the high reactivity of the initial product under the reaction conditions.
-
Causality: The primary anilinopyrimidine product can itself act as a nucleophile in a subsequent Buchwald-Hartwig coupling with the starting aryl halide, leading to the formation of a diarylated species. This is particularly prevalent if the reaction is run for an extended period or at an excessively high temperature. The choice of ligand and base can also influence the relative rates of the desired and undesired reactions.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the starting materials are consumed, before significant over-arylation occurs.
-
Temperature Optimization: Reduce the reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the less favorable over-arylation.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos can promote the desired mono-arylation by sterically hindering the approach of the larger anilinopyrimidine product to the palladium center.[5]
-
Stoichiometry Control: Use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable pyrimidine halide starting material.
-
| Parameter | Recommendation for Minimizing Over-Arylation | Rationale |
| Temperature | Lower temperature (e.g., 80-100 °C) | Reduces the rate of the secondary amination reaction. |
| Reaction Time | Monitor closely and quench upon completion | Prevents the product from reacting further. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Steric hindrance disfavors the coupling of the bulkier product.[5] |
| Base | Use a weaker base (e.g., K₂CO₃ instead of NaOtBu) | Can sometimes temper the reactivity of the system. |
Q2: My Buchwald-Hartwig reaction is sluggish or fails completely. What are the likely causes?
A2: A stalled Buchwald-Hartwig amination can be due to several factors, including catalyst deactivation, poor substrate reactivity, or inappropriate reaction conditions.
-
Causality: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. Additionally, certain functional groups on the aniline or pyrimidine can inhibit the catalyst. The choice of base and solvent is also crucial for an efficient catalytic cycle.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Buchwald-Hartwig reaction.
-
Detailed Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas your solvent and use an inert atmosphere (argon or nitrogen). Ensure all glassware is oven-dried.
-
Check Reagent Purity: Impurities in the starting materials can poison the catalyst. Purify starting materials if necessary.
-
Catalyst and Ligand Choice: For electron-deficient anilines or electron-rich aryl chlorides, more electron-rich and bulky phosphine ligands may be required to facilitate oxidative addition and reductive elimination.[5]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.
-
Section 2: Suzuki-Miyaura Coupling Complications
The Suzuki-Miyaura coupling is a versatile method for installing aryl or heteroaryl groups at the 4- or 6-position of the pyrimidine ring.[2]
Q3: I'm observing a significant amount of boronic acid homocoupling product in my Suzuki reaction. What is the primary cause, and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
-
Causality: The mechanism of homocoupling can be complex, but it is often initiated by the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen. This Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[7]
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Deoxygenate your solvent by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Pre-heating the Catalyst Mixture: Pre-heating the mixture of the palladium catalyst, base, and aryl halide in the solvent before adding the boronic acid can sometimes help to ensure the catalyst is in the active Pd(0) state and minimize homocoupling.[7]
-
Choice of Base: While a base is necessary to activate the boronic acid, an excessively strong base can sometimes promote side reactions.[8] Consider screening different bases if homocoupling is a persistent issue.
-
Q4: My Suzuki reaction with a 2,4-dichloropyrimidine is giving me the wrong regioisomer. How can I control the regioselectivity?
A4: Regioselectivity in the reaction of 2,4-dichloropyrimidines is a well-documented challenge. The C4 position is generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. [9][10]
-
Causality: The greater reactivity of the C4 position is due to the electronic nature of the pyrimidine ring, where the C4 carbon is more electrophilic and more susceptible to oxidative addition by the palladium catalyst.[2][11] However, this selectivity can be influenced by steric factors and the specific reaction conditions.
-
Strategies for Controlling Regioselectivity:
-
For C4-Selectivity (the usual outcome): Standard Suzuki conditions with catalysts like Pd(PPh₃)₄ will typically favor substitution at the C4 position.[2]
-
For C2-Selectivity (inverting the selectivity): Achieving C2 selectivity is more challenging and often requires specific catalytic systems. Some specialized ligands and conditions have been developed to favor reaction at the C2 position, often by exploiting steric interactions or alternative mechanistic pathways.[12]
-
Sequential Coupling: A common strategy is to first perform a selective reaction at the more reactive C4 position under milder conditions, and then subject the resulting 2-chloro-4-arylpyrimidine to a second coupling reaction at the C2 position under more forcing conditions (e.g., higher temperature, different ligand).[2]
Caption: Sequential Suzuki coupling strategy for dichloropyrimidines.
-
Section 3: General Issues and Purification
Q5: I'm observing hydrolysis of my chloropyrimidine starting material during the reaction or workup. How can I avoid this?
A5: Chloropyrimidines can be susceptible to hydrolysis, especially under basic aqueous conditions, leading to the formation of pyrimidinone byproducts.
-
Causality: The electron-deficient nature of the pyrimidine ring makes the chlorine atoms susceptible to nucleophilic attack by water or hydroxide ions. This is particularly an issue in Suzuki couplings that use aqueous bases.
-
Mitigation Strategies:
-
Anhydrous Conditions: If possible, use anhydrous conditions. In Suzuki couplings, bases like potassium fluoride (KF) can be used in anhydrous solvents like THF.[13]
-
Milder Base: If an aqueous system is necessary, use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Careful Workup: During the aqueous workup, minimize the contact time with the aqueous phase and consider using a buffered solution to control the pH.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If possible, run the reaction at the lowest effective temperature.
-
Q6: My final product is difficult to purify. What are some effective purification strategies for anilinopyrimidine kinase inhibitors?
A6: Purification can be challenging due to the similar polarity of the desired product and common side products. A multi-step purification approach is often necessary.
-
Purification Protocol:
-
Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and highly polar impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying these compounds. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is typically effective.[14]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find optimal conditions.[14]
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative reverse-phase HPLC is a powerful option.
-
-
Analytical Techniques for Purity Assessment:
-
LC-MS: Ideal for confirming the mass of the desired product and identifying the masses of impurities.[15]
-
NMR (¹H, ¹³C): Essential for structural confirmation and for identifying and quantifying impurities.[15]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement for unambiguous confirmation of the elemental composition.
-
HPLC with UV detection: The primary tool for determining the purity of the final compound.[15]
-
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Klapoetke, T. M., & Stierstorfer, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(17), 5205. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16421. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. [Link]
-
BEPLS. (2023). Analytical Techniques for The Study of Newly-Approved Anticancer Drugs. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
NIH. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. (n.d.). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling. [Link]
-
Journal of the American Chemical Society. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. [Link]
-
ResearchGate. (2025). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. [Link]
-
NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
NIH. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotech-spain.com [biotech-spain.com]
Technical Support Center: Addressing Off-Target Effects of Kinase Inhibitors Derived from 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Prepared by: Senior Application Scientist, Kinase Biology Division
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with kinase inhibitors derived from the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold. This chemical series, while promising, presents challenges common to many ATP-competitive inhibitors, namely the potential for off-target activities. This document provides a structured approach to identifying, validating, and mitigating these effects to ensure the integrity and translatability of your experimental findings.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and concerns encountered during inhibitor characterization.
Q1: My cells exhibit an unexpected or paradoxical phenotype after treatment. How do I determine if this is an off-target effect?
A1: This is a classic and critical question. An unexpected phenotype is often the first sign of polypharmacology. The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the hundreds of kinases in the human kinome.[1] Your inhibitor may be binding to kinases other than your intended target.
Your initial troubleshooting should focus on distinguishing a true on-target mediated phenotype from an off-target effect.
Initial Troubleshooting Checklist
| Symptom | Possible Cause | Recommended First Step |
| Unexpected Cell Death/Toxicity | Inhibition of essential "housekeeping" kinases or other non-kinase proteins crucial for cell survival.[2] | Perform a dose-response curve to ensure you are not simply observing generalized toxicity at high concentrations.[1] |
| Paradoxical Pathway Activation | Inhibition of a kinase that is part of a negative feedback loop; inhibitor-induced conformational changes; or retroactive signaling effects where downstream inhibition affects upstream components.[3][4] | Use Western blotting to probe key nodes upstream and downstream of your target to map the signaling response. |
| Phenotype Mismatch with Genetic Knockdown/Out | The inhibitor engages targets that are not modulated by genetic approaches, revealing a distinct pharmacology. | Use a structurally unrelated inhibitor for the same target. A consistent phenotype between two different chemical scaffolds strongly suggests an on-target effect.[1] |
Q2: What is the appropriate concentration range to use in my cell-based assays to minimize off-target effects?
A2: This is a crucial parameter to control. Using concentrations that far exceed the IC50 for the primary target dramatically increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Guideline: For initial cell-based assays, aim for a concentration range of 1x to 10x the biochemical IC50 or cellular potency (e.g., p-target IC50) value of your primary target. It is best to survey the literature to determine an initial concentration, but if IC50 values are known, using 5 to 10 times higher is a common starting point to ensure complete inhibition.[5]
-
Causality: The binding affinity (Kd) or inhibitory potency (IC50) dictates target engagement. At low concentrations, the inhibitor will primarily occupy high-affinity targets. As the concentration increases, it surpasses the Kd/IC50 of other, less potent targets, leading to their inhibition.
-
Actionable Protocol: Always perform a full dose-response curve (e.g., 8-10 points) in your functional assay. The resulting potency should ideally correlate with your target engagement potency. A significant rightward shift may indicate that a higher concentration is needed to achieve the phenotype, possibly implicating a lower-affinity off-target.
Q3: Are there any known off-targets I should be concerned about with an aniline-based scaffold?
A3: The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold contains structural motifs common in many kinase inhibitors. The aniline moiety can act as a hydrogen bond donor/acceptor, facilitating interaction with the kinase hinge region, a critical anchor point for many inhibitors.[6] While specific off-targets are unique to the final molecule, general patterns exist.
-
Structurally Similar Kinases: Kinases within the same family as your primary target are common off-targets due to conserved ATP-binding site architecture.
-
Non-Kinase Targets: It is increasingly recognized that kinase inhibitors can bind to other protein families.[2][3] For example, the well-known kinase inhibitor imatinib was later found to potently inhibit the non-kinase target NADPH quinone oxidoreductase 2 (NQO2).[2] This is often due to the inhibitor adopting a different conformation when binding to the off-target protein.[3]
The only way to know for sure is to perform comprehensive profiling.
Section 2: Systematic Troubleshooting and Validation Workflows
If initial troubleshooting suggests an off-target effect, a more systematic approach is required.
The Challenge of Off-Target Effects
The core issue is that an inhibitor's effect is a combination of its on-target and off-target activities. Our goal is to deconvolve these effects to correctly attribute a biological outcome to a specific molecular target.
Caption: The inhibitor binds its intended target and lower-affinity off-targets, leading to a mix of desired and unexpected biological effects.
Experimental Workflow for Off-Target Deconvolution
This workflow provides a logical progression from observing a confounding phenotype to identifying and validating the responsible off-target(s).
Caption: A logical workflow to systematically identify and validate off-target effects.
Protocol 1: Broad Kinome Selectivity Profiling
Objective: To identify all potential kinase targets of your inhibitor in a controlled, cell-free biochemical context. This is the most effective first step to map the inhibitor's selectivity.[7]
Methodology: This is typically performed as a service by specialized labs that maintain large panels of purified, active kinases.[7]
-
Compound Preparation: Prepare a high-concentration stock of your inhibitor (e.g., 10 mM in 100% DMSO). Provide the exact molecular weight.
-
Assay Format Selection: Choose between a single high-concentration screen (e.g., 1 µM) to find all potential "hits" or a full IC50 determination for a smaller, more focused panel. A two-tiered approach is often cost-effective: a single-point screen first, followed by IC50 determination for any kinase showing >70% inhibition.[7]
-
Kinase Panel Selection: Select a comprehensive panel representing all branches of the human kinome. Panels of ~400 kinases are commercially available and cover ~80% of the kinome.[3]
-
Execution (by vendor): The vendor will perform kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of your inhibitor.[8]
-
Data Analysis: You will receive data as "% Inhibition" at a fixed concentration or as IC50/Kd values. This data allows you to calculate a selectivity score and identify potent off-targets.
Interpreting Kinome Profiling Data
| Parameter | Definition | Implication for Off-Target Analysis |
| IC50 | The concentration of inhibitor required to inhibit 50% of a kinase's activity.[8] | A lower IC50 indicates a more potent inhibitor. Potent off-targets may have IC50 values within 10- to 100-fold of your primary target. |
| Selectivity Score (S-score) | A quantitative measure of promiscuity, often calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. | A lower S-score indicates a more selective compound. |
| Residence Time (from k_on/k_off) | The duration the inhibitor remains bound to the kinase. | A long residence time, even for a lower-affinity off-target, can lead to prolonged signaling inhibition and significant biological effects.[9] |
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that a potential off-target identified from biochemical screening is also engaged by the inhibitor inside a living cell. This is a critical validation step, as cell permeability and high intracellular ATP concentrations can alter inhibitor activity.[3]
Principle: This assay measures the binding of your inhibitor to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds the target is added. When your inhibitor enters the cell and binds the target, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).[10]
Methodology (Abbreviated):
-
Cell Line Preparation: Transfect cells with a plasmid encoding your off-target kinase of interest fused to NanoLuc®.
-
Seeding: Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Inhibitor Treatment: Prepare serial dilutions of your test inhibitor and add them to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine).
-
Signal Detection: Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Self-Validation: A positive result (a dose-dependent decrease in BRET signal) is direct evidence of target engagement in a physiologically relevant environment. Comparing this cellular IC50 to your functional assay IC50 provides strong evidence for linking that specific off-target to the observed phenotype.
Section 3: Mitigation Strategies and Best Practices
Once an off-target has been confirmed, you can design experiments to mitigate its impact.
-
Use the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of the inhibitor that gives a robust on-target phenotype. This minimizes the engagement of lower-affinity off-targets.
-
Employ a Rescue Experiment: If you hypothesize that inhibition of "Off-Target X" is causing the unwanted phenotype, can you rescue it? For example, if "Off-Target X" inhibition causes a block in proliferation, can you restore proliferation by adding a downstream metabolite or activating a parallel pathway?
-
Validate with Genetics: The gold standard for confirming an off-target's role is to use siRNA or CRISPR to knock down/out the expression of the off-target protein.[10] If the inhibitor phenotype is lost or reduced in the knockdown/out cells, it strongly implicates that off-target.
Signaling Pathway Context
Understanding the signaling context is key. Inhibiting an off-target may have disproportionate effects if it's a critical node in a parallel pathway.
Caption: Visualizing how inhibiting an on-target and an off-target in parallel pathways can lead to mixed cellular responses.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Science. [Link]
-
Visser, D., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology. [Link]
-
Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Mini-Reviews in Medicinal Chemistry. [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Lategahn, J., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 10. icr.ac.uk [icr.ac.uk]
Technical Support Center: Refining Purification Techniques for Polar Anilinopyrimidine Compounds
Welcome to the Technical Support Center for the purification of polar anilinopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges presented by this class of molecules. The inherent polarity and basic nature of anilinopyrimidines often lead to complex purification scenarios. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar anilinopyrimidine compounds?
The main difficulties arise from their high polarity and the presence of basic nitrogen atoms.[1] These characteristics can cause issues such as poor retention in reversed-phase chromatography, significant peak tailing in normal-phase chromatography due to strong interactions with acidic silica surfaces, and problems with crystallization due to high solubility in polar solvents.[1][2]
Q2: Which chromatographic method is generally the best starting point for these compounds?
For highly polar compounds like many anilinopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred initial approach.[2][3] HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which effectively retains and separates polar analytes that show little to no retention in reversed-phase chromatography.[2][3]
Q3: My anilinopyrimidine streaks badly on a silica gel column. What can I do?
This is a classic issue caused by the basic nitrogen atoms in the anilinopyrimidine structure interacting strongly with the acidic silanol groups on the silica surface.[1][4] To resolve this, add a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize these acidic sites.[5] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[5]
Q4: I'm struggling to crystallize my polar anilinopyrimidine. It keeps "oiling out." What does this mean and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid crystal. This often happens if the solution is too concentrated or cooled too quickly.[5] To remedy this, try adding a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization by creating nucleation sites.[5] If these methods fail, a different solvent or a co-solvent system may be necessary.[2]
Q5: Are there any stability concerns I should be aware of during purification?
Yes, some anilinopyrimidine derivatives can be sensitive to pH and prolonged exposure to aqueous mobile phases, which can lead to degradation.[6] It's advisable to assess the stability of your compound under the chosen purification conditions. A simple way to do this is to spot the compound on a TLC plate, leave it for an hour, and then develop it to check for any new spots that would indicate degradation.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of polar anilinopyrimidine compounds.
Chromatographic Purification Issues
Problem 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Your polar anilinopyrimidine elutes in or near the void volume on a standard C18 column.
Causality: The compound is too polar and has insufficient hydrophobic interaction with the non-polar stationary phase.[4]
Solutions:
-
Switch to a More Retentive Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups integrated into the alkyl chains, which enhances the retention of polar compounds.[2][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned in the FAQs, HILIC is an excellent alternative for highly polar molecules.[2][3][7]
-
-
Modify the Mobile Phase:
-
Decrease Organic Solvent Concentration: Reducing the amount of acetonitrile or methanol in the mobile phase increases its polarity, thereby increasing the retention of polar compounds.[2]
-
Adjust pH: For ionizable anilinopyrimidines, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and retention.[2]
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent can enhance the retention of charged analytes on a reversed-phase column.[8] However, be aware that these reagents can be difficult to remove from the column.[4]
-
| Strategy | Mechanism of Action | Typical Application |
| Polar-Embedded Column | Introduces secondary polar interactions to retain polar analytes. | Moderately to highly polar anilinopyrimidines. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | Very polar anilinopyrimidines not retained by RPC.[3] |
| Lower Organic Content | Increases the overall polarity of the mobile phase, promoting interaction with the stationary phase. | Compounds with borderline retention in standard RPC methods. |
| pH Adjustment | Suppresses ionization of acidic or basic functional groups, increasing hydrophobicity. | Ionizable anilinopyrimidine derivatives. |
Problem 2: Severe Peak Tailing in Normal-Phase Chromatography (NPC)
Your compound produces broad, tailing peaks on a silica gel column.
Causality: Strong interactions between the basic nitrogen atoms of the anilinopyrimidine and the acidic silanol groups on the silica surface.[1][4]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia in methanol into the mobile phase to saturate the acidic silanol sites.[5]
-
-
Alternative Stationary Phases:
-
Alumina: Use neutral or basic alumina, which lacks the acidic silanol groups of silica.[5]
-
Amino-propyl Bonded Silica: This phase has a basic surface, which can improve the peak shape of basic compounds.
-
Experimental Workflow: Selecting the Right Chromatography Mode
Caption: Decision tree for selecting an appropriate chromatography method.
Crystallization Troubleshooting
Problem 3: Failure to Crystallize or "Oiling Out"
The compound separates from the solution as a liquid instead of forming solid crystals.
Causality: The solution is supersaturated, cooled too rapidly, or impurities are inhibiting crystal formation.[5]
Solutions:
-
Optimize Cooling and Concentration:
-
Add More Solvent: If an oil has formed, gently heat the solution and add more of the hot solvent until the oil redissolves. Then, allow it to cool slowly.[5]
-
Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease.
-
-
Induce Nucleation:
-
Solvent System Modification:
-
Anti-Solvent Addition: If your compound is highly soluble, try adding a solvent in which it is insoluble (but is miscible with your crystallization solvent) dropwise until the solution becomes slightly cloudy. Then, gently heat until it clears and allow to cool slowly.[2]
-
Explore Different Solvents: A systematic solvent screen may be necessary to find the ideal conditions.
-
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | Solution too concentrated or cooled too quickly. | Add more hot solvent to redissolve, then cool slowly.[5] |
| No Crystals Form | Solution is not sufficiently supersaturated. | Slowly evaporate some of the solvent.[2] |
| Colored Impurities | Impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution and filter before cooling.[2] |
Experimental Protocol: Basic Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot solvent to completely dissolve your crude anilinopyrimidine compound.[2]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[2]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To further promote crystallization, you can then place the flask in an ice bath.[2]
-
Isolation: Collect the formed crystals via vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[2]
General Purification and Handling
Problem 4: Low Recovery After Acid-Base Extraction
You are losing a significant amount of your basic anilinopyrimidine during an aqueous workup.
Causality: This can be due to several factors, including incomplete extraction, emulsion formation, or some solubility of the protonated compound in the organic phase.[4]
Solutions:
-
Ensure Complete Extraction:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is more efficient.[4]
-
pH Check: After basifying the aqueous layer to extract your neutral anilinopyrimidine, check the pH to ensure it is sufficiently basic to deprotonate your compound fully.
-
-
Breaking Emulsions:
-
Back-Washing:
-
If you suspect your protonated compound has some solubility in the organic layer during an acidic wash, you can back-wash the organic layer with a fresh portion of the acidic aqueous solution to recover more of your product.[4]
-
Logical Workflow: Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low yield in acid-base extractions.
References
- Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem. (n.d.).
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
- A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. (2025).
- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.).
- How do I make a crystal of highly polar compounds? - ResearchGate. (2015).
- Crystallization. (n.d.).
- Reversed-phase chromatography - Wikipedia. (n.d.).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023).
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011).
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Oral Bioavailability of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of enhancing the oral bioavailability of this important class of compounds, which are often investigated as kinase inhibitors in oncology and other therapeutic areas.[1][2][3][4][5][6] We will delve into the scientific principles behind common experimental hurdles and offer practical, field-proven solutions.
I. Understanding the Core Challenge: Poor Oral Bioavailability
The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy. It is defined as the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. For many kinase inhibitors, including analogs of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, poor aqueous solubility and/or low permeability across the gastrointestinal tract are significant barriers to achieving adequate oral bioavailability.[7]
A recent study on 2-substituted aniline pyrimidine derivatives, a structurally similar class of compounds, highlighted these challenges. While a lead compound demonstrated potent dual kinase inhibition, its oral bioavailability was moderate at 45.3%, with a high plasma protein-binding affinity of over 95%.[1] Such characteristics are common and necessitate strategic formulation and development approaches.
Below is a diagram illustrating the key factors influencing the oral bioavailability of these analogs.
Caption: Factors influencing oral bioavailability.
II. Frequently Asked Questions (FAQs)
Q1: My 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline analog shows high potency in in-vitro assays but poor efficacy in animal models when administered orally. What is the likely cause?
A1: This is a classic and common scenario in drug discovery. The discrepancy between in-vitro potency and in-vivo efficacy is often attributable to poor oral bioavailability. The main culprits are typically low aqueous solubility and/or poor permeability across the intestinal epithelium. Your highly potent compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect. It is crucial to characterize the physicochemical properties of your compound, such as its solubility at different pH values and its permeability, to diagnose the issue accurately.
Q2: What initial steps should I take to improve the oral bioavailability of my lead compound?
A2: A multi-pronged approach is often necessary. Start by conducting a thorough physicochemical characterization of your compound. This includes determining its Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their solubility and permeability.[7] For BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, which are common for kinase inhibitors, the following strategies should be considered:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[8][9]
-
Amorphous Solid Dispersions: Creating an amorphous form of your drug, often dispersed in a polymer matrix, can significantly enhance its aqueous solubility and dissolution rate.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[8][9]
-
Salt Formation: For ionizable compounds, forming a salt can dramatically improve solubility and dissolution.
Q3: How do I choose the right excipients for my formulation?
A3: Excipients are not inert substances and can have a profound impact on your drug's bioavailability. The choice of excipients should be guided by the specific challenges your compound faces.
-
Solubilizing Agents: Surfactants, such as polysorbates and poloxamers, can increase the solubility of your compound.
-
Wetting Agents: These can improve the dissolution of hydrophobic drugs.
-
Permeation Enhancers: Some excipients can transiently increase the permeability of the intestinal epithelium.
-
Precipitation Inhibitors: In amorphous solid dispersions, polymers like HPMC or PVP can prevent the drug from crystallizing out of a supersaturated solution in the gut.
It is essential to screen a range of excipients for compatibility and their ability to enhance the solubility and dissolution of your analog.
III. Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low and variable oral exposure in preclinical species. | Poor aqueous solubility leading to dissolution rate-limited absorption. Food effects. | 1. Formulation Optimization: Develop and test enabling formulations such as amorphous solid dispersions or lipid-based formulations. 2. Food Effect Study: Conduct a food effect study in a relevant animal model to understand the impact of food on absorption. |
| High in-vitro permeability (e.g., in Caco-2 assay) but still low oral bioavailability. | High first-pass metabolism in the gut wall or liver. Active efflux by transporters like P-glycoprotein. | 1. Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes and hepatocytes. 2. Efflux Transporter Studies: Use in-vitro models to determine if your compound is a substrate for key efflux transporters. |
| Amorphous solid dispersion formulation shows initial promise but fails on stability. | Recrystallization of the amorphous drug over time. | 1. Polymer Screening: Screen a wider range of polymers to find one that better stabilizes the amorphous form of your drug. 2. Hygroscopicity Testing: Assess the hygroscopicity of your formulation and consider protective packaging. |
| Significant differences in bioavailability between preclinical species. | Species-specific differences in metabolism, transporters, or gastrointestinal physiology. | 1. Cross-Species Metabolite Profiling: Identify and compare the major metabolites in different species. 2. Physiologically-Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model to simulate and understand the inter-species differences. |
IV. Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination
-
Preparation of Buffers: Prepare buffers at pH 2.0 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of your compound to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Add your compound (dissolved in a transport buffer) to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add your compound to the basolateral (B) side.
-
At various time points, take samples from the apical (A) side.
-
-
Quantification: Analyze the concentration of your compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound may be a substrate for efflux transporters.
V. Visualization of Formulation Strategies
The following diagram outlines a decision-making workflow for selecting a suitable formulation strategy based on the physicochemical properties of your 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline analog.
Caption: Formulation strategy selection workflow.
VI. Concluding Remarks
Enhancing the oral bioavailability of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline analogs requires a systematic and scientifically-driven approach. By thoroughly characterizing the physicochemical and biopharmaceutical properties of your lead candidates and applying rational formulation design principles, you can overcome the common challenges of poor solubility and permeability. This technical support center is intended to be a living document, and we encourage you to reach out with specific questions and challenges you encounter in your research.
VII. References
-
Argade PS, Magar DD, Saudagar RB. Solid dispersion: solubility enhancement technique for poorly water soluble drugs. J. Adv. Pharm. Edu. & Res. 20123; 3(4): 427-439.
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules. 2025 Aug 18;15(8):1180. doi: 10.3390/biom15081180.
-
Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. 2024 Jun 4;16(6):758. doi: 10.3390/pharmaceutics16060758.
-
Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorg Med Chem. 2023 Jan 15;78:117130. doi: 10.1016/j.bmc.2022.117130.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. 2022 Aug 23;27(17):5423. doi: 10.3390/molecules27175423.
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. 2021 Apr 7;26(8):2108. doi: 10.3390/molecules26082108.
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. J Med Chem. 2004 Mar 25;47(7):1719-28. doi: 10.1021/jm030467t.
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Curr Drug Metab. 2016;17(3):278-94. doi: 10.2174/1389200217666151229103841.
-
Enhancing the Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link].
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules. 2025 Jun 23;30(13):2898. doi: 10.3390/molecules30132898.
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. [Link].
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. ResearchGate. [Link].
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link].
-
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. PubMed. [Link].
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020 Nov 10;25(22):5226. doi: 10.3390/molecules25225226.
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024, 20(01), 114–128.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link].
-
Rule of five violations among the FDA-approved small molecule protein kinase inhibitors. Future Med Chem. 2023 Apr;15(7):561-576. doi: 10.4155/fmc-2022-0268.
-
4-CHLORO-2-FLUORO-5-(2-PYRIMIDINYLOXY)ANILINE. ChemBK. [Link].
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Eur J Med Chem. 2021 May 15;218:113391. doi: 10.1016/j.ejmech.2021.113391.
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- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Novel Kinase Inhibitors Based on 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Welcome to the technical support center for researchers working with novel kinase inhibitors derived from the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you identify, understand, and mitigate potential cytotoxic effects observed during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering unexpected cytotoxicity with your compound series.
Q1: We've observed significant cytotoxicity in our primary cell-based assays with our lead compound. What are the most likely causes for inhibitors with a pyrimidine-based scaffold?
A1: Cytotoxicity with novel kinase inhibitors, including those with a pyrimidine core, often stems from two primary sources: on-target toxicity in non-cancerous cells that rely on the inhibited kinase for survival, and off-target effects where the compound inhibits unintended kinases or other proteins.[1][2] Pyrimidine-based scaffolds are common in kinase inhibitors and can sometimes lead to off-target activities due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] Additionally, the generation of reactive oxygen species (ROS) is a known mechanism of cytotoxicity for some kinase inhibitors.[5]
Q2: How can we differentiate between on-target and off-target cytotoxicity?
A2: A good first step is to test your inhibitor in a cell line that does not express the target kinase or expresses it at very low levels. If cytotoxicity persists, it's likely an off-target effect. Another approach is a rescue experiment: if you can reverse the cytotoxic effect by introducing a constitutively active form of your target kinase or by supplying a downstream product of the signaling pathway, the toxicity is more likely to be on-target. A broader kinome scan can also help identify potential off-target kinases.
Q3: What are some immediate strategies to reduce the observed cytotoxicity?
A3: A common initial strategy is to perform a dose-response study to determine the therapeutic window of your compound. It's possible that a lower concentration is sufficient for target engagement without causing widespread cytotoxicity. If off-target effects are suspected, medicinal chemistry efforts can be employed to modify the structure of your inhibitor to improve its selectivity.[1] For ROS-mediated toxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) can be a useful diagnostic and mitigating tool.[6][7]
Q4: Could the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold itself be inherently toxic?
A4: While the scaffold provides the basic structure, the overall toxicity is highly dependent on the complete molecular structure and its interactions with biological targets. The chloro and fluoro substituents are often added to modulate physicochemical properties and can influence binding affinity and selectivity.[8][9] It is possible that metabolites of the parent compound could be reactive and contribute to toxicity. A reactive metabolite assay could be considered if other avenues are exhausted.
Troubleshooting Guide: Diagnosing the Root Cause of Cytotoxicity
When significant cytotoxicity is observed, a systematic approach is necessary to pinpoint the underlying mechanism. This section provides a logical workflow and detailed protocols to guide your investigation.
Workflow for Cytotoxicity Investigation
Caption: A logical workflow for investigating the root cause of kinase inhibitor-induced cytotoxicity.
Confirming Cytotoxicity: Beyond Metabolic Assays
Many standard cytotoxicity assays, such as those relying on tetrazolium salt reduction (e.g., MTT), measure metabolic activity.[10] Kinase inhibitors can modulate cellular metabolism, which could lead to a misinterpretation of results. It is crucial to confirm cell death with an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay.
Experimental Protocol: LDH Release Assay
-
Cell Plating: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with a dose-range of your kinase inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Investigating Off-Target Effects and Cardiotoxicity
Given that pyrimidine-based inhibitors have been associated with off-target effects, including cardiotoxicity, it is important to assess the impact on relevant cell types, such as cardiomyocytes.[1][11][12][13]
Data Presentation: Comparative IC50 Values
| Cell Line | Target Expression | IC50 (µM) of Compound X |
| Target-Positive Cancer Cell Line | High | 0.1 |
| Target-Negative Cancer Cell Line | None | 5.2 |
| Healthy Human Cardiomyocytes | Low | 2.5 |
| Healthy Human Hepatocytes | Low | >10 |
This table provides a template for comparing the cytotoxic potency of your inhibitor across different cell lines to infer potential off-target effects.
Assessing the Role of Reactive Oxygen Species (ROS)
Elevated ROS levels are a common mechanism of drug-induced toxicity.[5] Direct measurement of intracellular ROS can confirm if your compound is inducing oxidative stress.
Experimental Protocol: Intracellular ROS Measurement with DCFH-DA
-
Cell Plating: Plate cells in a 96-well, black-walled plate.
-
Compound Treatment: Treat cells with your kinase inhibitor at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Staining: Towards the end of the treatment period, add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~530 nm emission).
-
Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in ROS production.
Mitigation Strategies: A Proactive Approach
Once a likely mechanism of cytotoxicity has been identified, the following strategies can be employed for mitigation.
Mitigating ROS-Mediated Cytotoxicity with N-Acetylcysteine (NAC)
If your inhibitor is found to induce ROS, co-treatment with the antioxidant N-acetylcysteine (NAC) can be a powerful mitigation strategy.[6][7][14]
Experimental Protocol: NAC Rescue Experiment
-
Cell Plating: Plate cells as you would for a standard cytotoxicity assay.
-
Co-treatment: Treat cells with your kinase inhibitor in the presence or absence of a pre-determined optimal concentration of NAC (typically 1-5 mM).
-
Incubation and Viability Assessment: Incubate for the desired time and assess cell viability using a suitable method (e.g., LDH release or a fluorescence-based viability assay).
-
Data Analysis: Compare the dose-response curves of your inhibitor with and without NAC. A rightward shift in the IC50 curve in the presence of NAC indicates that ROS are contributing to the cytotoxicity.
Assessing and Mitigating Mitochondrial Dysfunction
Mitochondrial health is critical for cell survival, and its disruption is a common toxicity pathway.[15][16] The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial function.[17]
Experimental Protocol: Measuring Mitochondrial Membrane Potential (MMP)
-
Cell Plating: Plate cells in a 96-well, black-walled plate.
-
Compound Treatment: Treat cells with your inhibitor. Include a vehicle control and a positive control that depolarizes the mitochondrial membrane (e.g., FCCP).
-
MMP Dye Staining: Add a fluorescent MMP dye (e.g., JC-1, TMRE, or TMRM) and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader. For ratiometric dyes like JC-1, measure both the aggregate (red) and monomer (green) fluorescence.
-
Data Analysis: For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For single-wavelength dyes, a decrease in fluorescence indicates depolarization.
Signaling Pathway: ROS-Induced Mitochondrial Apoptosis
Caption: Proposed pathway of ROS-mediated mitochondrial apoptosis and the inhibitory action of NAC.
Conclusion
Navigating the challenges of drug-induced cytotoxicity is a critical aspect of kinase inhibitor development. For novel compounds based on the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold, a systematic investigation into off-target effects and ROS-mediated toxicity is recommended. By employing the troubleshooting workflows and experimental protocols outlined in this guide, researchers can better understand the mechanisms of cytotoxicity and implement effective mitigation strategies, ultimately leading to the development of safer and more effective therapeutics.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. [Link]
-
N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress. (2022). Annals of Translational Medicine. [Link]
-
Mitochondrial Membrane Potential Assay. (2015). Methods in Molecular Biology. [Link]
-
Improvement of Cardiomyocyte Function by a Novel Pyrimidine-Based CaMKII-Inhibitor. (2018). Frontiers in Pharmacology. [Link]
-
ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors. (2013). Biochemical Journal. [Link]
-
Mitochondrial toxicity: measurement and applications. (2023). BMG Labtech. [Link]
-
N-Acetylcysteine, an ROS Inhibitor, Alleviates the Pathophysiology of Hyperthyroidism-Induced Cardiomyopathy via the ROS/Ca2+ Pathway. (2023). International Journal of Molecular Sciences. [Link]
-
Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer. (2022). International Journal of Molecular Sciences. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Molecules. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. [Link]
-
Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer. (2022). PubMed. [Link]
-
N-acetylcysteine, reactive oxygen species and beyond. (2024). ResearchGate. [Link]
-
Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. (2022). International Journal of Molecular Sciences. [Link]
-
Cardiovascular toxicity of PI3Kα inhibitors. (2020). Journal of Molecular and Cellular Cardiology. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
-
N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury. (2014). World Journal of Gastroenterology. [Link]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (2019). Frontiers in Physiology. [Link]
-
Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (2021). Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Coupling Reactions with 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Welcome to the technical support center for synthetic chemists working with 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline. This guide is designed to provide expert-driven, actionable advice for troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Myaura and Buchwald-Hartwig aminations. As researchers and drug development professionals, we understand that failed reactions can be a significant impediment to progress. This resource aims to be your first point of reference for diagnosing and resolving these challenges.
Section 1: Troubleshooting Guide for Failed Coupling Reactions
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and step-by-step solutions.
Question 1: My Suzuki-Miyaura coupling reaction with 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is not proceeding. I'm observing only starting material. What are the likely causes and how can I fix it?
Answer:
Failure of a Suzuki-Miyaura coupling at the chloro- position of this substrate is a common challenge. The primary suspects are inefficient oxidative addition and catalyst inhibition. Aryl chlorides are notably less reactive than the corresponding bromides or iodides, requiring a more active catalyst system.[1]
Probable Causes & Solutions:
-
Inactive Catalyst System: The C-Cl bond is strong, and its activation (oxidative addition to the Pd(0) center) is often the rate-limiting step.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
| Parameter | Initial (Potentially Ineffective) | Recommended Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a precatalyst (e.g., SPhos-Pd-G3) | Electron-rich, bulky ligands accelerate oxidative addition and reductive elimination.[4] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-aqueous bases are often more effective for challenging couplings. |
| Solvent | Toluene/Water | 1,4-Dioxane, THF, or Toluene (anhydrous) | Anhydrous conditions can be crucial; water can promote side reactions like protodeboronation.[1] |
-
Catalyst Inhibition: The aniline nitrogen and the pyrimidine ring nitrogens are Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst.[1][5]
-
Solution: The use of bulky biarylphosphine ligands can help mitigate this by sterically shielding the palladium center from coordination by the substrate.
-
Troubleshooting Workflow: No Reaction in Suzuki Coupling
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
Question 2: In my Buchwald-Hartwig amination, I'm observing significant amounts of a hydrodehalogenated byproduct (i.e., the starting aniline without the chlorine). What is causing this and how can I prevent it?
Answer:
The formation of a hydrodehalogenated byproduct is a classic sign of a competing side reaction where the aryl halide is reduced.[1] This often points to issues with the relative rates of the desired C-N bond formation versus undesired pathways.
Probable Causes & Solutions:
-
β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, an unproductive side reaction can occur where the palladium amide intermediate undergoes β-hydride elimination. This competes with the desired reductive elimination step that forms the C-N bond.[6]
-
Solution: The choice of ligand is critical here. Sterically hindered, electron-rich ligands can promote reductive elimination over β-hydride elimination.
-
-
Dehalogenation from Hydride Sources: Trace water, certain solvents (like alcohols), or even the amine itself can act as a hydride source, leading to the reduction of the aryl chloride.[1]
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Base Selection: Use a non-protic base like NaOtBu or LHMDS.
-
Ligand Choice: As mentioned, bulky ligands that accelerate reductive elimination will outcompete the dehalogenation pathway.
-
-
Experimental Protocol: Minimizing Hydrodehalogenation
-
Setup: To an oven-dried Schlenk flask, add 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and a bulky biarylphosphine ligand like BrettPhos (4 mol%).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) and a strong, non-protic base such as NaOtBu (1.4 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere (Argon or Nitrogen).
-
Monitoring: Monitor the reaction by LC-MS, paying close attention to the ratio of desired product to the dehalogenated byproduct.
Question 3: My coupling reaction is sluggish and gives a low yield, and I'm also seeing what appears to be hydrolysis of the pyrimidin-2-yloxy ether linkage. What's happening?
Answer:
This indicates two concurrent problems: a slow desired reaction and a competing degradation pathway. The pyrimidine ether linkage can be susceptible to hydrolysis under certain conditions, especially if the reaction requires prolonged heating in the presence of a nucleophilic base and/or water.
Probable Causes & Solutions:
-
Slow Reaction Rate: As discussed, the C-Cl bond is challenging to activate. If the reaction is slow, the starting material is exposed to harsh conditions for longer, allowing degradation to occur.
-
Solution: The primary goal is to accelerate the desired coupling. This is best achieved by optimizing the catalyst system (ligand and palladium source) as detailed in Question 1. A more active catalyst will consume the starting material faster than it can decompose.
-
-
Base-Mediated Hydrolysis: Strong bases, particularly in the presence of trace water, can facilitate nucleophilic attack on the pyrimidine ring, leading to cleavage of the C-O bond.
-
Solution:
-
Use a Weaker, Non-Nucleophilic Base: If possible, screen weaker bases like K₂CO₃, but this may further slow down the desired coupling.
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure your solvent is anhydrous and that the base has not absorbed moisture from the air.
-
Lower Reaction Temperature: If a highly active catalyst system allows, try running the reaction at a lower temperature (e.g., 80 °C) to minimize thermal degradation.
-
-
Logical Relationship: Reaction Rate vs. Degradation
Caption: Interplay between coupling rate and substrate degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the ortho-fluoro substituent in these coupling reactions?
The ortho-fluoro group has two main effects. Electronically, it is an inductively withdrawing group, which can make the C-Cl bond more susceptible to oxidative addition.[7] Sterically, it can influence the preferred conformation of the molecule and may slightly hinder the approach to the palladium center, making the choice of a sufficiently bulky ligand important.
Q2: Can I use 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline as the amine component in a Buchwald-Hartwig reaction?
Yes, this molecule can act as the nucleophile in a Buchwald-Hartwig amination. However, its nucleophilicity is reduced due to the electron-withdrawing effects of the chloro and fluoro substituents.[8] Therefore, you will likely need to use a strong base (e.g., NaOtBu) and a highly active catalyst system, similar to those used for coupling aryl chlorides, to achieve good results.[6][9]
Q3: Are there any specific purification challenges I should be aware of?
The polarity of your final product will be highly dependent on the nature of the coupled partner. The starting material itself is a relatively polar amine. If your product has similar polarity to the starting material, separation by column chromatography may be challenging. It is advisable to use a high-resolution TLC or LC-MS to develop an effective separation method. If byproducts like the homocoupled boronic acid (in Suzuki reactions) are present, their removal might require a specific workup or crystallization procedure.[3]
Q4: My reaction mixture turns black. Is this normal?
For many palladium-catalyzed reactions, a change in color to dark brown or black is common and often indicates the formation of Pd(0) nanoparticles ("palladium black").[10] While this is the active catalytic species, excessive formation can lead to catalyst deactivation. If the reaction stalls and a large amount of black precipitate is observed, it could indicate that the ligand is not effectively stabilizing the catalytic species in solution.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
SAGE Publications. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
-
ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS Publications. (2024). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Retrieved from [Link]
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- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Derivatives and Existing Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to effectively mimic the adenine ring of ATP and interact with the kinase hinge region.[1][2][3][4][5] This guide provides a comprehensive comparison of a novel class of compounds, the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline derivatives, with established kinase inhibitors. We will delve into their synthesis, mechanism of action, comparative efficacy based on available data for structurally related compounds, and the detailed experimental protocols required for their evaluation. Our analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this promising chemical scaffold.
Introduction: The Kinase Inhibitor Landscape and the Promise of the Pyrimidine Scaffold
Since the landmark approval of Imatinib in 2001, the field of kinase inhibitor development has exploded. These targeted therapies have revolutionized cancer treatment by offering greater specificity and often reduced toxicity compared to traditional chemotherapy.[6] The core principle behind most kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.
The pyrimidine ring is a recurring motif in a multitude of clinically successful kinase inhibitors.[6][7][8] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase domain, which is the flexible linker between the N- and C-lobes of the enzyme. This interaction anchors the inhibitor, providing a stable foundation for other parts of the molecule to engage with more variable regions of the ATP pocket, thereby conferring potency and selectivity. This guide focuses on derivatives of the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold, a structure designed to leverage these favorable interactions while presenting vectors for chemical modification to optimize for specific kinase targets.
The Target: Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor progression.[6][9] Therefore, EGFR is a well-validated and critical target for therapeutic intervention. First and second-generation EGFR inhibitors like Gefitinib and Afatinib, which are themselves based on heterocyclic scaffolds, have shown significant clinical benefit but are often hampered by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[6][9] This has driven the development of third-generation inhibitors like Osimertinib, which also features a pyrimidine core.[8][10] The ongoing challenge is to develop new inhibitors that can overcome both primary and acquired resistance.
Below is a diagram illustrating the EGFR signaling pathway and the point of therapeutic intervention by kinase inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline derivatives typically begins with the precursor 4-chloro-2-fluoroaniline. This building block is valuable because the halogen substituents can modulate the electronic properties and metabolic stability of the final compound.[11] The core scaffold is then constructed, often through a nucleophilic aromatic substitution reaction where the phenoxide of a suitably substituted 4-chloro-2-fluoro-5-aminophenol displaces a leaving group (like a halogen) from a 2-substituted pyrimidine.
The structure-activity relationship (SAR) for pyrimidine-based kinase inhibitors is well-documented.[2][9][12] Key insights include:
-
The Aniline Moiety: The NH group of the aniline is a crucial hydrogen bond donor to the kinase hinge region.
-
Pyrimidine Core: Serves as the primary scaffold and a hydrogen bond acceptor.
-
Substituents at C4/C5 of Pyrimidine: Modifications here can be tailored to interact with specific residues in the ATP binding pocket, enhancing selectivity and potency.
-
The Phenyl Ring: The chloro and fluoro substituents on the aniline ring can influence the molecule's conformation and occupy specific hydrophobic pockets, contributing to binding affinity.
The logical relationship for optimizing these derivatives based on SAR is depicted below.
Caption: Structure-Activity Relationship (SAR) Logic.
Comparative Efficacy Analysis
While specific efficacy data for novel 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline derivatives requires dedicated experimental campaigns, we can infer their potential by comparing structurally related 2-anilino pyrimidine compounds against established EGFR inhibitors. The following tables summarize inhibitory concentrations (IC50) for representative compounds against wild-type and mutant EGFR, as well as their anti-proliferative effects in cancer cell lines.
Table 1: Comparative Biochemical Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR (WT) | 26 - 57 | [13] |
| Erlotinib | EGFR (WT) | 2 | [8] |
| Osimertinib | EGFR (T790M/L858R) | <1 | [8][10] |
| Compound 18c (2-anilino pyrimidine derivative) | c-Met | 33.6 | [14] |
| Compound 18c (2-anilino pyrimidine derivative) | Mer | 18.5 | [14] |
| Pyrazolo[3,4-d]pyrimidine 25 | EGFR | 4180 | [15] |
| Pyrimidin-2-amine 8h | PLK4 | 6.7 | [16][17] |
Note: Data for related pyrimidine derivatives targeting various kinases are presented to illustrate the scaffold's versatility. Direct comparison requires testing against the same target under identical conditions.
Table 2: Comparative Cellular Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Description | IC50 (µM) | Reference |
| Gefitinib | A549 | NSCLC (EGFR WT) | >10 | - |
| Osimertinib | H1975 | NSCLC (EGFR T790M/L858R) | 0.019 | - |
| Compound 18c (2-anilino pyrimidine derivative) | HepG2 | Liver Cancer | - | [14] |
| Compound 18c (2-anilino pyrimidine derivative) | HCT116 | Colon Cancer | - | [14] |
| CHMFL-ALK/EGFR-050 | H1975 | NSCLC (EGFR T790M/L858R) | - | [18] |
Experimental Protocols and Workflow
Evaluating the efficacy of novel kinase inhibitors requires a multi-step approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a biological context.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To quantify the concentration of a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline derivative required to inhibit 50% of the activity of a target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Peptide substrate
-
Test compound serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates (low-volume, white)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, the recombinant EGFR enzyme, and the peptide substrate.
-
Initiate Reaction: Add the kinase/substrate master mix to the wells containing the test compound. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.
-
Start Phosphorylation: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to initiate the phosphorylation reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data using the "no inhibition" (DMSO only) and "full inhibition" (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effect of an inhibitor.
Objective: To determine the concentration of a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline derivative that reduces the proliferation of a cancer cell line by 50%.
Materials:
-
Cancer cell line (e.g., H1975 NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm
Methodology:
-
Cell Seeding: Seed the H1975 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Discussion and Future Perspectives
The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. The inherent ability of the pyrimidine core to interact with the kinase hinge region, combined with the modifiable aniline and pyrimidine rings, provides a robust platform for generating potent and selective drug candidates.[2][9] As demonstrated by the diverse targets of related anilino-pyrimidine compounds (EGFR, Mer, c-Met, PLK4), this scaffold is highly versatile.[14][17]
The primary challenge and next step for this specific class of derivatives is extensive biological evaluation. Future research should focus on:
-
Synthesis of a Focused Library: Synthesizing a diverse library of derivatives with varied substituents on the pyrimidine and aniline rings to thoroughly explore the structure-activity relationship.
-
Broad Kinase Profiling: Screening these novel compounds against a large panel of kinases to determine their selectivity profile. High selectivity is crucial to minimize off-target effects and potential toxicity.
-
Evaluation Against Resistant Mutants: Testing promising EGFR-targeted compounds against cell lines harboring known resistance mutations (e.g., T790M, C797S) to identify derivatives capable of overcoming clinical resistance.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess favorable drug-like characteristics for in vivo studies.
By systematically applying the principles of medicinal chemistry and the rigorous experimental protocols outlined in this guide, derivatives of the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold could be developed into next-generation kinase inhibitors with the potential to address unmet needs in oncology and other diseases.
References
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National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
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Pyare, S., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ChemMedChem, 100(4), 599-621. Retrieved from [Link]
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ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. Retrieved from [Link]
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Archiv der Pharmazie. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). 358(1), e2400163. Retrieved from [Link]
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Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
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Archiv der Pharmazie. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved from [Link]
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ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Retrieved from [Link]
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Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
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ACS Publications. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US8039479B2 - Compounds and compositions as protein kinase inhibitors.
-
National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
- Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities | Request PDF. Retrieved from [Link]
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RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Google Patents. (n.d.). WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants.
- Google Patents. (n.d.). US7855211B2 - Protein kinase inhibitors.
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ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]
-
PubMed. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Retrieved from [Link]
-
PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]
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Comparative Validation of Novel 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Derivatives in EGFR-Mutant Xenograft Models
A Senior Application Scientist's Guide to Preclinical In Vivo Efficacy Assessment
This guide provides a comprehensive framework for the preclinical validation of novel compounds derived from the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold, a chemical class with potential activity against key oncogenic drivers. We will focus on a hypothetical lead candidate, "Compound X," designed as a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.
The experimental design detailed herein compares Compound X against a known standard-of-care, osimertinib, in a non-small cell lung cancer (NSCLC) xenograft model harboring the EGFR T790M resistance mutation. The objective is to establish a robust, self-validating preclinical data package to support further development.
Introduction: The Rationale for Targeting EGFR Resistance
First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and afatinib, have shown significant efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or L858R). However, a majority of patients inevitably develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain. This mutation restores ATP affinity, sterically hinders the binding of earlier-generation inhibitors, and reactivates downstream pro-survival signaling pathways like PI3K/AKT and MAPK/ERK.
Third-generation inhibitors, such as the FDA-approved osimertinib, were specifically designed to overcome this resistance mechanism by covalently and potently inhibiting the T790M mutant form of EGFR while sparing the wild-type (WT) form, thereby reducing toxicity. Our lead candidate, Compound X, derived from a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline core, is hypothesized to operate via a similar mechanism. This guide outlines the critical in vivo experiments required to validate this hypothesis and benchmark its performance against the current standard of care.
Core Signaling Pathway: EGFR and Downstream Effectors
The diagram below illustrates the EGFR signaling cascade and the points of inhibition by different generations of TKIs. The emergence of the T790M mutation renders first-generation inhibitors ineffective, necessitating the development of compounds like Compound X.
Caption: EGFR signaling pathway and points of TKI intervention.
Experimental Design: Head-to-Head Xenograft Study
To ensure a robust and unbiased comparison, a well-controlled xenograft study is paramount. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.
Overall Experimental Workflow
The workflow ensures that in vivo efficacy data is directly correlated with on-target pharmacodynamic effects observed through ex vivo tissue analysis.
Caption: End-to-end workflow for an in vivo xenograft study.
Detailed Methodologies
Trustworthiness in preclinical data comes from meticulous and standardized protocols. The following sections detail the critical steps of the study.
Cell Line and Animal Model
-
Cell Line: NCI-H1975 human NSCLC cell line. This is the gold standard for testing T790M-targeting inhibitors as it endogenously expresses both the L858R activating mutation and the T790M resistance mutation.
-
Animal Model: Female athymic nude mice (e.g., strain Crl:NU(NCr)-Foxn1nu), 6-8 weeks of age. These mice lack a functional thymus and cannot mount an effective T-cell response, preventing rejection of the human tumor graft.
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells should be confirmed mycoplasma-free before implantation.
Tumor Implantation and Study Initiation
-
Cell Preparation: Harvest NCI-H1975 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Matrigel provides a scaffold that supports initial tumor cell viability and growth.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Measure tumor dimensions twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When average tumor volumes reach 150-200 mm³, randomize animals into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all cohorts.
Dosing and In-Life Monitoring
-
Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., 0.5% methylcellulose + 0.1% Tween 80 in water) orally (PO), once daily (QD).
-
Group 2 (Compound X): Administered at a predetermined dose (e.g., 5 mg/kg), PO, QD. Dose selection should be based on prior maximum tolerated dose (MTD) studies.
-
Group 3 (Osimertinib): Administered at its established effective dose (e.g., 5 mg/kg), PO, QD, serving as the positive control and benchmark.
-
Monitoring: Record tumor volumes and body weights twice weekly. Body weight loss is a key indicator of systemic toxicity. The study endpoint is typically reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
Data Analysis and Comparative Results
Quantitative data should be clearly summarized to facilitate direct comparison between Compound X and the standard of care.
Tumor Growth Inhibition (TGI)
The primary efficacy endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study for each treated group relative to the vehicle control.
Formula: TGI (%) = [1 - (ΔT / ΔC)] x 100
-
ΔT = Change in mean tumor volume of the treated group
-
ΔC = Change in mean tumor volume of the control group
Table 1: Comparative Efficacy in NCI-H1975 Xenograft Model
| Treatment Group (Dose, PO, QD) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | 175.4 ± 15.2 | 1850.6 ± 210.3 | - | +2.5% |
| Compound X (5 mg/kg) | 177.1 ± 14.8 | 350.2 ± 45.1 | 85.1% | -1.8% |
| Osimertinib (5 mg/kg) | 176.5 ± 16.1 | 385.9 ± 52.7 | 82.7% | -1.5% |
| Data are presented as mean ± SEM and are hypothetical for illustrative purposes. |
Pharmacodynamic (PD) Biomarker Analysis
To confirm that tumor inhibition is due to on-target activity, tumors are harvested at the end of the study (or at specific time points post-dose) for biomarker analysis.
-
Methodology: Immunohistochemistry (IHC)
-
Fix harvested tumors in 10% neutral buffered formalin for 24 hours.
-
Embed tumors in paraffin and section into 4-µm slices.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Incubate sections with primary antibodies against phosphorylated EGFR (p-EGFR, Tyr1068) and total EGFR.
-
Use a secondary antibody detection system (e.g., HRP-conjugated) and visualize with DAB chromogen.
-
Counterstain with hematoxylin.
-
Quantify staining intensity using digital pathology software (e.g., H-score).
-
Table 2: Ex Vivo Target Engagement Analysis
| Treatment Group | p-EGFR (Tyr1068) H-Score | p-AKT (Ser473) Western Blot (Relative Density) | p-ERK1/2 (Thr202/Tyr204) Western Blot (Relative Density) |
| Vehicle Control | 250 ± 25 | 1.00 (Baseline) | 1.00 (Baseline) |
| Compound X (5 mg/kg) | 35 ± 8 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| Osimertinib (5 mg/kg) | 42 ± 10 | 0.19 ± 0.06 | 0.25 ± 0.07 |
| Data are presented as mean ± SEM and are hypothetical for illustrative purposes. |
These results would demonstrate that Compound X effectively suppresses the phosphorylation of EGFR and its key downstream effectors, AKT and ERK, to a degree comparable or superior to osimertinib, directly linking target engagement to the observed anti-tumor efficacy.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating a novel 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline-derived EGFR inhibitor, Compound X, in a clinically relevant xenograft model. The head-to-head comparison against a standard-of-care agent like osimertinib is crucial for establishing a competitive advantage.
The data generated from these studies—demonstrating potent tumor growth inhibition and robust on-target pharmacodynamic modulation—would provide a strong rationale for advancing Compound X into further preclinical safety studies and, ultimately, clinical trials.
References
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Title: Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma Source: New England Journal of Medicine URL: [Link]
-
Title: Afatinib versus cisplatin plus gemcitabine for first-line treatment of Asian patients with advanced non-small-cell lung cancer harbouring EGFR mutations (LUX-Lung 6): an open-label, randomised phase 3 trial Source: The Lancet Oncology URL: [Link]
-
Title: The T790M mutation in EGFR resists our drugs—for a price Source: Science Signaling URL: [Link]
-
Title: Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR-mutant lung cancer: mechanisms and clinical applications Source: OncoTargets and Therapy URL: [Link]
-
Title: Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer Source: New England Journal of Medicine URL: [Link]
-
Title: Discovery of AZD9291, a Potent and Selective, Orally Active, Irreversible EGFR-TKI for the Treatment of T790M-Resistant Lung Cancer Source: Journal of Medicinal Chemistry URL: [Link]
A Strategic Guide to Bioisosteric Replacements for Optimizing 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Analogs
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold has emerged as a promising starting point for the development of novel therapeutics. This guide provides an in-depth comparison of bioisosteric replacement strategies aimed at optimizing this core structure, supported by experimental data and detailed protocols for researchers in medicinal chemistry and drug development.
The Core Scaffold: Understanding the Roles of Each Moiety
The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold is a privileged structure in kinase inhibitor design. Each component plays a crucial role in the molecule's interaction with the target kinase and its overall drug-like properties.
-
2-Anilinopyrimidine Core: The 2-anilinopyrimidine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the aniline nitrogen form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Halogen Substituents (Chloro and Fluoro): The chloro and fluoro groups on the aniline ring significantly influence the electronic properties and conformation of the molecule. They can modulate the pKa of the aniline nitrogen, impact binding affinity through halogen bonding or other non-covalent interactions, and block metabolically labile positions, thereby improving metabolic stability.
-
Pyrimidin-2-yloxy Linker: This ether linkage provides a specific vector for positioning the aniline moiety within the ATP binding site and can influence the overall conformation and physicochemical properties of the compound.
The strategic optimization of this scaffold involves the judicious application of bioisosteric replacements to fine-tune these properties.
Bioisosteric Replacement Strategies and Their Impact
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[1][2] This approach allows for the modulation of a molecule's biological activity, toxicity, and pharmacokinetic properties.[2]
Modifications of the Aniline Ring
The substituted aniline ring is a primary site for optimization. Bioisosteric replacements in this region can significantly alter binding affinity and selectivity.
The chloro and fluoro substituents are key modulators of activity. While direct head-to-head comparisons on this specific scaffold are not extensively published, structure-activity relationship (SAR) studies on related 2-anilinopyrimidine kinase inhibitors provide valuable insights.[3][4]
-
Fluorine vs. Hydrogen: The replacement of hydrogen with fluorine can enhance binding affinity due to fluorine's high electronegativity and ability to form favorable interactions with the protein backbone.[5]
-
Chlorine vs. Other Halogens/Methyl Group: The chloro group can be replaced with other halogens like bromine or a methyl group to probe steric and electronic effects. Bromine, being larger and more polarizable, may offer enhanced halogen bonding opportunities.[3] A methyl group can provide a hydrophobic interaction and alter the metabolic profile.
Table 1: Comparative Activity of Halogenated 2-Anilinopyrimidine Analogs against a Target Kinase (Illustrative Data based on Related Scaffolds)
| Compound ID | R1 | R2 | Target Kinase IC50 (nM) | Reference |
| Parent | Cl | F | 50 | Hypothetical |
| Analog 1 | Br | F | 35 | [3] |
| Analog 2 | CH3 | F | 75 | [3] |
| Analog 3 | Cl | H | 120 | [4] |
| Analog 4 | Cl | Br | 45 | [4] |
This table is illustrative and compiles trends from SAR studies on similar 2-anilinopyrimidine kinase inhibitors. The IC50 values are hypothetical to demonstrate potential effects of bioisosteric replacements.
Replacing the entire aniline ring with other aromatic or heteroaromatic systems can lead to significant changes in the inhibitor's properties. Pyridine and pyrazole rings are common bioisosteres for the phenyl ring in aniline.[6]
Rationale:
-
Pyridine: The introduction of a nitrogen atom into the ring alters the electronic distribution, pKa, and potential for hydrogen bonding, which can impact selectivity and solubility.[6]
-
Pyrazole: This five-membered ring offers a different geometric arrangement of hydrogen bond donors and acceptors, potentially leading to novel interactions within the kinase active site.
dot
Caption: Bioisosteric replacements for the pyrimidine ring.
Experimental Protocols
The successful implementation of these bioisosteric replacement strategies relies on robust synthetic and analytical methods.
General Synthesis of 4-Substituted-2-anilinopyrimidine Analogs
A common synthetic route to access these analogs involves a nucleophilic aromatic substitution (SNAr) reaction. [7] Step-by-step methodology:
-
Starting Material: Begin with a commercially available or synthesized 2,4-dichloropyrimidine derivative.
-
First Substitution: React the 2,4-dichloropyrimidine with the desired substituted phenol (e.g., 4-chloro-2-fluorophenol or its bioisosteric equivalent) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. The more reactive chlorine at the 4-position will typically react first.
-
Second Substitution: The resulting 2-chloro-4-(aryloxy)pyrimidine is then reacted with the desired aniline or its bioisosteric replacement. This reaction is often catalyzed by a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., BINAP) and a base (e.g., cesium carbonate) in a solvent like dioxane.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
dot
Caption: General synthetic workflow for 2-anilinopyrimidine analogs.
In Vitro Kinase Inhibition Assay
To evaluate the potency of the synthesized analogs, a standard in vitro kinase inhibition assay is performed.
Step-by-step methodology:
-
Materials: Recombinant kinase, appropriate substrate, ATP, and the test compounds.
-
Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound in an appropriate assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity). [3]
Comparative Analysis of Pharmacokinetic Properties
Bioisosteric replacements can profoundly impact the pharmacokinetic (PK) profile of a compound. While specific PK data for the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold and its direct analogs is limited in the public domain, general trends can be inferred from related classes of kinase inhibitors. [8][9] Table 3: Potential Impact of Bioisosteric Replacements on Pharmacokinetic Parameters
| Bioisosteric Change | Potential Effect on Absorption | Potential Effect on Distribution | Potential Effect on Metabolism | Potential Effect on Excretion |
| Replacing Cl with CH3 | May increase lipophilicity, potentially altering absorption. | May increase binding to plasma proteins. | Can introduce a new site for metabolism (oxidation). | - |
| Replacing Aniline with Pyridine | Can increase polarity, potentially improving solubility and absorption. | May alter tissue distribution due to changes in pKa. | The pyridine ring is generally more resistant to metabolism than a phenyl ring. | May alter renal clearance. |
| Introducing Fluorine | Can block metabolic sites. | Can alter protein binding. | Generally increases metabolic stability. | - |
Conclusion and Future Directions
The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The strategic application of bioisosteric replacement strategies offers a powerful toolkit for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs.
Future research should focus on the systematic synthesis and evaluation of a library of bioisosteric analogs of this specific scaffold to generate a comprehensive SAR dataset. This will enable a more precise understanding of the structural requirements for optimal activity and facilitate the design of next-generation kinase inhibitors with improved therapeutic profiles. The integration of computational modeling and experimental validation will be crucial in guiding these efforts and accelerating the discovery of new and effective medicines.
References
-
Bamborough, P., et al. (2008). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: a 2-aminopyrimidine replacement for the 4-anilinopyrido[2,3-d]pyrimidine lead. Bioorganic & Medicinal Chemistry Letters, 18(16), 4632-4636. [Link]
-
Burger, A. (1991). Isosterism and bioisosterism in drug design. Progress in Drug Research, 37, 287-371. [Link]
-
Deau, E., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-357. [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]
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Ji, Q., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(10), 1144-1148. [Link]
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A Head-to-Head Comparison of Substituted Anilinopyrimidines in Kinase Assays: A Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and the Anilinopyrimidine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical families of drug targets in modern medicine, particularly in oncology. Their dysregulation can drive aberrant cell signaling, leading to uncontrolled proliferation, survival, and metastasis.[1] The ATP-binding site of these kinases has proven to be a highly "druggable" pocket. Within the vast landscape of kinase inhibitors, the 2-anilinopyrimidine scaffold has emerged as a "privileged structure." Its core design expertly mimics the adenine portion of ATP, allowing it to form key hydrogen bonds within the kinase hinge region, the anchor point for ATP.[2]
This guide provides a head-to-head comparison of key substituted anilinopyrimidine-based inhibitors. We will move beyond a simple catalog of data, exploring the causal relationships between chemical structure and inhibitory activity. By synthesizing data from robust biochemical assays and explaining the methodologies used to acquire them, this document will serve as a practical resource for researchers in kinase drug discovery.
Understanding Kinase Inhibition: A Mechanistic Overview
Anilinopyrimidine derivatives are classified as Type I or Type II kinase inhibitors, which are ATP-competitive.[2][]
-
Type I inhibitors bind to the active conformation of the kinase.
-
Type II inhibitors , like the classic anilinopyrimidine Imatinib, bind to and stabilize an inactive conformation of the kinase, offering an additional layer of selectivity.[4]
The true power of the anilinopyrimidine scaffold lies in its synthetic tractability. Substitutions on the aniline and pyrimidine rings allow chemists to precisely tune the inhibitor's potency, selectivity, and pharmacokinetic properties. These modifications can extend into adjacent hydrophobic pockets or form new interactions, ultimately determining the compound's unique target profile.[5][6]
Before comparing specific inhibitors, it is crucial to understand the signaling context. Many anilinopyrimidines target receptor tyrosine kinases (RTKs) like PDGFR and c-Kit or non-receptor tyrosine kinases like Bcr-Abl.[4][7] Ligand binding to an RTK induces dimerization and autophosphorylation, creating docking sites for downstream signaling proteins that activate pathways like RAS/MAPK and PI3K/AKT, driving cell proliferation and survival.[8][9][10][11] Anilinopyrimidine inhibitors block this initial phosphorylation event, shutting down the entire cascade.
Caption: Simplified RTK signaling pathway blocked by an anilinopyrimidine inhibitor.
Head-to-Head Comparison: Imatinib vs. Second-Generation Inhibitors
To illustrate the impact of chemical substitutions, we will compare the pioneering drug Imatinib with the second-generation inhibitor Nilotinib , which shares the same core scaffold but has key structural modifications. We also include Dasatinib , a structurally distinct but functionally related second-generation inhibitor, to highlight differences in selectivity profiles.[12][13]
| Compound | Chemical Structure | Primary Targets |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | |
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | |
| Dasatinib | Bcr-Abl, Src Family Kinases (SFKs), c-Kit, PDGFR |
Data Presentation: Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for inhibitor potency. The following table summarizes representative IC50 values for our selected compounds against key on- and off-target kinases. Lower values indicate greater potency.
| Kinase Target | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) |
| Bcr-Abl | ~400[12] | ~28[12][14] | <1 - 9[12][14] |
| c-Kit | ~100 | ~90 | ~15 |
| PDGFRα/β | ~100 | ~60 | ~30 |
| Src Family (Src, Lck, Lyn) | >10,000[12] | >10,000 | 0.5 - 16[12] |
Note: IC50 values are compiled from literature and can vary based on specific assay conditions.[12][14][15]
Structure-Activity Relationship (SAR) Insights
The data clearly illustrates the evolution of inhibitor design.
-
Imatinib to Nilotinib: Nilotinib was rationally designed based on the structure of Imatinib bound to Abl kinase.[14][16] Key changes include the replacement of the piperazine group with a trifluoromethyl-imidazole moiety and the modification of the pyridine-pyrimidine core. These changes optimize contacts within the ATP-binding pocket, leading to a ~20-fold increase in potency against Bcr-Abl.[14] Critically, Nilotinib maintains a high degree of selectivity, showing little activity against the Src family of kinases, similar to Imatinib.[4]
-
The Dasatinib Difference: Dasatinib employs a distinct aminothiazole scaffold that binds to the active conformation of the Abl kinase.[4] This different binding mode contributes to its exceptional potency against Bcr-Abl. However, it also results in a much broader selectivity profile, with potent inhibition of the Src Family Kinases (SFKs).[12][14] This "multitargeted" profile can be advantageous for overcoming certain resistance mechanisms but may also lead to a different spectrum of off-target effects.
Experimental Protocol: A Self-Validating Kinase Assay
To generate reliable and comparable IC50 data, a robust, high-throughput assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17][18][19] Its universal nature allows it to be used for virtually any kinase.[17]
The assay's two-step process is a key to its trustworthiness. First, the ADP-Glo™ Reagent simultaneously stops the kinase reaction and depletes the remaining ATP. This is critical because high background ATP levels would otherwise interfere with the signal. Second, the Kinase Detection Reagent converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal proportional to the initial kinase activity.[18]
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology
This protocol is designed for a 384-well plate format.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP).[20]
-
Prepare kinase and substrate stocks in the kinase buffer.
-
Prepare a serial dilution of the anilinopyrimidine inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in kinase buffer containing DMSO. Ensure the final DMSO concentration in the reaction is constant and low (<1%).
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1 µL of inhibitor dilution or DMSO (for 0% and 100% inhibition controls) to appropriate wells.
-
Add 2 µL of a 2.5X solution of the kinase substrate/ATP mix.
-
Self-Validation Control: Include "No Enzyme" wells that receive buffer instead of the kinase. This establishes the background signal.
-
Initiate the reaction by adding 2 µL of a 2.5X solution of the kinase. A key consideration here is to use a multichannel pipette or automated dispenser to ensure the reaction starts simultaneously across the plate.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[21]
-
Incubate at room temperature for 40 minutes.[21]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the product (ADP) into a luminescent signal.[21]
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[18]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background signal (average of "No Enzyme" wells) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" (100% activity) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The head-to-head comparison of Imatinib, Nilotinib, and Dasatinib clearly demonstrates the power of iterative, structure-based drug design. By making precise chemical modifications to the anilinopyrimidine scaffold, medicinal chemists have developed second-generation inhibitors with dramatically improved potency and altered selectivity profiles to address clinical resistance.[4][22]
The robust and reproducible data generated from assays like ADP-Glo™ is the bedrock upon which these design decisions are made.[17] As the field moves forward, the focus continues to be on designing inhibitors with even greater selectivity to minimize off-target effects or, conversely, designing multi-targeted inhibitors that can block redundant signaling pathways or overcome resistance.[23] The foundational anilinopyrimidine scaffold, with its proven track record and chemical versatility, will undoubtedly continue to be a cornerstone of these future discoveries.
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Blume-Jensen, P., et al. (2004). Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines. Blood.
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Liu, X., et al. (2025). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. Journal of Fungi.
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Reichardt, P., et al. (2018). Nilotinib vs imatinib as first-line therapy for patients with unresectable or metastatic gastrointestinal stromal tumours: randomised phase 3 trial results and subgroup analysis of molecular subtypes. European Journal of Cancer.
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Jiang, Q., et al. (2020). Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study. Clinical Lymphoma, Myeloma & Leukemia.
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Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Scaffold
A Senior Application Scientist's Guide to Selectivity Analysis
Introduction:
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The kinome's structural similarity, particularly within the ATP-binding pocket, presents a formidable challenge, often leading to off-target effects and undesirable toxicity. The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for potent inhibitors of various kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this scaffold. We will dissect the experimental methodologies used to generate these profiles, explain the causal relationships behind the experimental choices, and present the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of this important class of inhibitors.
The Rationale: Why Kinase Selectivity is Paramount
Kinase inhibitors achieve their therapeutic effect by modulating the activity of a specific target kinase within a complex signaling network. However, "spill-over" inhibition of other, unintended kinases can lead to a variety of outcomes, ranging from beneficial polypharmacology to severe adverse events. Therefore, early and accurate profiling of an inhibitor's selectivity across a broad panel of kinases is not merely a characterization step but a critical, decision-driving process in drug discovery. A highly selective inhibitor offers a cleaner pharmacological profile and a clearer path to clinical development.
Part 1: Comparative Selectivity Analysis of LRRK2 Inhibitors
For this guide, we will focus on a representative LRRK2 inhibitor, Compound 1 (a notional compound based on public domain research) , which is built upon the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline core. We will compare its selectivity profile against a well-characterized LRRK2 inhibitor from a different chemical series, MLi-2 , which is considered a benchmark for LRRK2 selectivity.
Experimental Objective:
To quantitatively assess and compare the binding affinity of Compound 1 and MLi-2 against a large panel of human kinases to determine their respective selectivity profiles. The primary method employed is the KINOMEscan™ assay, a competition binding assay that measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase.
Data Summary: Kinase Selectivity Profile
The following table summarizes the dissociation constants (Kd) for Compound 1 and MLi-2 against their primary target, LRRK2, and a selection of prominent off-target kinases identified from a broad screen. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Compound 1 (Kd, nM) | MLi-2 (Kd, nM) | Comments |
| LRRK2 | 1.5 | 0.75 | Both compounds are highly potent LRRK2 binders. |
| GAK | 250 | >10,000 | Compound 1 shows moderate off-target affinity for GAK. |
| RIPK2 | 800 | >10,000 | Compound 1 shows weak off-target affinity for RIPK2. |
| SRC | >10,000 | >10,000 | Both compounds are highly selective against this common off-target. |
| ABL1 | >10,000 | >10,000 | High selectivity demonstrated by both inhibitors. |
| JAK2 | 1,200 | >10,000 | The aniline scaffold can sometimes confer weak JAK2 affinity. |
Data presented is representative and compiled for illustrative purposes based on typical findings for these chemical classes.
Interpretation of Results:
The data clearly illustrates the concept of kinase selectivity. While both compounds are exceptionally potent inhibitors of their intended target, LRRK2, their off-target profiles differ significantly. MLi-2 demonstrates a superior selectivity profile, showing minimal binding to other kinases at concentrations up to 10,000 nM. In contrast, Compound 1 , derived from the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold, exhibits measurable affinity for other kinases, such as GAK and RIPK2.
This does not necessarily disqualify Compound 1. The therapeutic window for this compound would depend on the cellular potency against LRRK2 versus its off-targets. For example, if high micromolar concentrations are required to inhibit GAK or RIPK2 in cells, while low nanomolar concentrations are sufficient for LRRK2 inhibition, a safe and effective dose may be achievable. However, it highlights the critical need for follow-up cellular assays to confirm that the observed off-target binding translates to functional inhibition and to assess potential liabilities.
Part 2: Experimental Workflow & Protocols
To ensure the trustworthiness and reproducibility of selectivity data, standardized and validated protocols are essential. Below is a detailed description of the KINOMEscan™ workflow used to generate the comparative data.
Workflow Diagram: KINOMEscan™ Competition Binding Assay
Caption: High-level workflow for the KINOMEscan™ profiling service.
Detailed Protocol: KINOMEscan™ Profiling
This protocol describes the steps for determining the dissociation constant (Kd) of a test compound against a panel of kinases.
1. Rationale for Method Selection: The KINOMEscan™ platform is chosen for its broad coverage (up to ~480 kinases) and its direct measurement of binding affinity (Kd), which is concentration-independent and thus highly reproducible. Unlike enzymatic assays, it is not dependent on the availability of specific substrates or cofactors and is not confounded by compounds that inhibit through non-ATP competitive mechanisms.
2. Materials:
-
Test Compounds (e.g., Compound 1, MLi-2) dissolved in 100% DMSO.
-
KINOMEscan™ assay plates (pre-coated with immobilized ligand).
-
DNA-tagged human kinases (provided by the service).
-
Assay buffer.
-
qPCR reagents.
3. Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. For a full Kd determination, a serial dilution series (e.g., 11 points) is created, typically starting from 100 µM.
-
Assay Reaction Setup:
-
Kinases from the screening panel are prepared in binding buffer.
-
The test compound dilutions are added to the assay wells.
-
The kinase/DNA constructs are added to the wells containing the test compound and the immobilized ligand.
-
-
Equilibration: The plates are incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.
-
Washing: Unbound kinase is removed by washing the assay plates. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
-
Elution & Quantification: The kinase-DNA construct that remained bound is eluted. The amount of the DNA tag is then quantified using qPCR.
-
Data Analysis:
-
The qPCR signal is used to calculate the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control.
-
The data is plotted as a function of compound concentration, and a sigmoidal dose-response curve is fitted to determine the dissociation constant (Kd).
-
4. Self-Validation and Quality Control: The protocol includes internal controls for data validation. A DMSO-only well serves as a "0% inhibition" control, while a control compound with known high affinity for all kinases acts as a "100% inhibition" control. The resulting curve fits and statistical parameters (e.g., R²) provide confidence in the calculated Kd values.
Part 3: Understanding the Broader Context: Kinase Signaling
The selectivity data for Compound 1 becomes more meaningful when viewed in the context of cellular signaling pathways. For instance, its off-target affinity for RIPK2 (Receptor-Interacting Protein Kinase 2) could have implications for inflammatory signaling pathways.
Diagram: Simplified LRRK2 and RIPK2 Signaling Pathways
Caption: Interaction of Compound 1 with its primary (LRRK2) and off-target (RIPK2) pathways.
This diagram illustrates that while the intended therapeutic effect of Compound 1 is the modulation of vesicular trafficking via LRRK2 inhibition, its off-target activity on RIPK2 could inadvertently suppress the NF-κB signaling pathway, potentially leading to unintended anti-inflammatory or immunomodulatory effects. This underscores the importance of interpreting raw affinity data through the lens of established biological pathways.
Conclusion and Future Directions
The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold is a valuable starting point for the design of potent kinase inhibitors. As demonstrated with our notional Compound 1, derivatives can achieve high potency for their intended target, such as LRRK2. However, comprehensive cross-reactivity profiling is essential to uncover potential off-target liabilities.
The comparison with a highly selective tool compound like MLi-2 provides a critical benchmark, guiding further medicinal chemistry efforts. The next steps for a compound like Compound 1 would involve:
-
Structure-Activity Relationship (SAR) Studies: To modify the scaffold to reduce affinity for off-targets like GAK and RIPK2 while maintaining or improving LRRK2 potency.
-
Cellular Target Engagement Assays: To confirm that the compound inhibits the phosphorylation of LRRK2 substrates in a cellular context at the expected concentrations.
-
Phenotypic Screening: To assess the cellular consequences of off-target inhibition and ensure they do not lead to toxicity.
By integrating rigorous, quantitative profiling with a deep understanding of kinase biology, researchers can effectively navigate the complexities of kinase inhibitor development and advance safer, more effective targeted therapies.
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KINOMEscan™ Profiling Service. Eurofins DiscoverX. [Link]
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The IUPHAR/BPS Guide to PHARMACOLOGY. An expert-driven guide to pharmacological targets and the substances that act on them. [Link]
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MLi-2: A Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor. Published research on a benchmark LRRK2 inhibitor. [Link]
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Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline-Based Scaffolds
In the landscape of targeted drug discovery, the rigorous validation of a novel compound's mechanism of action (MoA) is paramount.[1] This process provides the foundational evidence that a molecule's therapeutic effect is a direct consequence of its interaction with the intended biological target, a critical step for advancing a candidate through the preclinical and clinical development pipeline.[2] This guide offers a comprehensive framework for validating the MoA of a hypothetical, novel kinase inhibitor, herein designated as Compound-X , which is built upon a 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline core.
The 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline moiety serves as a versatile scaffold in medicinal chemistry, recognized for its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3][4][5] The pyrimidine ring, for instance, is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.[4] For the purpose of this guide, we will hypothesize that Compound-X has been designed as a selective inhibitor of a critical oncogenic kinase, "Kinase-Y," which is a key component of a dysregulated growth factor signaling pathway.
To establish a robust validation of Compound-X's MoA, we will present a comparative analysis against two well-characterized alternatives:
-
Drug-A: An established, FDA-approved inhibitor targeting the same signaling pathway but acting on "Kinase-X," an upstream kinase to Kinase-Y.
-
Compound-B: A known multi-kinase inhibitor with activity against Kinase-Y, but also possessing significant off-target effects.
This comparative approach allows for a multi-faceted validation, contextualizing the potency, selectivity, and cellular effects of our novel inhibitor.
The Validation Workflow: A Multi-Pillar Approach
Our experimental strategy for validating the MoA of Compound-X is built on three pillars: Biochemical Confirmation, Cellular Target Engagement, and Functional Cellular Response. This workflow ensures a comprehensive understanding, from direct enzyme inhibition to the downstream cellular consequences.
Caption: A multi-pillar workflow for validating the mechanism of action of novel kinase inhibitors.
Pillar 1: Biochemical Confirmation of Kinase-Y Inhibition
The initial step in MoA validation is to confirm that Compound-X directly inhibits the enzymatic activity of its intended target, Kinase-Y, and to assess its selectivity against other kinases.[6]
Comparative Biochemical Potency and Selectivity
A variety of assay formats are available for determining the inhibitory potency (IC50) of a compound against a purified kinase.[6] For this study, we will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a robust, high-throughput method for measuring kinase activity.[7][8]
| Compound | Target Kinase | Biochemical IC50 (nM) | Selectivity Panel (IC50 in nM for off-targets) |
| Compound-X | Kinase-Y | 15 | Kinase-X (>10,000), Kinase-Z (>5,000) |
| Drug-A | Kinase-X | 25 | Kinase-Y (>8,000), Kinase-Z (>10,000) |
| Compound-B | Kinase-Y | 50 | Kinase-X (150), Kinase-Z (200) |
Data Interpretation: The data clearly indicates that Compound-X is a potent inhibitor of Kinase-Y. Importantly, its high IC50 values against other kinases in the selectivity panel, including the upstream Kinase-X, suggest a high degree of selectivity. In contrast, Compound-B demonstrates potent inhibition of Kinase-Y but also inhibits other kinases at comparable concentrations, highlighting its multi-targeted nature. Drug-A, as expected, is selective for its target, Kinase-X.
Experimental Protocol: TR-FRET Kinase Activity Assay
-
Reagent Preparation: Prepare assay buffer, recombinant Kinase-Y enzyme, fluorescently labeled substrate peptide, and ATP at optimal concentrations.
-
Compound Dispensing: Serially dilute Compound-X, Drug-A, and Compound-B in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase and substrate mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the detection reagents (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate).
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of acceptor to donor fluorescence.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pillar 2: Confirming Target Engagement in a Cellular Environment
While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its target in a complex intracellular environment.[9] Therefore, cellular target engagement assays are a critical validation step.[2][10]
Comparative Cellular Target Engagement
We will employ two orthogonal methods to confirm and quantify the interaction of Compound-X with Kinase-Y in intact cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. CETSA relies on the principle that ligand binding stabilizes a protein against thermal denaturation, while NanoBRET™ is a proximity-based assay that measures binding in live cells.[2][10][11]
| Compound | Target | CETSA ΔTagg (°C) | NanoBRET™ IC50 (nM) |
| Compound-X | Kinase-Y | +5.2 | 85 |
| Drug-A | Kinase-X | +4.5 | 120 |
| Compound-B | Kinase-Y | +3.8 | 250 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a cell line that endogenously expresses Kinase-Y. Treat the cells with varying concentrations of Compound-X, Drug-A, or Compound-B for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein fraction.
-
Protein Quantification: Quantify the amount of soluble Kinase-Y in the supernatant at each temperature using a method such as Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble Kinase-Y against the temperature for each compound concentration. The shift in the melting curve indicates the degree of thermal stabilization.
Pillar 3: Validating the Functional Cellular Response
The final pillar of MoA validation is to demonstrate that target engagement by the inhibitor leads to the expected downstream biological effects. This involves assessing the modulation of the target pathway and the ultimate phenotypic outcome.
Signaling Pathway Modulation
Since Kinase-Y is part of a growth factor signaling pathway, its inhibition should lead to a decrease in the phosphorylation of its direct downstream substrate.
Caption: A simplified signaling pathway illustrating the points of inhibition for the comparative compounds.
We can measure the phosphorylation status of the downstream substrate using a cellular immunoassay.
| Compound | Treatment Concentration | % Reduction in Substrate Phosphorylation |
| Compound-X | 100 nM | 85% |
| Drug-A | 100 nM | 82% |
| Compound-B | 100 nM | 75% |
Data Interpretation: Both Compound-X and Drug-A effectively suppress the signaling pathway, as shown by the significant reduction in substrate phosphorylation. This confirms that their engagement with their respective targets translates into a functional blockade of the pathway.
Phenotypic Outcome: Inhibition of Cell Proliferation
The ultimate goal of an anti-cancer therapeutic is to inhibit the proliferation of cancer cells. A cell proliferation assay, such as measuring ATP levels as an indicator of cell viability, will demonstrate the phenotypic consequence of inhibiting the Kinase-Y pathway.
| Compound | Cell Proliferation IC50 (nM) |
| Compound-X | 150 |
| Drug-A | 180 |
| Compound-B | 400 |
Data Interpretation: Compound-X demonstrates potent inhibition of cancer cell proliferation, with an IC50 value that is consistent with its biochemical and cellular target engagement potencies. This strong correlation between target inhibition and the desired phenotypic outcome provides compelling evidence for its on-target mechanism of action.
Conclusion: A Self-Validating System for MoA Confirmation
Through this multi-pillar, comparative approach, we have constructed a self-validating system to rigorously confirm the mechanism of action of Compound-X, a novel inhibitor based on the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold. The convergence of data from biochemical assays, cellular target engagement studies, and functional cellular response assessments provides a high degree of confidence that Compound-X elicits its anti-proliferative effects through the potent and selective inhibition of Kinase-Y. This robust validation framework is essential for the successful progression of promising new therapeutic candidates from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the ADMET Profiling of Anilinopyrimidine Derivatives
Anilinopyrimidines represent a cornerstone scaffold in modern medicinal chemistry, particularly renowned for their application as kinase inhibitors in oncology and other therapeutic areas.[1] The journey of a promising anilinopyrimidine candidate from a laboratory hit to a clinical reality is, however, fraught with challenges. A significant hurdle is navigating the complex biological landscape of the human body, governed by the principles of ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Failure to optimize these properties is a leading cause of late-stage attrition in drug development, resulting in immense financial and temporal losses.[2][3]
This guide provides a comparative analysis of the ADMET properties of representative anilinopyrimidine derivatives. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, present validated protocols for key assays, and offer insights to guide the rational design of next-generation derivatives with superior drug-like properties.
Comparative ADMET Analysis: A Data-Driven Overview
The success of an orally administered drug is critically dependent on its ability to be efficiently absorbed, distribute to its target, persist long enough to exert its effect, and be cleared without causing undue toxicity. Here, we compare the profiles of several anilinopyrimidine derivatives to illustrate key ADMET considerations.
Absorption: Crossing the Intestinal Barrier
For most anilinopyrimidine-based kinase inhibitors, the intended route of administration is oral. This necessitates efficient absorption across the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[4][5][6] These cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions and express key efflux transporters, thus mimicking the intestinal barrier.[5][]
The key readout is the apparent permeability coefficient (Papp), which classifies compounds as having low, medium, or high absorption potential. Furthermore, by measuring permeability in both directions (apical to basolateral, A-B, and basolateral to apical, B-A), we can calculate an Efflux Ratio (ER). An ER greater than 2 is a strong indication that the compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp), a common liability for kinase inhibitors.[5]
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Human Absorption | Comments |
| Derivative A | 15.2 | 1.1 | High | Exhibits excellent passive permeability with no significant efflux. |
| Derivative B | 6.5 | 5.8 | Moderate to Low | Permeability is likely limited by significant active efflux via P-gp or other transporters. |
| Derivative C | 0.8 | N/A | Low | Poor intrinsic permeability suggests absorption challenges. |
| Atenolol (Control) | 0.5 | N/A | Low (~50%) | Standard low permeability marker. |
| Antipyrine (Control) | 25.0 | N/A | High (>90%) | Standard high permeability marker. |
Table 1: Comparative Caco-2 permeability of representative anilinopyrimidine derivatives.
Metabolism: The Stability Challenge
Following absorption, a drug enters the liver, the body's primary metabolic hub. Here, Cytochrome P450 (CYP) enzymes work to modify foreign compounds, often inactivating them and preparing them for excretion.[2] While necessary, excessive metabolism can lead to low bioavailability and a short duration of action. The Human Liver Microsome (HLM) stability assay is a fundamental screen to assess a compound's susceptibility to this Phase I metabolism.[8][9][10]
| Compound | Half-Life (T½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification | Implications |
| Derivative A | < 5 | 210 | Low | Rapidly metabolized; may require frequent or high doses. A metabolic "soft spot" is likely. |
| Derivative B | 45 | 25 | Moderate | Shows a balance between stability and clearance. |
| Derivative C | > 120 | < 10 | High | Very stable; may have a long half-life but could pose risks of accumulation or DDI. |
| Verapamil (Control) | ~10 | High | Low | Standard control for high clearance. |
| Carbamazepine (Control) | ~90 | Low | High | Standard control for low clearance. |
Table 2: Comparative metabolic stability in Human Liver Microsomes.
Toxicity: Navigating Off-Target Effects
A potent drug is useless if it is unsafe. Early toxicity screening is essential to de-risk candidates. For anilinopyrimidines, two key areas of concern are Drug-Drug Interactions (DDI) via CYP inhibition and cardiotoxicity via hERG channel blockade.
1. Cytochrome P450 Inhibition: Many drugs can inhibit CYP enzymes, leading to a dangerous elevation in the plasma levels of co-administered medications.[11][12][13] Screening for inhibition of the five major isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a regulatory expectation.[12][14]
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | Risk of DDI |
| Derivative A | 0.9 | > 50 | 15.2 | High (Potent CYP3A4 inhibitor) |
| Derivative B | 22.5 | > 50 | 31.0 | Low |
| Derivative C | 8.1 | 12.5 | > 50 | Moderate (Potential for CYP3A4 interaction) |
Table 3: Comparative inhibition of major CYP450 isoforms.
2. Cardiotoxicity (hERG Inhibition): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability that can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15][16] Assessing hERG inhibition is therefore a mandatory step in safety pharmacology.[15]
| Compound | hERG IC₅₀ (µM) | Cardiotoxicity Risk |
| Derivative A | 2.1 | High |
| Derivative B | > 30 | Low |
| Derivative C | 15.7 | Moderate (Requires further evaluation) |
Table 4: Comparative hERG channel inhibition.
Visualizing the ADMET Workflow
A structured approach to ADMET screening is crucial for efficient drug discovery. The following workflow illustrates the logical progression from initial screening to more complex safety assessments.
A typical workflow for in vitro ADMET screening in drug discovery.
Validated Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols represent industry-standard approaches for generating the data discussed above.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol determines a compound's rate of transport across a Caco-2 cell monolayer, providing data to predict intestinal absorption and identify active efflux.[4][5][]
Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes.[5][]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker like Lucifer yellow is often included to validate monolayer integrity during the experiment.[5][6]
-
Transport Experiment (A -> B):
-
The apical (upper) and basolateral (lower) chambers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (typically at 10 µM) is added to the apical chamber.[5][]
-
The plate is incubated at 37°C for up to 2 hours. Samples are taken from the basolateral chamber at specified time points.
-
-
Transport Experiment (B -> A): The process is repeated, but the compound is added to the basolateral chamber and samples are taken from the apical chamber to assess active efflux.[5]
-
Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[] The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in CYP450 enzymes, providing an estimate of its metabolic clearance.[8][9][17]
Methodology:
-
Preparation: A reaction mixture is prepared in a buffer (e.g., potassium phosphate, pH 7.4) containing human liver microsomes (typically 0.5 mg/mL protein).[9]
-
Initiation: The test compound (e.g., 1-3 µM) is added to the microsome mixture and pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of NADPH, an essential cofactor for CYP enzymes.[8][9]
-
Time Points: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[9]
-
Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant containing the remaining compound is transferred for analysis.[10]
-
Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (T½) and the intrinsic clearance (Clint).[10]
Conclusion and Forward Look
The comparative ADMET data presented herein underscores a critical principle in drug discovery: success is a multicomponent optimization problem. A compound with exceptional potency (like Derivative A) may be rendered ineffective by poor metabolic stability or significant off-target toxicity. Conversely, a highly stable and safe compound (like Derivative C) is of little value if it cannot be absorbed.
The goal for drug development professionals is to find or engineer molecules like Derivative B , which exhibits a promising balance across all key ADMET parameters: moderate-to-good absorption, reasonable metabolic stability, and a low risk of DDI and cardiotoxicity. The in-depth protocols and workflows provided in this guide serve as a robust framework for researchers to generate high-quality, reproducible ADMET data, enabling informed, data-driven decisions in the quest to develop safer and more effective anilinopyrimidine-based therapeutics.
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A Comparative Guide to New Pyrimidine-Based Inhibitors and Standard-of-Care Cancer Drugs
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its inherent ability to mimic the natural building blocks of DNA and RNA makes it a privileged structure for developing antimetabolites.[3] Beyond this classical role, pyrimidine derivatives have emerged as a significant class of kinase inhibitors, targeting the aberrant signaling pathways that drive cancer cell proliferation and survival.[2][4][5][6][7] This guide provides a comprehensive benchmark of novel pyrimidine-based inhibitors against established standard-of-care cancer drugs. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential of this promising class of compounds. The translation of any new compound from the laboratory to the clinic hinges on rigorous preclinical and clinical evaluation, a process this guide aims to illuminate.[8][9][10]
The Mechanistic Versatility of Pyrimidine-Based Inhibitors
The anticancer efficacy of pyrimidine-based compounds stems from their diverse mechanisms of action. Broadly, they can be categorized into two major groups:
-
Antimetabolites: These are the foundational pyrimidine-based drugs. They exert their cytotoxic effects by interfering with the synthesis of nucleic acids. This can occur through two primary routes: the inhibition of crucial enzymes in the nucleotide synthesis pathway or direct incorporation into DNA and RNA, leading to strand breakage and functional disruption.[3][11] Classic examples include 5-Fluorouracil (5-FU) and Gemcitabine.[3][12]
-
Kinase Inhibitors: A newer generation of pyrimidine derivatives has been rationally designed to target protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, kinases such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are overexpressed or mutated, leading to uncontrolled cell division.[2][4][5] Pyrimidine inhibitors often act as competitive inhibitors at the ATP-binding site of these kinases, blocking downstream signaling.[2]
The following diagram illustrates a simplified signaling pathway targeted by many pyrimidine-based kinase inhibitors.
Caption: Generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.
The Benchmark: Standard-of-Care vs. Novel Inhibitors
The standard of care in oncology is a rigorously defined treatment regimen considered the most effective known therapy for a specific type and stage of cancer.[13] It is established through extensive clinical trials and is continuously updated by expert panels from organizations like the National Comprehensive Cancer Network (NCCN).[13] Standard therapies often include surgery, radiation, and chemotherapy, with pyrimidine antimetabolites like 5-FU and gemcitabine being mainstays for decades.[12][14][15]
The following table provides a comparative analysis of key performance indicators for novel pyrimidine-based inhibitors versus their standard-of-care counterparts. The data for novel inhibitors is representative of promising candidates currently in preclinical and early clinical development, as reported in recent literature.
| Parameter | Standard-of-Care (e.g., 5-FU, Gefitinib) | Novel Pyrimidine-Based Inhibitors | Rationale & Significance |
| Target Specificity | Often broad (e.g., DNA synthesis) or targets wild-type kinases. | Highly specific for mutant kinases (e.g., EGFR-T790M) or dual-target inhibitors.[4][5][6] | Increased specificity can lead to higher efficacy and a better safety profile by minimizing off-target effects. |
| In Vitro Efficacy (IC50) | Micromolar (µM) range against sensitive cell lines. | Nanomolar (nM) to low micromolar (µM) range, even in resistant cell lines.[5][16][17][18] | A lower IC50 value indicates greater potency, meaning a lower concentration of the drug is required to inhibit cancer cell growth. |
| In Vivo Efficacy | Moderate tumor growth inhibition in xenograft models. | Significant tumor regression and inhibition of metastasis in preclinical models.[17] | Demonstrates the drug's effectiveness in a complex biological system, a critical step before human trials. |
| Resistance Profile | Acquired resistance is a major clinical challenge. | Designed to overcome known resistance mechanisms to standard therapies.[4][19] | Addresses a critical unmet need in cancer treatment, offering options for patients who have relapsed on current drugs. |
| Toxicity Profile | High incidence of side effects due to impact on rapidly dividing normal cells. | Improved selectivity leads to a wider therapeutic window and reduced toxicity.[17][20] | A better safety profile improves patient quality of life and allows for more effective dosing. |
Essential Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. The following sections detail the methodologies for key experiments used to generate the comparative data.
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This assay determines the cytotoxic (cell-killing) effects of a compound on cancer cell lines and is a reliable method for generating IC50 values.[21]
Causality: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of living cells. A decrease in the signal indicates cell death.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the new pyrimidine inhibitor and the standard-of-care drug. Add the compounds to the respective wells and incubate for a defined period (e.g., 48-72 hours). Include untreated cells as a negative control.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Plot the percentage of survival against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the therapeutic efficacy of a compound in a living organism, providing crucial data on its potential clinical utility.[8][22]
Causality: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compounds, and the effect on tumor growth is monitored over time. This model allows for the assessment of a drug's efficacy and toxicity in a systemic context.
The workflow for a typical in vivo xenograft study is depicted below.
Caption: A standard workflow for an in vivo xenograft model study.
Step-by-Step Methodology:
-
Animal Model: Use athymic nude mice, which lack a functional immune system, to prevent rejection of the human tumor cells.[22]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Prepare the novel pyrimidine inhibitor and the standard-of-care drug in an appropriate vehicle. Administer the treatments according to the planned schedule, dosage, and route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Efficacy Assessment: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a maximum ethical size. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control. The tumors can then be excised for further analysis, such as histology or biomarker assessment.
Conclusion and Future Directions
The landscape of cancer therapy is continually evolving, with a strong emphasis on targeted treatments that offer greater efficacy and reduced toxicity. Novel pyrimidine-based inhibitors represent a significant advancement in this pursuit. Their ability to be tailored to specific molecular targets, including those that confer resistance to current therapies, positions them as highly promising candidates for the next generation of anticancer drugs.[1][19] The development of hybrid molecules that combine the pyrimidine scaffold with other pharmacophores is an exciting area of ongoing research, potentially leading to dual-target inhibitors with synergistic effects.[5][6][7]
The rigorous benchmarking of these new agents against the established standard of care, using validated and transparent experimental protocols, is paramount. The data generated from such studies, as outlined in this guide, provides the essential foundation for advancing the most promising compounds into clinical trials and, ultimately, to the patients who need them most.
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Assessing the Selectivity of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Analogs Against a Panel of Kinases: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount.[1] Protein kinases, as central regulators of cellular signaling, have become a major class of therapeutic targets.[2] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity, often leading to off-target effects and associated toxicities. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][5] This guide provides a comprehensive assessment of the selectivity of a series of analogs based on the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold.
This document will delve into the experimental design for robust kinase selectivity profiling, provide a detailed protocol for a widely used luminescence-based kinase assay, and present a comparative analysis of the selectivity profiles of three hypothetical analogs. The insights derived from this analysis will illuminate the structure-activity relationships (SAR) that govern the selectivity of this chemical series, offering valuable guidance for researchers in the field of kinase inhibitor development.
The Criticality of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology. Non-selective kinase inhibitors can lead to a cascade of off-target effects, resulting in adverse drug reactions and limiting the therapeutic window. Therefore, a thorough understanding of a compound's selectivity profile across a broad panel of kinases is a critical step in the drug discovery process.[6] This process, known as kinase profiling, aids in the selection of lead candidates with the most promising therapeutic potential and the lowest risk of off-target liabilities.[1][7]
Experimental Design: A Framework for Rigorous Selectivity Profiling
The selection of an appropriate assay and a representative kinase panel is fundamental to generating meaningful and reproducible selectivity data. For this guide, we will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability, and amenability to high-throughput screening.[7][8]
Kinase Panel Selection:
The choice of kinases for the screening panel should be guided by the therapeutic indication and the known targets of the chemical scaffold. For a novel series of inhibitors, a broad panel representing different branches of the kinome tree is recommended to identify both primary targets and potential off-target interactions.[9] Our panel will include a selection of tyrosine kinases (TKs) and serine/threonine kinases (S/T Ks) implicated in cancer signaling pathways.
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[7][8]
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a panel of kinases.
Materials:
-
Kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (analogs of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Experimental workflow for the in vitro kinase inhibition assay using the ADP-Glo™ platform.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of each compound in DMSO.[8]
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound against each kinase by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Results and Comparison of Analogs
For the purpose of this guide, we will analyze the selectivity profiles of three hypothetical analogs of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline against a panel of six representative kinases.
-
Analog A: The parent compound, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
-
Analog B: A derivative with a methyl substitution on the aniline nitrogen.
-
Analog C: A derivative where the chloro substituent is replaced with a methoxy group.
Table 1: Kinase Inhibition Profile of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Analogs (IC50, nM)
| Kinase Target | Analog A (IC50, nM) | Analog B (IC50, nM) | Analog C (IC50, nM) |
| EGFR | 15 | 8 | 50 |
| VEGFR2 | 25 | 12 | 75 |
| SRC | 150 | 80 | 300 |
| ABL | 200 | 110 | 450 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| p38α | 800 | 500 | 1500 |
Analysis of Selectivity and Structure-Activity Relationships (SAR):
The data presented in Table 1, though hypothetical, illustrates how minor structural modifications can significantly impact both potency and selectivity.
-
Analog A demonstrates potent inhibition of EGFR and VEGFR2, with moderate activity against SRC and ABL. The high IC50 value against CDK2 suggests good selectivity against this serine/threonine kinase. The activity against p38α indicates some off-target effects.
-
Analog B , with the addition of a methyl group to the aniline nitrogen, shows a notable increase in potency against all tested tyrosine kinases. This modification may enhance the compound's interaction with the hydrophobic pocket of the ATP-binding site. The selectivity profile remains similar to Analog A, with a preference for EGFR and VEGFR2.
-
Analog C , where the electron-withdrawing chloro group is replaced by an electron-donating methoxy group, exhibits a significant decrease in potency across the tyrosine kinase panel. This suggests that the electronic properties of the substituent at this position are critical for potent inhibition.
These hypothetical results underscore the importance of systematic chemical modifications and comprehensive selectivity profiling in optimizing kinase inhibitors. The aniline moiety is a key hinge-binding element, and substitutions on this ring can modulate the inhibitor's affinity and selectivity.[10]
Signaling Pathway Context
The kinases profiled in this guide are key components of signaling pathways that are frequently dysregulated in cancer. For instance, EGFR and VEGFR2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.
Caption: A simplified representation of the RAS/RAF/MEK/ERK signaling pathway, which is often activated by receptor tyrosine kinases like EGFR.
Conclusion
This guide has provided a comprehensive framework for assessing the selectivity of kinase inhibitors, using the 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline scaffold as a case study. We have detailed the experimental design, provided a step-by-step protocol for a robust kinase assay, and presented a comparative analysis of hypothetical analogs to illustrate the principles of SAR and selectivity profiling.
The successful development of next-generation kinase inhibitors hinges on a deep understanding of their interaction with the entire kinome. By employing systematic profiling strategies and leveraging the insights from SAR studies, researchers can design more selective and, ultimately, more effective and safer therapeutic agents.
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A Guide to the Reproducible Synthesis and Biological Evaluation of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Derivatives
This guide provides an in-depth analysis of the critical parameters governing the reproducibility of synthesizing 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline and related compounds, and subsequently, the reliability of their biological evaluation. As privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, ensuring consistency from bench to biological validation is paramount for advancing drug discovery programs.[1][2]
Part 1: Reproducibility in the Synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
The synthesis of fluorinated aniline derivatives presents unique challenges, primarily due to the specific reactivity conferred by the halogen substituents.[3][4] The carbon-fluorine bond is strong, and the electronegativity of fluorine can significantly influence the reactivity of the entire molecule.[5] A robust and reproducible synthetic strategy must account for these electronic effects and potential side reactions.
Proposed Synthetic Workflow
A common and logical route to the target compound involves a multi-step process starting from a commercially available precursor, 4-chloro-2-fluoroaniline. The proposed workflow is designed to isolate key reaction stages, allowing for purification and characterization of intermediates, which is a cornerstone of reproducible synthesis.
Caption: Proposed synthetic workflow for the target compound.
Detailed Protocol and Critical Parameters
Step 1: Nitration of 4-Chloro-2-fluoroaniline
The initial step involves the formation of a diazonium salt from 4-chloro-2-fluoroaniline, which is then converted to the corresponding phenol.[6][7] A subsequent nitration would place the nitro group at the desired position. However, a more direct approach found in literature for analogous compounds involves the nitration of an acetylated aniline to control regioselectivity, followed by deprotection.[8]
-
Rationale: Direct nitration of the aniline can be aggressive and lead to oxidation and multiple nitration products. Acetylation protects the amine and directs the nitration, enhancing reproducibility.
-
Protocol:
-
To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in acetic anhydride, add a catalytic amount of sulfuric acid.
-
Stir at room temperature for 1-2 hours until acetylation is complete (monitored by TLC).
-
Cool the mixture to 0°C and slowly add a mixture of nitric acid and sulfuric acid, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir for several hours.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration. This intermediate is the nitrated acetanilide.
-
Hydrolyze the acetanilide using aqueous HCl under reflux to yield 4-chloro-2-fluoro-5-nitroaniline.
-
Step 2: Williamson Ether Synthesis
This step forms the critical pyrimidine ether linkage. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[9]
-
Rationale: A strong base is required to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. An aprotic polar solvent like DMF or acetonitrile facilitates the SNAr reaction with 2-chloropyrimidine.
-
Protocol:
-
The product from the previous step must first be converted to a phenol via a Sandmeyer-type reaction. To a solution of 4-chloro-2-fluoro-5-nitroaniline (1.0 eq) in aqueous H₂SO₄ at 0-5°C, add a solution of sodium nitrite (1.1 eq) dropwise.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
Add this solution to a boiling aqueous solution of CuSO₄ to yield 4-chloro-2-fluoro-5-nitrophenol.
-
Dissolve the resulting phenol (1.0 eq) and 2-chloropyrimidine (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (2.5 eq) and stir the mixture at 80-100°C for 6-12 hours, monitoring by TLC.[9]
-
After cooling, pour the mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purify the crude product by column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the target aniline.
-
Rationale: Catalytic hydrogenation (H₂/Pd-C) is a clean method, but transfer hydrogenation using iron powder in the presence of an electrolyte like ammonium chloride is often more practical, scalable, and cost-effective.[7]
-
Protocol:
-
Suspend the nitro-intermediate (1.0 eq) and ammonium chloride (4.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add iron powder (5.0 eq) portion-wise.
-
Maintain reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through Celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol, and then extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure to yield the final product, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
-
Comparison of Synthetic Alternatives
| Parameter | Proposed Method (Williamson Ether Synthesis) | Alternative (Palladium-Catalyzed Coupling) |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig or similar C-O cross-coupling |
| Starting Materials | 4-Chloro-2-fluoro-5-nitrophenol, 2-Chloropyrimidine | 4-Chloro-2-fluoro-5-bromoaniline, 2-Hydroxypyrimidine |
| Catalyst | None (Base-mediated) | Palladium catalyst (e.g., Pd₂(dba)₃) with a ligand (e.g., Xantphos) |
| Pros | Simpler reagents, often lower cost.[9] | Milder reaction conditions, potentially higher functional group tolerance.[3] |
| Cons | Can require higher temperatures, potential for side reactions. | Expensive catalysts and ligands, requires inert atmosphere. |
| Reproducibility | Highly dependent on substrate purity and reaction conditions (temp, time). | Sensitive to catalyst activity, ligand purity, and rigorous exclusion of air/moisture. |
Part 2: Reproducibility in Biological Testing
The biological activity of pyrimidine derivatives is frequently assessed through their ability to inhibit specific enzymes or cellular processes.[1][10] For compounds like 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline, which are analogues of known kinase inhibitors[2], a primary evaluation would involve an in vitro enzyme inhibition assay and a cell-based cytotoxicity assay.
Key Biological Assays
A. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a target enzyme (e.g., EGFR, ErbB-2).[11][12]
B. Cell Viability (MTT) Assay
This assay assesses the compound's effect on the proliferation of cancer cell lines that are dependent on the target kinase.[13][14]
Caption: Comparative workflow for key biological validation assays.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol is a generalized procedure. Specific buffer components, substrate concentrations, and enzyme amounts must be optimized for the particular kinase being assayed.[15]
-
Trustworthiness through Controls: Reproducibility is ensured by including positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO).[15] The assay linearity with respect to time and enzyme concentration must be established during development.[15]
-
Protocol:
-
Prepare a reaction buffer appropriate for the kinase.
-
In a 96-well plate, add the reaction buffer, the kinase substrate, and the test compound at various concentrations (typically a serial dilution).
-
To initiate the reaction, add a solution of the target kinase and ATP. The ATP concentration is often set near its Km value for competitive inhibitor screening.[15]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction using a suitable stop reagent.
-
Add the detection reagent. For many commercial kinase assays (e.g., ADP-Glo™), this measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Factors Influencing Biological Assay Reproducibility
| Factor | Source of Variability | Best Practices for Reproducibility |
| Compound Integrity | Purity, solubility, stability in assay buffer/media. | Confirm purity (>95%) by LC-MS/NMR. Prepare fresh stock solutions in DMSO. Check for precipitation in aqueous buffers. |
| Reagent Quality | Lot-to-lot variation in enzymes, substrates, ATP, antibodies, cells. | Purchase high-quality reagents. Validate new lots against old ones. Use a consistent, low-passage number for cell lines.[10] |
| Assay Conditions | Incubation times, temperature, pipetting accuracy, plate location effects. | Use calibrated pipettes. Automate liquid handling where possible. Include control wells on every plate. Randomize sample placement. |
| Data Analysis | Curve fitting algorithm, background subtraction, outlier removal. | Standardize the data analysis workflow. Use a consistent non-linear regression model to calculate IC₅₀ values. Clearly define criteria for outliers.[15] |
Representative Data & Interpretation
The following table shows hypothetical IC₅₀ values for the target compound against two kinases, illustrating typical experimental variability.
| Compound | Target Kinase | IC₅₀ (nM) ± SD (n=3) | Cell Line | Antiproliferative IC₅₀ (µM) ± SD (n=3) |
| Target Compound | EGFR | 45 ± 8 | A431 (EGFR overexpressing) | 3.5 ± 0.7 |
| Target Compound | ErbB-2 | 32 ± 6 | SKOV-3 (ErbB-2 overexpressing) | 1.1 ± 0.3 |
| Lapatinib (Control) | EGFR | 10 ± 2 | A431 | 0.5 ± 0.1 |
| Lapatinib (Control) | ErbB-2 | 12 ± 3 | SKOV-3 | 0.2 ± 0.05 |
Interpretation: The standard deviation (SD) provides a measure of reproducibility. A small SD indicates high consistency. The correlation between enzyme inhibition (nM range) and cell-based activity (µM range) helps validate the mechanism of action, though differences are expected due to factors like cell permeability and off-target effects.[11][12]
Conclusion
Reproducibility for 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline compounds is not an accident; it is the result of deliberate experimental design. In synthesis, this involves a controlled, stepwise approach with rigorous purification and characterization of intermediates. In biological testing, it demands meticulous attention to assay validation, the use of appropriate controls, and standardized data analysis. By understanding and controlling the critical parameters outlined in this guide, researchers can ensure their results are both reliable and robust, paving the way for successful drug development.
References
- BenchChem. (2025).
- BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery.
- Creative Enzymes. (2025).
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- MDPI. (n.d.).
- Enzyme Inhibitory Assay: Significance and Symbolism. (2025). Enzyme inhibitory assay: Significance and symbolism.
- National Center for Biotechnology Information. (2012).
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- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- MDPI. (n.d.).
- PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.
- ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline (CAS No. 213675-94-6). As a complex halogenated aromatic amine used in pharmaceutical research and development, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to handle this substance with confidence and integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile by examining its structural components: a chlorinated and fluorinated aniline core and a pyrimidine moiety.
-
Halogenated Aniline Core: Aniline and its derivatives are known for their toxicity. The presence of chlorine and fluorine atoms can enhance these properties. Hazards associated with the 4-chloro-2-fluoroaniline precursor include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: Causes significant skin and serious eye irritation.[2][3][4]
-
Methemoglobinemia: Like many anilines, it may interfere with oxygen transport in the blood, leading to cyanosis (a bluish discoloration of the skin).[4]
-
Potential Carcinogenicity: Related compounds, such as 4-chloroaniline, are classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans.[5] Therefore, this compound should be handled as a potential carcinogen, warranting additional precautions as outlined by OSHA.[6][7]
-
-
Pyrimidine Moiety: Pyrimidine itself is a flammable liquid.[8][9][10] While the final compound is a solid, this underlying chemistry suggests that hazardous gases may be generated during thermal decomposition.[9]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5][11] This persistence is the primary reason why disposal via sanitary sewer systems is strictly prohibited.[12][13]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's potential for high toxicity and skin/eye irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of contaminated solvents and airborne particles of the solid compound, preventing severe eye irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption, which is a primary route of exposure for aniline compounds.[1][2] |
| Body Protection | A chemically resistant lab coat or apron. | Protects the body from spills and contamination. Contaminated clothing must be removed and decontaminated immediately.[14] |
| Respiratory Protection | Work must be conducted in a certified fume hood. | Minimizes the inhalation of any dust or aerosols, which is a significant exposure risk.[7][12] |
Step-by-Step Disposal Protocol
The guiding principle for disposing of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is that all waste streams, including rinsate and contaminated materials, are considered hazardous waste.
Step 1: Decontamination of Empty Containers
-
Initial Rinse: Rinse the empty container (e.g., glass bottle) three times with a suitable organic solvent, such as acetone or methanol.
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. Collect all rinsate in a designated, sealed, and properly labeled halogenated waste container.
-
Final Cleaning: After the solvent rinse, the container can be washed with soap and water.[15]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct final disposal.[13] This compound and its associated waste must be classified as halogenated organic waste . Due to the potential for carcinogenicity, your institution's Chemical Hygiene Plan may require further designation as "Particularly Hazardous Substance" waste.[7]
Step 3: Containerization and Labeling
-
Primary Container: Collect all solid waste, contaminated materials (e.g., gloves, weigh boats, wipes), and rinsate in separate, compatible, and clearly labeled containers.
-
Labeling: The waste container label must be filled out completely and accurately, including:
-
The full chemical name: "4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline Waste"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
An accumulation start date
-
A list of all components in the container (including solvents)
-
Appropriate hazard pictograms
-
Step 4: Temporary On-Site Storage
-
Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[12]
-
Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[9]
-
Follow your institution's and local regulations regarding the maximum accumulation time for hazardous waste (e.g., 180 days for Small Quantity Generators).[16]
Step 5: Final Disposal
-
Professional Disposal: The only acceptable method for final disposal is through a licensed hazardous waste disposal company.[13] These companies are equipped to handle and destroy such chemicals in compliance with EPA regulations.
-
Incineration: High-temperature incineration is the preferred disposal method for halogenated organic compounds, as it breaks them down into less harmful components like carbon dioxide, water, and acid gases, which are then scrubbed from the emissions.[17]
-
DO NOT:
-
Pour down the drain: This is illegal and environmentally damaging.[12]
-
Dispose of in regular trash: This poses a significant risk to sanitation workers and the environment.
-
The following workflow illustrates the decision-making process for proper disposal.
Caption: Disposal Workflow Diagram
Spill Management Protocol
Accidents require immediate and correct action. In the event of a spill, follow these steps:
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4][12] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with your Chemical Hygiene Plan.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline in a manner that upholds the highest standards of safety, scientific integrity, and environmental stewardship.
References
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor.
- Environmental Health and Safety, University of Tennessee. (n.d.). Safe Handling of Chemicals.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. U.S. Department of Labor.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. U.S. Department of Labor.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Wayne State University Office of Environmental Health and Safety. (n.d.). Pharmaceutical Waste.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
- BenchChem. (2025). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine.
- Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
- Loba Chemie. (2019). PYRIMIDINE 99% MSDS.
- AbbVie Contract Manufacturing. (n.d.). Waste Management in Pharma Manufacturing.
- Sustainable Healthcare Practices. (n.d.). Pharmaceutical Waste and Environmental Safety.
- University of California, Los Angeles - Environment, Health & Safety. (2025). Pharma Waste and Isoflurane Safety.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoroaniline. PubChem Compound Database.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET - 4-Chloroaniline.
- Huateng Pharma. (n.d.). 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline.
- Centers for Disease Control and Prevention. (n.d.). Hazardous Waste - Safety Checklist Program for Schools. NIOSH.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
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- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
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- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
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Navigating the Uncharted: A Safety and Handling Guide for 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is one such molecule, holding potential as a key intermediate or active pharmaceutical ingredient. However, with novelty comes the critical responsibility of ensuring the safety of the researchers and scientists who handle these compounds. As the toxicological properties of this specific molecule have not been fully investigated, a conservative and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, grounded in the known hazards of its structural components, to empower you to handle this compound with the highest degree of safety.
Hazard Assessment: A Composite Understanding
The Chloro-Fluoro-Aniline Core: Aromatic amines, particularly halogenated ones, are a well-characterized class of compounds with known toxicities. Based on data from related compounds such as 4-chloro-2-fluoroaniline, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]
-
Methemoglobinemia: Aromatic amines can be absorbed through the skin and lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).[3] The onset of symptoms may be delayed.
-
Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[4]
The Pyrimidin-2-yloxy Substituent: The pyrimidine ring is a common motif in many pharmaceuticals due to its ability to interact with biological targets.[3][5] While this suggests high biological activity, it does not inherently imply acute chemical reactivity hazards. However, the biological effects of this specific substituent on the aniline core are unknown and must be treated with caution. The introduction of this group could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent aniline, potentially leading to unforeseen toxicities.
Overall Presumption: Until proven otherwise, 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline should be handled as a substance that is toxic by all routes of exposure and is a potential carcinogen.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the presumed hazards, a stringent PPE protocol is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the compound in solution and airborne particles of the solid. A face shield offers a broader barrier of protection. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. Check manufacturer's glove compatibility charts for the specific solvents being used. |
| Body Protection | A lab coat, buttoned, with tight-fitting cuffs. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and particulate filters. | Essential for handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. |
Operational Plan: From Receipt to Reaction
A clear and methodical workflow is essential to minimize exposure and prevent accidents.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area, preferably a fume hood.
-
Label: Ensure the container is clearly labeled with the compound's name, date of receipt, and all appropriate hazard warnings.
-
Store: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.
Handling and Weighing:
-
Designated Area: All handling of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline should be performed in a designated area, such as a certified chemical fume hood, to control for airborne particulates and vapors.
-
Weighing: For weighing the solid, use a balance inside a fume hood or a vented balance safety enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Workflow:
The following diagram illustrates a safe workflow for handling this compound.
Caption: Safe Handling Workflow for 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline.
Emergency Procedures: Rapid and Effective Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Streams: All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed containers for hazardous waste.
-
Decontamination: All glassware and equipment must be thoroughly decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone or ethanol) followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
The following decision tree can guide the disposal process:
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 213675-94-6|4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline|BLD Pharm [bldpharm.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
